MC-Val-D-Cit-PAB-PNP
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C35H43N7O11 |
|---|---|
分子量 |
737.8 g/mol |
IUPAC 名称 |
[4-[[(2R)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C35H43N7O11/c1-22(2)31(40-28(43)8-4-3-5-20-41-29(44)17-18-30(41)45)33(47)39-27(7-6-19-37-34(36)48)32(46)38-24-11-9-23(10-12-24)21-52-35(49)53-26-15-13-25(14-16-26)42(50)51/h9-18,22,27,31H,3-8,19-21H2,1-2H3,(H,38,46)(H,39,47)(H,40,43)(H3,36,37,48)/t27-,31+/m1/s1 |
InChI 键 |
HYSPJPGXSALJRR-JOMNFKBKSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Pivotal Role of the p-Aminobenzyl Spacer in Antibody-Drug Conjugate Linker Technology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which bridges these two components, is a critical determinant of an ADC's therapeutic index, dictating its stability, efficacy, and toxicity profile. Central to the design of many successful cleavable linkers is the p-aminobenzyl (PAB) spacer, a self-immolative moiety that ensures the conditional and efficient release of the payload in its active form within the target cell. This technical guide provides a comprehensive exploration of the PAB spacer's function, mechanism, and the experimental methodologies used to evaluate its performance.
The Core Function of the PAB Spacer: A Self-Immolative Bridge
The primary role of the PAB spacer is to connect a cleavable trigger, most commonly a dipeptide sequence like valine-citrulline (Val-Cit), to the cytotoxic payload.[1] Its "self-immolative" nature is the cornerstone of its utility.[1] Unlike a simple spacer, the PAB unit is designed to undergo a rapid and spontaneous electronic cascade, leading to its fragmentation and the release of the unmodified payload, only after the adjacent trigger has been cleaved by a specific enzyme.[2] This process is crucial for preventing premature drug release in systemic circulation, which could lead to off-target toxicity, and for ensuring that the payload is delivered to the tumor cell in its fully active state.[3]
The PAB spacer also provides steric hindrance, which can improve the accessibility of the enzymatic cleavage site on the linker, thereby facilitating efficient payload release once the ADC has been internalized by the target cell.[4] The hydrophobic nature of the PAB moiety, however, is a factor that must be considered during ADC design to avoid potential aggregation issues, especially at high drug-to-antibody ratios (DARs).[5]
Mechanism of Action: A Two-Stage Release Cascade
The therapeutic action of an ADC featuring a Val-Cit-PAB linker is a precisely orchestrated two-stage process that occurs following internalization into a cancer cell.
dot
First, the ADC binds to a specific antigen on the cancer cell surface and is internalized via receptor-mediated endocytosis.[1] The ADC is then trafficked to the lysosome, an organelle characterized by a low pH and a high concentration of degradative enzymes, including cathepsins.[6]
Within the lysosome, the Val-Cit dipeptide is recognized and cleaved by cathepsin B, an enzyme often upregulated in tumor cells.[6] This enzymatic cleavage is the trigger that initiates the second stage: the self-immolation of the PAB spacer. The cleavage unmasks an aniline (B41778) nitrogen on the PAB moiety, which initiates a 1,6-elimination reaction. This electronic cascade results in the fragmentation of the PAB spacer into p-aminobenzyl quinone methide and carbon dioxide, thereby liberating the unmodified, active cytotoxic payload.[2][7]
dot
Data Presentation: Quantitative Comparison of Linker Performance
The selection of a linker is a data-driven process. The following tables summarize key quantitative data from various studies to facilitate a comparison of PAB-containing linkers with other linker technologies.
Table 1: In Vitro Plasma Stability of Various ADC Linkers
| Linker Type | ADC Model | Species | Half-life (t½) | Reference(s) |
| Val-Cit-PAB | cAC10-vcMMAE | Mouse | ~144 hours (6.0 days) | [8] |
| Val-Cit-PAB | cAC10-vcMMAE | Cynomolgus Monkey | ~230 hours (9.6 days) | [8] |
| Hydrazone | Model Conjugate | Human | ~2 days | [3] |
| Carbonate | Model Conjugate | Human | ~36 hours | [3] |
| Silyl Ether | MMAE Conjugate | Human | > 7 days | [3] |
| Sulfatase-cleavable | Model Conjugate | Mouse | > 7 days | [3] |
Table 2: Cathepsin B-Mediated Cleavage of Dipeptide Linkers
| Dipeptide Linker | Model System | Relative Cleavage Rate/Kinetic Parameters | Reference(s) |
| Val-Cit | Doxorubicin Conjugate | t½ = 240 min | [4] |
| Val-Cit | MMAE ADC | >80% digestion within 30 minutes in human liver lysosomes | [9] |
| Val-Ala | MMAE ADC | Cleaved at half the rate of Val-Cit in an isolated cathepsin B assay | [10] |
| Phe-Lys | Doxorubicin Conjugate | Faster than Val-Cit in isolated cathepsin B | [4] |
| Z-Nle-Lys-Arg-AMC | Fluorogenic Substrate | kcat/Km = High | [11] |
| Z-Arg-Arg-AMC | Fluorogenic Substrate | kcat/Km = Lower than Z-Nle-Lys-Arg-AMC | [11] |
Table 3: In Vitro Bystander Effect of ADCs with Different Linkers
| ADC | Linker Type | Payload | Bystander Effect | Quantitative Measure (Example) | Reference(s) |
| Trastuzumab-vc-MMAE | Val-Cit-PAB | MMAE | Yes | Bystander Effect Coefficient (φBE) of 12-41% in co-culture | [2] |
| SGN-35 (Brentuximab Vedotin) | Val-Cit-PAB | MMAE | Yes | Enhanced killing of CD30- cells in co-culture | |
| T-DM1 (Ado-trastuzumab emtansine) | Non-cleavable (SMCC) | DM1 | No/Limited | Did not affect bystander cell viability in co-culture | |
| DS-8201 (Trastuzumab deruxtecan) | Enzyme-cleavable | DXd | Yes | Significant reduction in bystander cell viability in co-culture and conditioned medium assays |
Experimental Protocols
Rigorous and reproducible experimental protocols are essential for the evaluation of ADCs. The following are detailed methodologies for key assays.
In Vitro Plasma Stability Assay (LC-MS based)
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.
Materials:
-
ADC of interest
-
Human, mouse, or rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Protein A or anti-human Fc magnetic beads
-
Digestion enzyme (e.g., papain or IdeS) for DAR analysis
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
Procedure:
-
Incubation:
-
Spike the ADC into plasma at a final concentration of 100 µg/mL.
-
Incubate the samples at 37°C in a controlled environment.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Immediately freeze the collected aliquots at -80°C until analysis.
-
-
Sample Preparation for DAR Analysis:
-
Thaw the plasma samples on ice.
-
Perform immunocapture of the ADC using Protein A or anti-human Fc magnetic beads to isolate the ADC from plasma proteins.
-
Wash the beads with PBS to remove non-specifically bound proteins.
-
For DAR analysis, elute the intact ADC or perform on-bead digestion (e.g., with papain to release the Fab and Fc fragments or IdeS to generate F(ab')2 and Fc/2 fragments).
-
-
LC-MS Analysis:
-
Analyze the samples using a suitable LC-MS method. For intact or large fragments, use a reversed-phase column with a gradient of acetonitrile (B52724) in water with 0.1% formic acid.
-
Deconvolute the mass spectra to determine the relative abundance of different DAR species at each time point.
-
-
Data Analysis:
-
Calculate the average DAR at each time point.
-
Plot the average DAR versus time to determine the rate of drug deconjugation and the half-life of the linker in plasma.
-
Cathepsin B Cleavage Assay (HPLC-based)
Objective: To quantify the rate of payload release from an ADC in the presence of purified human cathepsin B.
Materials:
-
ADC with a Val-Cit-PAB linker
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0-6.0, containing 5 mM DTT)
-
Quenching solution (e.g., acetonitrile with 0.1% trifluoroacetic acid)
-
HPLC system with a UV detector
Procedure:
-
Enzyme Activation:
-
Pre-incubate the recombinant Cathepsin B in the assay buffer at 37°C for 15 minutes to ensure full activation.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer to a final concentration of approximately 1 µM.
-
Initiate the reaction by adding the activated Cathepsin B solution to a final concentration of around 20 nM.
-
Incubate the reaction mixture at 37°C.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of the quenching solution.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Use a gradient elution method to separate the intact ADC, cleaved payload, and other reaction components.
-
Monitor the elution profile using a UV detector at a wavelength appropriate for the payload.
-
-
Data Analysis:
-
Quantify the amount of released payload at each time point by integrating the corresponding peak area and comparing it to a standard curve of the free payload.
-
Plot the concentration of released payload versus time to determine the cleavage rate.
-
In Vitro Bystander Effect Co-culture Assay
Objective: To quantitatively assess the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein, e.g., GFP, for easy identification)
-
ADC of interest
-
Control ADC (non-binding or with a non-cleavable linker)
-
Cell culture medium and supplements
-
96-well plates
-
Flow cytometer or high-content imaging system
-
Viability dye (e.g., Propidium Iodide or DAPI)
Procedure:
-
Cell Seeding:
-
Seed the Ag+ and Ag- cells together in 96-well plates at various ratios (e.g., 1:1, 1:3, 3:1).
-
Also, seed each cell line individually as controls.
-
Allow the cells to adhere overnight.
-
-
ADC Treatment:
-
Treat the co-cultures and single-cell-type cultures with a serial dilution of the ADC and control ADCs.
-
Include untreated wells as a negative control.
-
Incubate for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).
-
-
Analysis:
-
Flow Cytometry:
-
Harvest the cells and stain with a viability dye.
-
Analyze the samples on a flow cytometer, gating on the GFP-positive (Ag-) and GFP-negative (Ag+) populations.
-
Quantify the percentage of viable cells in each population.
-
-
High-Content Imaging:
-
Stain the cells with a viability dye (e.g., Hoechst 33342 for total cells and a live/dead stain).
-
Acquire images using a high-content imaging system.
-
Use image analysis software to segment and quantify the number of live and dead cells in the Ag+ and Ag- (GFP-positive) populations.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for the Ag- population in the co-cultures relative to the untreated control.
-
A significant decrease in the viability of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.
-
The results can be used to calculate a Bystander Effect Coefficient (φBE) for quantitative comparison.[2]
-
Conclusion
The p-aminobenzyl spacer is a cornerstone of modern ADC linker technology, enabling the development of highly effective and safer cancer therapeutics. Its self-immolative mechanism ensures the controlled and efficient release of unmodified cytotoxic payloads within target tumor cells, a critical feature for maximizing therapeutic efficacy while minimizing systemic toxicity. A thorough understanding of the PAB spacer's mechanism of action, coupled with rigorous experimental validation of linker stability, cleavage kinetics, and bystander effect, is paramount for the successful design and development of next-generation ADCs. The protocols and comparative data presented in this guide provide a framework for researchers and drug developers to rationally design and evaluate ADCs with optimized therapeutic windows.
dot
References
- 1. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
- 11. agilent.com [agilent.com]
An In-Depth Technical Guide to the Synthesis of MC-Val-D-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for MC-Val-D-Cit-PAB-PNP, a critical cleavable linker used in the development of antibody-drug conjugates (ADCs). The document outlines the multi-step chemical synthesis, including detailed experimental protocols for key stages, and presents quantitative data in a structured format for clarity and comparability. Furthermore, this guide employs Graphviz visualizations to illustrate the logical flow of the synthesis and the mechanism of the linker's action.
Introduction
This compound, or Maleimidocaproyl-L-Valine-D-Citrulline-p-Aminobenzyl-p-Nitrophenyl Carbonate, is a sophisticated chemical entity designed for targeted drug delivery. It connects a cytotoxic payload to a monoclonal antibody, ensuring stability in systemic circulation and facilitating selective release of the drug within the target cancer cells. The linker's design incorporates several key functional components: a maleimidocaproyl (MC) group for conjugation to the antibody, a dipeptide sequence of L-Valine and D-Citrulline that is specifically cleaved by lysosomal proteases like Cathepsin B, a self-immolative p-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) carbonate group for the attachment of the drug payload. The use of D-Citrulline, an unnatural amino acid, can influence the linker's enzymatic cleavage kinetics and overall stability.
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process that can be broadly divided into four main stages:
-
Synthesis of the Protected Dipeptide (Fmoc-Val-D-Cit-OH): This stage involves the coupling of two amino acids, L-Valine and D-Citrulline, with appropriate protecting groups to ensure regioselective bond formation.
-
Attachment of the PAB Spacer (Fmoc-Val-D-Cit-PAB-OH): The self-immolative p-aminobenzyl alcohol (PABA) spacer is then conjugated to the dipeptide.
-
Introduction of the Maleimide (B117702) Group (MC-Val-D-Cit-PAB-OH): Following the deprotection of the N-terminus of the dipeptide, the maleimidocaproyl (MC) group is introduced.
-
Activation with PNP (this compound): The final step involves the activation of the hydroxyl group of the PAB spacer with p-nitrophenyl chloroformate to facilitate the subsequent conjugation with a drug molecule.
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of this compound. These protocols are based on established procedures for the synthesis of similar peptide linkers.
Stage 1: Synthesis of Fmoc-Val-D-Cit-OH
This stage involves the coupling of Fmoc-protected L-Valine to D-Citrulline.
Materials:
-
Fmoc-L-Valine (Fmoc-Val-OH)
-
D-Citrulline
-
Coupling agents (e.g., HATU, HBTU, or DCC/HOBt)
-
Base (e.g., DIPEA or NMM)
-
Solvents (e.g., DMF, DCM)
-
Acid for workup (e.g., citric acid solution)
-
Brine
Protocol:
-
Dissolve Fmoc-Val-OH (1.0 eq) and the coupling agent (e.g., HATU, 1.1 eq) in anhydrous DMF.
-
Add the base (e.g., DIPEA, 2.0 eq) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve D-Citrulline (1.2 eq) in DMF, potentially with the addition of a base to aid dissolution.
-
Add the D-Citrulline solution to the activated Fmoc-Val-OH solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield Fmoc-Val-D-Cit-OH.
Stage 2: Synthesis of Fmoc-Val-D-Cit-PAB-OH
This step involves the coupling of the protected dipeptide to the p-aminobenzyl alcohol spacer.
Materials:
-
Fmoc-Val-D-Cit-OH
-
p-Aminobenzyl alcohol (PABA)
-
Coupling agents (e.g., EEDQ or HATU)
-
Solvents (e.g., DCM, Methanol, DMF)
Protocol:
-
Dissolve Fmoc-Val-D-Cit-OH (1.0 eq) in a mixture of DCM and methanol.
-
Add p-aminobenzyl alcohol (1.1 eq) to the solution.
-
Add the coupling agent (e.g., EEDQ, 1.5 eq) to the reaction mixture.
-
Stir the solution at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
The resulting residue can be purified by precipitation or flash chromatography to yield Fmoc-Val-D-Cit-PAB-OH.
Stage 3: Synthesis of MC-Val-D-Cit-PAB-OH
This stage involves the deprotection of the Fmoc group and the subsequent coupling with the maleimide moiety.
Materials:
-
Fmoc-Val-D-Cit-PAB-OH
-
6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-NHS)
-
Solvent (DMF)
Protocol:
-
Fmoc Deprotection:
-
Dissolve Fmoc-Val-D-Cit-PAB-OH in DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove piperidine and DMF to obtain the crude amine, Val-D-Cit-PAB-OH.
-
-
Maleimide Coupling:
-
Dissolve the crude Val-D-Cit-PAB-OH in fresh DMF.
-
Add 6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-NHS) (1.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be purified by preparative HPLC to yield MC-Val-D-Cit-PAB-OH.
-
Stage 4: Synthesis of this compound
This is the final activation step.
Materials:
-
MC-Val-D-Cit-PAB-OH
-
p-Nitrophenyl chloroformate
-
Base (e.g., Pyridine or DIPEA)
-
Solvent (e.g., Anhydrous DCM or THF)
Protocol:
-
Dissolve MC-Val-D-Cit-PAB-OH (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., pyridine, 1.5 eq) to the solution.
-
Slowly add a solution of p-nitrophenyl chloroformate (1.2 eq) in anhydrous DCM.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, wash the reaction mixture with a mild acid and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography or preparative HPLC to obtain this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for each key step of the synthesis. Please note that yields can vary depending on the specific reaction conditions and purification methods employed.
| Step | Reactant 1 (eq) | Reactant 2 (eq) | Coupling Agent (eq) | Base (eq) | Solvent(s) | Typical Yield (%) |
| Fmoc-Val-D-Cit-OH | Fmoc-Val-OH (1.0) | D-Citrulline (1.2) | HATU (1.1) | DIPEA (2.0) | DMF | 70-85 |
| Fmoc-Val-D-Cit-PAB-OH | Fmoc-Val-D-Cit-OH (1.0) | p-Aminobenzyl alcohol (1.1) | EEDQ (1.5) | - | DCM/Methanol | 75-90 |
| MC-Val-D-Cit-PAB-OH | Val-D-Cit-PAB-OH (1.0) | MC-NHS (1.1) | - | - | DMF | 60-75 |
| This compound | MC-Val-D-Cit-PAB-OH (1.0) | p-Nitrophenyl chloroformate (1.2) | - | Pyridine (1.5) | DCM | 65-80 |
Mechanism of Action and Cleavage
The this compound linker is designed for selective cleavage within the lysosomal compartment of cancer cells. The following diagram illustrates the mechanism of drug release.
Caption: Mechanism of drug release from an ADC with the MC-Val-D-Cit-PAB linker.
Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized via endocytosis and trafficked to the lysosome. The acidic environment and the presence of proteases, such as Cathepsin B, lead to the specific cleavage of the peptide bond between D-Citrulline and the p-aminobenzyl group. This cleavage event triggers a spontaneous 1,6-elimination reaction of the PAB spacer, which results in the release of the active drug molecule, carbon dioxide, and a transient p-aminobenzylquinone methide species.
Conclusion
The synthesis of this compound is a complex but well-defined process that is crucial for the construction of effective antibody-drug conjugates. This guide has provided a detailed overview of the synthetic pathway, including experimental protocols and quantitative data, to aid researchers and drug development professionals in their efforts to design and produce next-generation targeted cancer therapies. The careful control of each synthetic step and rigorous purification of intermediates are paramount to obtaining a final product with the desired purity and reactivity for successful drug conjugation.
The Architect's Blueprint: A Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These tripartite molecules, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are designed to selectively deliver chemotherapy to cancer cells, thereby enhancing efficacy while mitigating systemic toxicity. The linker is a critical determinant of an ADC's therapeutic index, and among the various linker strategies, cleavable linkers have emerged as a versatile and widely employed class. This in-depth technical guide provides a comprehensive overview of the fundamental properties of cleavable ADC linkers, focusing on their core characteristics, mechanisms of action, and the experimental methodologies crucial for their evaluation.
Core Principles of Cleavable ADC Linkers
Cleavable linkers are designed to be stable in the systemic circulation and to release their cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells.[1] This controlled release is paramount to the safety and efficacy of the ADC. The ideal cleavable linker possesses a delicate balance: sufficient stability in plasma to prevent premature drug release and off-target toxicity, coupled with efficient and rapid cleavage upon reaching the target site.[2]
The primary mechanisms exploited for linker cleavage include:
-
pH-Sensitivity: Utilizing the acidic environment of endosomes and lysosomes (pH 4.5-6.5) compared to the physiological pH of blood (~7.4).[3]
-
Redox-Sensitivity: Capitalizing on the significantly higher concentration of reducing agents, such as glutathione (B108866) (GSH), within the cytoplasm of cancer cells compared to the extracellular environment.
-
Enzymatic-Sensitivity: Employing enzymes that are overexpressed in the tumor microenvironment or within lysosomes of cancer cells, such as cathepsins and β-glucuronidase.[1]
Major Classes of Cleavable Linkers: Mechanisms and Properties
Hydrazone Linkers: The pH-Sensitive Pioneers
Hydrazone linkers are designed to undergo hydrolysis in the acidic intracellular compartments of tumor cells.[3] This pH-dependent cleavage mechanism was a feature of early ADCs.[3] However, concerns regarding their stability in circulation have been noted, with some studies indicating hydrolysis can occur in plasma, potentially leading to premature payload release.[3] The chemical structure of the hydrazone bond significantly influences its stability.[4]
Disulfide Linkers: Exploiting the Redox Differential
Disulfide linkers leverage the substantial difference in glutathione (GSH) concentration between the intracellular (millimolar) and extracellular (micromolar) environments. The disulfide bond within the linker is reduced by intracellular GSH, leading to the release of the cytotoxic payload. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.
Peptide Linkers: The Power of Proteolytic Cleavage
Peptide linkers are designed to be substrates for specific proteases that are abundant in the lysosomal compartment of cancer cells, with cathepsin B being a prominent example.[5][6] The dipeptide sequence, most notably valine-citrulline (Val-Cit), is a widely used and well-characterized motif that is efficiently cleaved by cathepsin B.[7] This enzymatic cleavage initiates the release of the payload.[7]
β-Glucuronide Linkers: A Sweet Spot for Cleavage
β-Glucuronide linkers are cleaved by the lysosomal enzyme β-glucuronidase, which is overexpressed in some tumor types and is also found in necrotic areas of tumors.[7][8] These linkers are generally stable in circulation and can release the payload in the tumor microenvironment, potentially mediating a bystander effect.[9]
Quantitative Data on Cleavable ADC Linkers
The stability and efficacy of ADCs with different cleavable linkers can be quantitatively assessed and compared. The following tables summarize key parameters from various studies. It is important to note that direct comparisons across different studies should be made with caution due to variations in experimental conditions, including the specific antibody, payload, and cell lines used.
Table 1: Comparative Plasma Stability of Cleavable ADC Linkers
| Linker Type | Linker Example | ADC Construct | Plasma Source | Stability Metric | Value | Reference |
| Hydrazone | Phenylketone-derived | Not Specified | Human and Mouse | Half-life (t1/2) | ~2 days | [3][10] |
| Hydrazone | Not Specified | pH 7.4 Buffer | Not Applicable | Half-life (t1/2) | 183 hours | [2] |
| Peptide | Val-Cit-PABC | Not Specified | Human | Half-life (t1/2) | 230 days | [3] |
| Peptide | Phe-Lys-PABC | Not Specified | Human | Half-life (t1/2) | 30 days | [3] |
| Peptide | Val-Cit-PABC | Not Specified | Mouse | Half-life (t1/2) | 80 hours | [3] |
| Peptide | Val-Cit Dipeptide | cAC10-MMAE | Mouse | Linker half-life | ~144 hours (6.0 days) | [1] |
| Peptide | Val-Cit Dipeptide | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life | ~230 hours (9.6 days) | [1] |
| Silyl Ether | Silyl ether-MMAE | Not Specified | Human | Half-life (t1/2) | > 7 days | [10] |
| Sulfatase | Arylsulfate | Trastuzumab | Mouse and Human | Stability | High stability over 7 days | [10][11] |
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Cleavable Linkers
| Linker Type | ADC Example | Cell Line (Antigen) | IC50 (ng/mL) | Bystander Effect | Reference |
| Cleavable | Trastuzumab-vc-MMAE | SK-BR-3 (HER2+++) | 5-20 | Significant | [12] |
| Cleavable | Trastuzumab-vc-MMAE | JIMT-1 (HER2+) | 100-500 | Moderate | [12] |
Experimental Protocols
Robust and reproducible experimental protocols are essential for the preclinical evaluation of ADCs with cleavable linkers. The following sections provide detailed methodologies for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for HER2-positive breast cancer)
-
Antigen-negative cancer cell line (e.g., MDA-MB-468)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
ADC of interest
-
Control antibody (unconjugated)
-
Free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in complete medium. Replace the culture medium in the wells with the prepared solutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cytotoxicity (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.[10][13][14]
In Vitro Plasma Stability Assay (LC-MS Method)
This assay assesses the stability of an ADC in plasma by measuring the drug-to-antibody ratio (DAR) over time.
Materials:
-
ADC of interest
-
Plasma (e.g., human, mouse)
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).[15]
-
Immunoaffinity Capture: At each time point, capture the ADC from the plasma using protein A or G magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the ADC from the beads and analyze by LC-MS to determine the average DAR. A decrease in the average DAR over time indicates linker instability and payload deconjugation.[14][16][17][18][19]
In Vitro Linker Cleavage Assays
This assay evaluates the susceptibility of a peptide linker to cleavage by cathepsin B.
Materials:
-
ADC with a peptide linker
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
HPLC system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC with the assay buffer.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of activated cathepsin B.
-
Incubation and Sampling: Incubate the reaction at 37°C. At various time points, withdraw an aliquot and stop the reaction by adding it to the quenching solution.
-
HPLC Analysis: Analyze the quenched samples by HPLC to separate and quantify the intact ADC and the cleaved payload. The rate of cleavage can be determined from the decrease in the intact ADC peak and the increase in the cleaved payload peak over time.
This assay simulates the intracellular reducing environment to assess the cleavage of a disulfide linker.
Materials:
-
ADC with a disulfide linker
-
Glutathione (GSH)
-
PBS, pH 7.4
-
LC-MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC with PBS.
-
GSH Addition: Add GSH to a final concentration that mimics intracellular levels (e.g., 1-10 mM).
-
Incubation and Sampling: Incubate the reaction at 37°C. At various time points, take aliquots for analysis.
-
LC-MS Analysis: Analyze the samples by LC-MS to monitor the cleavage of the disulfide bond and the release of the payload.[20]
In Vitro Bystander Effect Assay
This assay quantifies the ability of an ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line (engineered to express a fluorescent protein like GFP)
-
Co-culture medium
-
ADC of interest
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Co-culture Seeding: Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for a duration sufficient to observe the bystander effect (typically 96-144 hours).
-
Quantification of Bystander Killing: Measure the fluorescence of the GFP-expressing antigen-negative cells. A decrease in fluorescence in the presence of the ADC and antigen-positive cells, compared to controls, indicates a bystander effect.
Visualization of Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways, experimental workflows, and logical relationships relevant to cleavable ADC linkers.
Caption: ADC Internalization and Payload Release Pathway.
Caption: Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay.
Caption: Regulation of Cathepsin B Expression via NF-κB and β-catenin Signaling Pathways.[13][21][22][23][24]
Conclusion
The judicious selection and design of a cleavable linker are paramount to the success of an ADC. A thorough understanding of the fundamental properties of different linker classes, their mechanisms of cleavage, and their impact on stability and efficacy is essential for the rational design of next-generation ADCs. The experimental protocols and data presented in this guide provide a framework for the comprehensive evaluation of novel linker technologies, ultimately contributing to the development of safer and more effective targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Expression and function of beta-glucuronidase in pancreatic cancer: potential role in drug targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the tumour microenvironment with an enzyme-responsive drug delivery system for the efficient therapy of breast and pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Nuclear factor-kappaB mediates up-regulation of cathepsin B by doxorubicin in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. NF-κB protects from the lysosomal pathway of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Cysteine cathepsins control hepatic NF-κB-dependent inflammation via sirtuin-1 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the MC-Val-D-Cit-PAB-PNP Linker: Discovery, Development, and Application in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MC-Val-Cit-PAB-PNP linker is a critical component in the design of modern antibody-drug conjugates (ADCs), a powerful class of biopharmaceutical drugs that deliver highly potent cytotoxic agents directly to cancer cells. This linker system is engineered for stability in systemic circulation and for selective cleavage by lysosomal proteases, particularly cathepsin B, which is often upregulated in the tumor microenvironment. This targeted release mechanism enhances the therapeutic window of the conjugated payload, minimizing systemic toxicity while maximizing anti-tumor efficacy.
This technical guide provides a comprehensive overview of the MC-Val-Cit-PAB-PNP linker, detailing its discovery and development, mechanism of action, and key experimental protocols for its synthesis and evaluation. Quantitative data are summarized in structured tables for easy comparison, and logical relationships and experimental workflows are visualized through detailed diagrams.
Mechanism of Action: Cathepsin B-Mediated Cleavage and Self-Immolation
The efficacy of the MC-Val-Cit-PAB-PNP linker hinges on a two-stage process that occurs following the internalization of the ADC into the target cancer cell and its trafficking to the lysosome.
First, the dipeptide sequence, valine-citrulline (Val-Cit), is specifically recognized and cleaved by the lysosomal cysteine protease, cathepsin B.[1][] This enzymatic cleavage is the initial trigger for drug release.
Following the cleavage of the amide bond between citrulline and the p-aminobenzyl (PAB) group, a spontaneous, self-immolative 1,6-elimination reaction is initiated.[3][4] This electronic cascade results in the release of the unmodified cytotoxic payload, carbon dioxide, and the remnants of the linker. The p-nitrophenyl (PNP) carbonate group serves as a highly activated leaving group for the attachment of the drug payload, typically through a carbamate (B1207046) linkage.[5][6]
Figure 1: Cathepsin B-mediated cleavage and self-immolation cascade.
Quantitative Data Summary
The stability and cleavage kinetics of the linker are paramount to the successful development of an ADC. The following tables summarize key quantitative data for the MC-Val-Cit-PAB linker system.
Table 1: Plasma Stability of Mc-Val-Cit-PABOH Linker
| Species | Half-life (days) | Reference |
| Mouse | 6.0 | [7] |
| Monkey | 9.6 | [7] |
Note: Data for the maleimidocaproyl (MC) derivative of the Val-Cit-PAB linker. Stability can be influenced by the conjugation site and the specific antibody.
Table 2: Representative Drug-to-Antibody Ratio (DAR) for an ADC with Val-Cit Linker
| Parameter | Value | Method | Reference |
| Average DAR | 3.5 - 4.5 | HIC-HPLC, RP-HPLC-MS | [8][][10] |
| DAR Range | 0 - 8 | HIC-HPLC, RP-HPLC-MS | [8][][10] |
Note: DAR is a critical quality attribute that is carefully controlled during manufacturing. The values presented are typical for cysteine-linked conjugation.
Table 3: Cathepsin B Cleavage of Val-Cit Linkers
| Linker | Relative Cleavage Rate | Sub-cellular Fraction | Incubation Time | Reference |
| Val-Cit | >80% cleavage | Human Liver Lysosomes | 30 minutes | [11] |
Note: Specific kinetic parameters like Km and kcat are often proprietary and depend on the full linker-drug construct. The data indicates efficient cleavage in a relevant biological matrix.
Experimental Protocols
Detailed and reproducible protocols are essential for the synthesis and evaluation of the MC-Val-Cit-PAB-PNP linker and resulting ADCs.
Synthesis of Mc-Val-Cit-PABOH
This protocol describes a representative synthesis of the core linker structure prior to the activation with PNP-carbonate.
Figure 2: Workflow for the synthesis of Mc-Val-Cit-PABOH.
Materials:
-
Fmoc-L-Citrulline
-
p-Aminobenzyl alcohol (PABOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Fmoc-Val-OSu (N-α-Fmoc-L-valine N-hydroxysuccinimide ester)
-
Mc-OSu (6-Maleimidohexanoic acid N-hydroxysuccinimide ester)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
Synthesis of Fmoc-Cit-PABOH:
-
Fmoc Deprotection:
-
Dipeptide Formation (Fmoc-Val-Cit-PABOH):
-
Final Assembly of Mc-Val-Cit-PABOH:
-
Perform a second Fmoc deprotection on Fmoc-Val-Cit-PABOH using piperidine in DMF.
-
Couple the resulting free amine (H2N-Val-Cit-PABOH) with Mc-OSu in DMF at room temperature.[7]
-
Purify the final Mc-Val-Cit-PABOH linker.
-
In Vitro Cathepsin B Cleavage Assay
This protocol outlines a general method for evaluating the enzymatic cleavage of the linker in an ADC construct.
Figure 3: Experimental workflow for an in vitro ADC cleavage assay.
Materials:
-
Antibody-drug conjugate (ADC) with MC-Val-Cit-PAB linker
-
Recombinant human Cathepsin B
-
Activation Buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0, containing DTT and EDTA)
-
Assay Buffer (pH 5.0-6.0)
-
Quenching solution (e.g., 2% formic acid)
-
96-well plate or microcentrifuge tubes
-
Incubator at 37°C
-
RP-HPLC or LC-MS system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the ADC in an appropriate buffer.
-
Prepare an activation buffer for Cathepsin B. The enzyme typically requires a reducing agent like DTT for full activity.
-
Activate the Cathepsin B by pre-incubating it in the activation buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate or microcentrifuge tubes, add the ADC solution to the assay buffer.
-
Initiate the reaction by adding the activated Cathepsin B.
-
Include negative controls (ADC without enzyme) and enzyme controls (enzyme without ADC).
-
-
Incubation and Sampling:
-
Reaction Quenching and Analysis:
-
Data Analysis:
-
Calculate the percentage of payload released at each time point.
-
Determine the rate of cleavage from the time course data.
-
Conclusion
The MC-Val-Cit-PAB-PNP linker has proven to be a robust and versatile platform for the development of effective and safe antibody-drug conjugates. Its design, which incorporates a highly specific enzymatic cleavage site and a self-immolative spacer, allows for the controlled release of potent cytotoxic agents within the tumor microenvironment. The extensive preclinical and clinical validation of this linker system, most notably in the FDA-approved ADC Adcetris®, underscores its significance in the field of targeted cancer therapy. A thorough understanding of its mechanism of action and the availability of well-defined experimental protocols for its synthesis and evaluation are crucial for the continued development of next-generation ADCs with improved therapeutic profiles.
References
- 1. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 13. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the p-Nitrophenyl Group in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, the covalent linking of molecules to biomacromolecules such as proteins, peptides, and nucleic acids, the choice of activating chemistry is paramount to achieving stable and functional conjugates. Among the arsenal (B13267) of chemical tools available, the p-nitrophenyl (PNP) group serves as a highly effective and versatile activating moiety. Its primary function is to act as an excellent leaving group, facilitating the reaction of a target molecule with nucleophilic residues on a biomolecule. This guide provides an in-depth technical overview of the core principles, applications, and experimental considerations of utilizing the p-nitrophenyl group in bioconjugation, tailored for professionals in research and drug development.
The utility of the p-nitrophenyl group stems from the strong electron-withdrawing nature of the nitro group in the para position of the phenyl ring. This electronic effect renders the ester or carbonate linkage highly susceptible to nucleophilic attack by primary amines, such as the ε-amino group of lysine (B10760008) residues on a protein, leading to the formation of a stable amide or carbamate (B1207046) bond, respectively. The released p-nitrophenol or p-nitrophenolate is a chromogenic species, allowing for the convenient spectrophotometric monitoring of the reaction progress.[1]
Core Chemistry and Reaction Mechanisms
The two primary forms of PNP activation used in bioconjugation are p-nitrophenyl esters and p-nitrophenyl carbonates.
p-Nitrophenyl Esters
p-Nitrophenyl esters are synthesized by activating a carboxylic acid with p-nitrophenol. These activated esters are reactive towards primary and secondary amines, forming stable amide bonds. They are known for their relative stability, allowing for the preparation and purification of activated intermediates.[2][3] This stability, particularly when compared to other activated esters like 2,3,5,6-tetrafluorophenyl (TFP) esters, makes them advantageous for multistep synthesis and radiolabeling procedures.[2][4]
The general reaction mechanism involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the p-nitrophenyl ester, proceeding through a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of an amide bond and the release of p-nitrophenol.
Caption: General reaction of a p-nitrophenyl ester with a primary amine.
p-Nitrophenyl Carbonates
p-Nitrophenyl carbonates are formed by activating a hydroxyl group with p-nitrophenyl chloroformate.[5][6][7] These reagents react with primary amines to form stable carbamate linkages. This chemistry is particularly useful for linking molecules through hydroxyl functionalities and has been employed in drug delivery systems and for immobilizing proteins on surfaces.[5][8][9]
The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the carbonate, leading to the displacement of the p-nitrophenolate leaving group and the formation of a carbamate bond.
Caption: General reaction of a p-nitrophenyl carbonate with a primary amine.
Quantitative Data Summary
The efficiency and kinetics of bioconjugation reactions involving p-nitrophenyl activated molecules are critical for their successful application. The following tables summarize key quantitative data from various studies.
Table 1: Stability and Reactivity of Activated Esters
| Activated Ester | Conditions | Stability | Acylation Yield with Benzylamine | Reference |
| 4-Nitrophenyl 2-[¹⁸F]fluoropropionate ([¹⁸F]1) | DMSO, room temperature | Stable, no hydrolysis detected over 9 hours | High and reproducible | [10] |
| 2,3,5,6-Tetrafluorophenyl 6-[¹⁸F]fluoronicotinate ([¹⁸F]2) | DMSO, room temperature | Complete hydrolysis in less than one hour | Lower and less reproducible | [10] |
| 4-Nitrophenyl [¹⁸F]fluorobenzoate ([¹⁸F]20) | DMSO, room temperature | Stable, no hydrolysis detected over 9 hours | 94 ± 2% | [10] |
| 4-Nitrophenyl [¹⁸F]fluoronicotinate ([¹⁸F]21) | DMSO, room temperature | Stable, no hydrolysis detected over 9 hours | 85 ± 3% | [10] |
Table 2: Enzymatic Hydrolysis of p-Nitrophenyl Esters
| Enzyme | Substrate | Vmax | Km | Reference |
| Sub1 (from Streptomyces scabies) | p-Nitrophenyl butyrate | 2.36 µmol g⁻¹ min⁻¹ | 5.7 x 10⁻⁴ M | [11] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of p-nitrophenyl-based bioconjugation. Below are representative protocols for the synthesis of a p-nitrophenyl ester and its subsequent conjugation to a protein.
Protocol 1: Synthesis of a p-Nitrophenyl Ester
This protocol is adapted from a general procedure for the synthesis of p-nitrophenyl alkanoates.[12]
Materials:
-
Carboxylic acid (1.0 mmol)
-
p-Nitrophenol (1.1 mmol)
-
Dicyclohexylcarbodiimide (DCC) (1.1 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.1 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the carboxylic acid (1.0 mmol), p-nitrophenol (1.1 mmol), and DMAP (0.1 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.1 mmol) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield the pure p-nitrophenyl ester.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Conjugation of a p-Nitrophenyl Ester to a Protein
This protocol describes a general method for labeling a protein with a p-nitrophenyl activated molecule.
Materials:
-
Protein solution (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.4-8.0)
-
p-Nitrophenyl activated molecule (e.g., from Protocol 1) dissolved in a water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Size-exclusion chromatography (SEC) column or dialysis tubing for purification
Procedure:
-
Prepare a stock solution of the p-nitrophenyl activated molecule in DMSO or DMF at a concentration of 10-100 mM.
-
To the protein solution, add the desired molar excess of the activated molecule stock solution dropwise while gently vortexing. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 4 °C for 1-4 hours. The reaction progress can be monitored by measuring the absorbance of the released p-nitrophenolate at 400 nm.
-
Quench the reaction by adding a quenching reagent to a final concentration of 50-100 mM. This will react with any remaining active ester.
-
Purify the protein conjugate from unreacted small molecules and byproducts using size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).
-
Characterize the resulting bioconjugate to determine the degree of labeling using methods such as UV-Vis spectroscopy, MALDI-TOF mass spectrometry, or HPLC.
Visualization of Workflows and Pathways
Workflow for Bioconjugation using p-Nitrophenyl Esters
The following diagram illustrates a typical experimental workflow for the synthesis and application of a p-nitrophenyl ester in bioconjugation.
Caption: Experimental workflow for p-nitrophenyl ester bioconjugation.
Applications in Drug Development
The unique properties of the p-nitrophenyl group have led to its widespread use in various aspects of drug development.
-
Linker Chemistry: p-Nitrophenyl activated linkers are integral in the construction of complex drug delivery systems, such as antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs).[13][14][15] The stability of the activated ester or carbonate allows for the controlled assembly of these multi-component therapeutics.
-
Prodrug Strategies: The p-nitrophenyl group can be incorporated into prodrug designs where its cleavage, either enzymatically or through other triggered release mechanisms, leads to the activation of the therapeutic agent.[8][9]
-
Radiolabeling: The favorable kinetics and stability of p-nitrophenyl esters make them superior synthons for the indirect radiofluorination of biomolecules for applications in positron emission tomography (PET) imaging.[2][4][10]
-
Surface Modification: p-Nitrophenyl chloroformate chemistry has been used to immobilize proteins and other biomolecules onto the surfaces of biomaterials, which is crucial for the development of medical devices and implants with enhanced biocompatibility and specific biological activities.[5]
Conclusion
The p-nitrophenyl group is a cornerstone of bioconjugation chemistry, offering a reliable and versatile method for activating molecules for reaction with nucleophiles on biomacromolecules. Its favorable reactivity, the stability of its activated intermediates, and the ability to monitor reactions spectrophotometrically have solidified its importance in both fundamental research and the development of advanced therapeutics and diagnostics. For researchers and drug development professionals, a thorough understanding of the principles and protocols associated with p-nitrophenyl chemistry is essential for the successful design and synthesis of novel bioconjugates.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Use of p-nitrophenyl chloroformate chemistry to immobilize protein on orthopedic biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Ligand‐Directed Nitrophenol Carbonate for Transient in situ Bioconjugation and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]
- 11. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applications of "linkers" in fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Central Role of Maleimide Chemistry in Bioconjugation
An In-Depth Technical Guide to Maleimide (B117702) Chemistry for Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Maleimide chemistry is a cornerstone of bioconjugation, providing a robust and highly specific method for covalently linking molecules to proteins.[1] Its prominence is particularly notable in the field of antibody-drug conjugates (ADCs), where the precise attachment of potent cytotoxic drugs to monoclonal antibodies is critical for therapeutic efficacy.[][3] This technique primarily targets the sulfhydryl (thiol) groups of cysteine residues, which are relatively rare in proteins, allowing for site-selective modification.[4] The reaction is valued for its rapid kinetics, high efficiency, and the ability to proceed under mild, physiological conditions, which helps preserve the integrity and function of the antibody.[5][] This guide provides a comprehensive overview of the core principles of maleimide chemistry, addresses its inherent challenges, and details the advanced strategies and protocols used to create stable and effective antibody conjugates.
The Core Reaction: Thiol-Maleimide Michael Addition
The fundamental reaction in maleimide conjugation is a Michael addition, where the nucleophilic thiol group of a cysteine residue attacks one of the carbon atoms in the carbon-carbon double bond of the maleimide ring.[1] This forms a stable thioether bond, specifically a thiosuccinimide linkage.[7]
Key Characteristics:
-
Specificity: The reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5.[7] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., from lysine (B10760008) residues).[7] Above pH 7.5, the reactivity with amines becomes more competitive.[7]
-
Kinetics: The reaction is typically rapid, often reaching high conversion rates within minutes to a few hours at room temperature.[8][9]
-
Conditions: The conjugation is performed under mild aqueous conditions, which are compatible with maintaining the structure and function of most antibodies.
Stability Challenges: The Achilles' Heel of Conventional Maleimide Conjugates
Despite its widespread use, the conventional thiosuccinimide linkage formed through maleimide chemistry suffers from significant stability issues, particularly in vivo.[10][11] This instability can lead to premature release of the conjugated payload, resulting in off-target toxicity and reduced therapeutic efficacy.[10][]
Two primary degradation pathways are responsible:
-
Retro-Michael Reaction (Deconjugation): The thioether bond is susceptible to a reversible retro-Michael reaction.[7][10] In the presence of other thiols, such as the highly abundant glutathione (B108866) (GSH) in human plasma, a thiol-exchange reaction can occur.[13][14] This process regenerates the maleimide on a different molecule (e.g., albumin) and releases the payload from the antibody, a phenomenon known as "payload migration".[7]
-
Maleimide Ring Hydrolysis: The maleimide ring itself is susceptible to hydrolysis, which opens the ring to form a maleamic acid.[7][15] If this occurs before conjugation to the thiol, the maleimide becomes unreactive.[7] If it occurs after conjugation, the resulting ring-opened succinamic acid thioether is actually more stable and no longer prone to the retro-Michael reaction.[7][16] However, the hydrolysis of traditional N-alkyl maleimides under physiological conditions is often too slow to effectively prevent deconjugation.[16]
Data Presentation: Quantitative Analysis of Maleimide Chemistry
The efficiency and stability of maleimide conjugation are highly dependent on reaction conditions. The following tables summarize key quantitative data from various studies.
Table 1: Reaction Conditions and Efficiency
| Parameter | Condition | Outcome / Observation | Reference(s) |
| pH Range | 6.5 - 7.5 | Optimal for specific reaction with thiols. | [7][14] |
| > 7.5 | Increased reaction with amines (e.g., lysine). | [7] | |
| > 8.5 | Increased rate of maleimide ring hydrolysis. | [15][17] | |
| Molar Ratio | 2:1 (Maleimide:Thiol) | 84% conjugation efficiency for cRGDfK peptide. | [18][19] |
| (Reagent:Protein) | 5:1 (Maleimide:Protein) | 58% conjugation efficiency for 11A4 nanobody. | [18][19] |
| 10:1 to 20:1 | Recommended starting range for antibody labeling. | [4][20] | |
| Reaction Time | 30 min | Optimal for cRGDfK peptide conjugation. | [18] |
| 2 hours | Optimal for 11A4 nanobody conjugation. | [18] | |
| 2h (RT) to Overnight (4°C) | Typical incubation time for antibodies. | [20] |
Table 2: Conjugate Stability and Improvement Strategies
| Linker Type | Condition | % Deconjugation / Instability | Reference(s) |
| Conventional N-Alkyl Maleimide | 7 days in human plasma | ~50% deconjugation (via retro-Michael reaction). | [10] |
| 7 days in serum (37°C) | 35-67% deconjugation. | [21] | |
| N-Aryl Maleimide | 7 days in serum (37°C) | < 20% deconjugation. | [21] |
| "Bridging" Disulfide (e.g., NGM) | 7 days in human plasma | < 5% deconjugation (>95% intact). | [10] |
| Maleamic Methyl Ester-based ADC | 14 days in albumin solution (37°C) | ~3.8% payload loss. | [22] |
| 21 days with excess thiol (37°C) | ~9% payload loss (vs. 31% for conventional). | [23] | |
| Post-Conjugation Hydrolysis | Ring-opened product | Half-life > 2 years; resistant to thiol exchange. | [16] |
Next-Generation Maleimides and Stabilization Strategies
To address the stability limitations of traditional maleimides, significant research has focused on developing "next-generation maleimides" (NGMs) and alternative strategies.[8][24]
-
Disulfide Re-bridging: Reagents like dibromomaleimides (DBM) react with the two thiols generated from a reduced interchain disulfide bond, simultaneously attaching the payload and re-bridging the disulfide.[8][25] This maintains the antibody's native structure and produces more homogeneous conjugates with a drug-to-antibody ratio (DAR) of ~4.[8][25]
-
Promoting Hydrolysis: Strategies have been developed to accelerate the stabilizing ring-opening hydrolysis reaction post-conjugation.[16] This can be achieved by:
-
Using N-Aryl Maleimides: Adding electron-withdrawing N-aryl groups to the maleimide accelerates both the initial thiol coupling and the subsequent stabilizing hydrolysis.[21]
-
Intramolecular Catalysis: Incorporating a basic amino group adjacent to the maleimide can catalyze rapid hydrolysis of the thiosuccinimide ring at neutral pH.[26]
-
Maleamic Methyl Esters: These linkers react directly with thiols to form the stable, ring-opened product in a single step, bypassing the unstable thiosuccinimide intermediate.[22][23]
-
-
Transcyclization: A novel strategy involves a transcyclization reaction where an N-terminal cysteine, after conjugating to a maleimide, undergoes an intramolecular reaction to form a more stable six-membered ring, effectively "locking" the conjugate and preventing the retro-Michael reaction.[13][27]
Experimental Protocols
The following protocols provide a generalized framework for antibody conjugation using maleimide chemistry. Optimization is often required for specific antibodies and payloads.
Protocol 1: General Antibody Conjugation via Cysteine Thiols
This protocol involves the reduction of native interchain disulfide bonds to generate free thiols, followed by conjugation with a maleimide-functionalized molecule.
A. Materials and Buffers
-
Antibody: Lyophilized or in a suitable buffer (e.g., PBS).
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in conjugation buffer). Dithiothreitol (DTT) can be used but must be removed before adding the maleimide reagent.
-
Maleimide Reagent: Maleimide-functionalized payload/linker, dissolved in an anhydrous solvent like DMSO or DMF (e.g., 10 mM stock solution).[4]
-
Conjugation Buffer: Degassed, thiol-free buffer, pH 7.0-7.5 (e.g., PBS, HEPES, or Borate buffer).[14]
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex), dialysis cassette, or ultrafiltration spin columns (10K MWCO for IgG).[20]
B. Experimental Workflow
C. Step-by-Step Procedure
-
Antibody Preparation: Dissolve or buffer-exchange the antibody into the degassed conjugation buffer at a concentration of 1-10 mg/mL.[14]
-
Reduction: To reduce interchain disulfide bonds, add a 5-10 fold molar excess of TCEP to the antibody solution.[14] Incubate for 30-60 minutes at room temperature.[14]
-
Maleimide Reagent Preparation: Just before use, prepare a 10 mM stock solution of the maleimide-functionalized reagent in anhydrous DMSO or DMF.
-
Conjugation: Add the maleimide stock solution to the reduced antibody solution to achieve a final molar ratio of 10-20 moles of maleimide per mole of antibody.[20] Mix gently.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[14]
-
Purification: Remove unreacted maleimide reagent and byproducts by purifying the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or ultrafiltration.[14][20]
-
Characterization: Determine the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).[4]
-
Storage: Store the final conjugate at 4°C for short-term use.[20] For long-term storage, add stabilizers like BSA (5-10 mg/mL) and sodium azide (B81097) (0.01-0.03%) and store at 4°C, or add 50% glycerol (B35011) and store at -20°C.[4][20]
Protocol 2: Enhancing Stability via Post-Conjugation Hydrolysis
This protocol is an extension of Protocol 1, designed to convert the unstable thiosuccinimide linkage into a stable, ring-opened form.[14]
-
Perform Conjugation and Purification: Follow steps 1-6 from Protocol 1 to generate the purified antibody conjugate.
-
pH Adjustment for Hydrolysis: After purification, adjust the pH of the conjugate solution. The optimal pH depends on the specific maleimide used, but incubating in a slightly alkaline buffer (e.g., pH 8.5-9.0) can accelerate hydrolysis. For next-generation maleimides designed for self-hydrolysis, incubation in a neutral buffer (e.g., PBS pH 7.4) for a few hours may be sufficient.[8]
-
Incubation for Hydrolysis: Incubate the conjugate solution at room temperature or 25°C for 2-4 hours to allow for complete ring-opening.[8]
-
Monitoring: The progress of hydrolysis can be monitored by LC-MS, looking for a mass shift corresponding to the addition of one water molecule (+18 Da).[14]
-
Final Buffer Exchange: Once hydrolysis is complete, exchange the stabilized conjugate into a neutral storage buffer (e.g., PBS, pH 7.4).[14]
Conclusion
Maleimide chemistry remains a vital and powerful tool for the site-specific conjugation of antibodies. Its high selectivity for cysteine residues and mild reaction conditions make it a preferred method for constructing ADCs and other antibody conjugates. However, the inherent instability of the resulting thiosuccinimide bond presents a significant challenge, which can compromise the safety and efficacy of the final product. The development of next-generation maleimides and innovative stabilization strategies, such as disulfide re-bridging and controlled hydrolysis, has been crucial in overcoming these limitations. By understanding the underlying chemistry and applying these advanced protocols, researchers can engineer more stable, homogeneous, and effective antibody conjugates for a new generation of targeted therapeutics.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. nbinno.com [nbinno.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. benchchem.com [benchchem.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biotium.com [biotium.com]
- 21. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
A Technical Guide to Self-Immolative Linkers in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Self-immolative linkers are a cornerstone of modern targeted therapies, particularly in the design of antibody-drug conjugates (ADCs). These intelligent molecular constructs are engineered to be stable in systemic circulation and to undergo a triggered, rapid, and spontaneous fragmentation cascade upon reaching the target cell. This process ensures the precise release of a potent cytotoxic payload in its unmodified, active form, thereby maximizing therapeutic efficacy while minimizing off-target toxicity. This guide provides an in-depth exploration of the core principles, mechanisms, and applications of self-immolative linkers, supplemented with quantitative data, detailed experimental protocols, and visual diagrams of key processes to aid researchers in the development of next-generation targeted therapeutics.
Core Principles and Mechanisms of Action
The fundamental concept behind a self-immolative linker is a domino-like cascade of intramolecular reactions initiated by a single, specific cleavage event.[1] This trigger, often an enzymatic reaction or a change in the local microenvironment (e.g., pH or redox potential), unmasks a reactive functional group that sets off a series of electronic rearrangements, culminating in the liberation of the drug.[1] The two predominant mechanisms governing this process are elimination reactions and intramolecular cyclization.[2]
Elimination-Based Self-Immolation
This mechanism is the most widely employed and is exemplified by the p-aminobenzyl carbamate (B1207046) (PABC) system.[3] The process is initiated by the cleavage of a trigger group, which exposes a free aniline (B41778) or phenol. This leads to a 1,4- or 1,6-elimination reaction, an electronic cascade that results in the formation of a transient quinone methide or aza-quinone methide intermediate, which then fragments to release the drug, carbon dioxide, and the remnants of the linker.[4][5]
Cyclization-Driven Self-Immolation
In this mechanism, the triggering event unmasks a nucleophilic group (e.g., an amine or a thiol) that attacks an electrophilic site within the linker, leading to the formation of a stable 5- or 6-membered ring.[3][6] This intramolecular cyclization is the driving force for the subsequent release of the payload.[6]
Types of Self-Immolative Linkers
The choice of a self-immolative linker is critical and is dictated by the desired release mechanism, the nature of the payload, and the specific characteristics of the target cell's microenvironment.
Enzymatically-Cleavable Linkers
These are the most common type of linkers used in approved ADCs. They incorporate a peptide sequence that is a substrate for proteases, such as cathepsin B, which are overexpressed in the lysosomes of cancer cells.[7] The Valine-Citrulline (Val-Cit) dipeptide is a widely used motif in this class.[7] Upon enzymatic cleavage of the peptide, the self-immolative cascade is initiated. Another example includes β-glucuronide linkers, which are cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment.[7]
pH-Sensitive Linkers
These linkers are designed to be stable at the physiological pH of blood (around 7.4) but to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[8] Hydrazone linkers are a classic example of this type, although their stability in circulation can be a concern.[8] Newer generations of pH-sensitive linkers with improved stability profiles are under development.[9]
Glutathione-Responsive Linkers
These linkers exploit the significant difference in glutathione (B108866) (GSH) concentration between the extracellular environment (micromolar) and the intracellular milieu (millimolar).[10][11] They typically contain a disulfide bond that is readily cleaved by the high intracellular GSH concentration, triggering the self-immolation process.[10][11]
Quantitative Data on Linker Performance
The performance of a self-immolative linker is primarily assessed by its stability in circulation and the rate of drug release upon encountering the specific trigger. The following tables summarize representative quantitative data for different linker systems.
Table 1: Plasma Stability of Self-Immolative Linkers
| Linker Type | Linker Example | ADC Construct | Plasma Source | Stability Metric | Value |
| Peptide | Val-Cit-PABC | Not Specified | Human | Half-life (t1/2) | ~230 days |
| Peptide | Phe-Lys-PABC | Not Specified | Human | Half-life (t1/2) | ~30 days |
| Peptide | Val-Cit-PABC | Not Specified | Mouse | Half-life (t1/2) | ~80 hours |
| Peptide | Phe-Lys-PABC | Not Specified | Mouse | Half-life (t1/2) | ~12.5 hours |
| Hydrazone | Phenylketone-derived | Not Specified | Human and Mouse | Half-life (t1/2) | ~2 days |
| Disulfide | SPDB | T-DM1 | Human | % Intact ADC after 7 days | >95% |
Table 2: In Vitro Efficacy of ADCs with Self-Immolative Linkers
| ADC | Target Antigen | Cell Line | Linker Type | Payload | IC50 |
| Brentuximab vedotin | CD30 | Karpas 299 | Val-Cit-PABC | MMAE | 0.05 - 1.2 nM[4] |
| Trastuzumab emtansine | HER2 | SK-BR-3 | Non-cleavable | DM1 | ~0.1 µg/ml |
| RC48 | HER2 | HER2-positive colon cancer cells | Val-Cit-PABC | MMAE | Not specified, but showed significant inhibition |
| Folate-Targeted Conjugate | Folate Receptor | KB (cervical carcinoma) | Cyclization-based | Mitomycin C | Relative affinity of 0.59 |
| Camptothecin-Biotin Conjugate | Biotin Receptor | 4T1 (tumor cell line) | Disulfide | Camptothecin | 8.44 µM[12] |
Detailed Experimental Protocols
The development and validation of self-immolative linkers and their corresponding drug conjugates involve a series of critical experiments. Below are generalized yet detailed methodologies for key assessments.
Synthesis of a Val-Cit-PABC Linker
This protocol describes a common method for synthesizing the widely used Val-Cit-PABC linker.
-
Preparation of Fmoc-Val-Cit-PABOH:
-
Start with commercially available L-Citrulline.
-
Couple p-aminobenzyl alcohol (PABA) to the carboxyl group of L-Citrulline using a coupling agent like HATU.
-
Protect the amino group of the Valine with an Fmoc group.
-
Couple the Fmoc-protected Valine to the amino group of the Citrulline-PABA conjugate.
-
-
Introduction of the Maleimide (B117702) Group:
-
React the N-terminus of the Val-Cit-PABA with a maleimide-containing reagent, such as maleimidocaproyl-OSu (Mc-OSu), to introduce the antibody conjugation handle.
-
-
Purification:
-
Purify the final Mc-Val-Cit-PABC linker using high-performance liquid chromatography (HPLC).
-
Antibody-Drug Conjugation
This protocol outlines the general steps for conjugating a linker-payload to a monoclonal antibody.
-
Antibody Reduction (for cysteine conjugation):
-
Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups. The degree of reduction can be controlled to achieve a desired drug-to-antibody ratio (DAR).
-
-
Conjugation Reaction:
-
React the reduced antibody with the maleimide-functionalized linker-payload. The maleimide group will specifically react with the free thiol groups on the antibody.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated linker-payload and antibody fragments.
-
-
Characterization:
-
Characterize the ADC for its DAR, purity, and aggregation using techniques like HIC-HPLC, SEC-HPLC, and mass spectrometry.
-
In Vitro Plasma Stability Assay
This assay is crucial for determining the stability of the ADC in circulation.
-
Incubation:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from different species (e.g., human, mouse, rat) at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
-
Quantification:
-
Quantify the amount of intact ADC and released payload using methods like ELISA or liquid chromatography-mass spectrometry (LC-MS).[13]
-
-
Data Analysis:
-
Plot the percentage of intact ADC versus time to determine the half-life of the ADC in plasma.
-
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against target cancer cells.
-
Cell Seeding:
-
Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates.
-
-
Treatment:
-
Treat the cells with serial dilutions of the ADC, a non-targeting ADC control, and the free payload.
-
-
Incubation:
-
Incubate the plates for 72-96 hours.
-
-
Viability Assessment:
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.
-
-
IC50 Determination:
-
Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the ADC that inhibits cell growth by 50%.[14]
-
In Vivo Efficacy Study in a Mouse Xenograft Model
This study evaluates the anti-tumor activity of the ADC in a living organism.
-
Tumor Implantation:
-
Implant human tumor cells subcutaneously into immunodeficient mice.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth until the tumors reach a predetermined size.
-
-
Treatment:
-
Administer the ADC, a vehicle control, and a non-targeting ADC control to different groups of mice via an appropriate route (e.g., intravenous).
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight of the mice regularly.
-
-
Endpoint:
-
The study is typically terminated when tumors in the control group reach a maximum allowable size. Tumor growth inhibition (TGI) is calculated to assess the efficacy of the ADC.
-
Visualizing Key Processes with Graphviz
Diagrams created using the DOT language can effectively illustrate the complex mechanisms and workflows involved in the study of self-immolative linkers.
Signaling Pathways
Experimental Workflows
Conclusion
Self-immolative linkers represent a sophisticated and highly effective strategy in the design of targeted therapies. Their ability to remain stable in circulation and release their payload in response to a specific trigger at the target site is paramount to achieving a wide therapeutic window. This guide has provided a comprehensive overview of the core principles, diverse types, and performance metrics of these critical components. The detailed experimental protocols and visual representations of key processes are intended to serve as a valuable resource for researchers dedicated to advancing the field of targeted drug delivery. Continued innovation in linker chemistry will undoubtedly lead to the development of even more precise and effective cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. genscript.com [genscript.com]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 7. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 8. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Disulfide-Based Self-Immolative Linkers and Functional Bioconjugates for Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Notes and Protocols for MC-Val-D-Cit-PAB-PNP Conjugation to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. This targeted delivery approach enhances the therapeutic window of the cytotoxic payload by minimizing systemic toxicity and maximizing efficacy at the tumor site.[1][][3] The MC-Val-D-Cit-PAB-PNP linker is a key component in many ADCs, engineered for stability in circulation and selective cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[][4][5]
This document provides a detailed protocol for the conjugation of a drug molecule to the this compound linker and the subsequent conjugation of the drug-linker complex to a monoclonal antibody. It also includes methods for the purification and characterization of the resulting ADC.
Principle of the Technology
The conjugation process is a two-step procedure. First, the p-nitrophenyl (PNP) ester of the linker is reacted with an amine-containing cytotoxic drug to form a stable amide bond. The PNP group is a good leaving group, facilitating this reaction.[6] The resulting drug-linker complex contains a maleimide (B117702) group.
In the second step, the interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free sulfhydryl (-SH) groups. The maleimide group of the drug-linker then reacts specifically with these sulfhydryl groups to form a stable thioether bond, covalently attaching the drug-linker to the antibody.[7][8][9] The number of drug molecules conjugated to each antibody, known as the Drug-to-Antibody Ratio (DAR), is a critical quality attribute that influences the ADC's efficacy and safety.[]
Data Presentation
Table 1: Recommended Reagent Concentrations and Ratios
| Reagent/Parameter | Recommended Value/Range | Purpose |
| Antibody Concentration | 1-10 mg/mL[8] | Optimal for efficient conjugation. |
| Reducing Agent (TCEP or DTT) | 2-10 molar excess over antibody[7][8] | Partial reduction of interchain disulfide bonds. |
| Drug-Linker to Antibody Molar Ratio | 3-10 fold molar excess | To drive the conjugation reaction and achieve the desired DAR. |
| Reaction pH (Reduction) | 7.0 - 7.5 | Optimal for selective disulfide bond reduction. |
| Reaction pH (Conjugation) | 6.5 - 7.5 | Optimal for maleimide-thiol reaction. |
| Reaction Temperature | Room Temperature (20-25°C) or 37°C[8][11] | Controlled reaction kinetics. |
| Reaction Time (Reduction) | 30 - 120 minutes[7][8] | Sufficient time for partial reduction. |
| Reaction Time (Conjugation) | 60 - 120 minutes[7][11] | Sufficient time for conjugation. |
Table 2: Typical Purification Parameters for ADCs
| Purification Method | Column Type | Mobile Phase A | Mobile Phase B | Gradient |
| Hydrophobic Interaction Chromatography (HIC) | Phenyl or Butyl | High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7) | Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7) | Decreasing salt gradient |
| Size Exclusion Chromatography (SEC) | Silica-based (e.g., TSKgel G3000SWxl) | Isocratic elution with a physiological buffer (e.g., PBS) | N/A | Isocratic |
Experimental Protocols
Part 1: Activation of Drug with this compound Linker
This protocol describes the reaction of an amine-containing cytotoxic drug with the this compound linker.
Materials:
-
Amine-containing cytotoxic drug
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[12]
-
N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve the amine-containing cytotoxic drug in anhydrous DMF or DMSO.
-
Add 1.0 to 1.2 equivalents of this compound to the solution.
-
Add 2-3 equivalents of DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature and protect from light.
-
Monitor the reaction progress by HPLC until the starting materials are consumed.
-
Upon completion, the drug-linker complex can be purified by preparative HPLC.
-
Lyophilize the purified drug-linker to obtain a solid powder.
Part 2: Conjugation of Drug-Linker to Monoclonal Antibody
This protocol details the reduction of the monoclonal antibody and subsequent conjugation with the maleimide-activated drug-linker.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) stock solution (e.g., 10 mM)[7][8]
-
Maleimide-activated drug-linker from Part 1
-
Conjugation Buffer (e.g., Phosphate buffer with EDTA, pH 7.0)
-
Quenching solution (e.g., N-acetylcysteine or cysteine)
-
Desalting columns (e.g., Sephadex G-25)[8]
Procedure:
Step 2.1: Antibody Reduction
-
If necessary, perform a buffer exchange to transfer the mAb into the Conjugation Buffer using a desalting column.
-
Adjust the mAb concentration to 2-10 mg/mL.
-
Add a calculated amount of TCEP or DTT solution to the mAb solution to achieve a 2-10 molar excess.
-
Incubate at 37°C for 30-90 minutes to partially reduce the interchain disulfide bonds.[8]
-
Immediately before conjugation, remove the excess reducing agent using a desalting column equilibrated with degassed Conjugation Buffer.
Step 2.2: Conjugation Reaction
-
Dissolve the maleimide-activated drug-linker in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the Conjugation Buffer.
-
Add the drug-linker solution to the reduced mAb solution at a molar ratio of 3-10 fold excess of the drug-linker.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.[7][11]
-
(Optional) Quench the reaction by adding an excess of N-acetylcysteine or cysteine to react with any unreacted maleimide groups.
Part 3: Purification of the Antibody-Drug Conjugate
This protocol describes the purification of the ADC to remove unconjugated drug-linker, unreacted antibody, and aggregates.
Materials:
-
Crude ADC solution from Part 2
-
HIC column
-
SEC column
-
Appropriate buffers for HIC and SEC (see Table 2)
-
HPLC or FPLC system
Procedure:
Step 3.1: Removal of Unconjugated Drug-Linker (optional, can be combined with HIC)
-
Perform a buffer exchange using a desalting column or tangential flow filtration (TFF) to remove the majority of unconjugated drug-linker and quenching agent.
Step 3.2: Separation of ADC Species by HIC
-
Equilibrate the HIC column with high salt Mobile Phase A.
-
Load the ADC sample onto the column.
-
Elute the different ADC species (DAR0, DAR2, DAR4, etc.) using a decreasing salt gradient of Mobile Phase B. More hydrophobic species (higher DAR) will elute later.
-
Collect fractions and analyze for DAR and purity.
Step 3.3: Removal of Aggregates by SEC
-
Pool the desired ADC fractions from HIC.
-
Concentrate the pooled fractions if necessary.
-
Equilibrate the SEC column with a suitable storage buffer (e.g., PBS).
-
Load the concentrated ADC solution onto the column.
-
Elute isocratically and collect the monomeric ADC peak, separating it from high molecular weight aggregates.
Part 4: Characterization of the Antibody-Drug Conjugate
This protocol outlines key analytical methods to characterize the purified ADC.
Methods:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): As described in the purification section, the peak areas of the different DAR species can be used to calculate the average DAR.
-
UV-Vis Spectroscopy: Measure the absorbance at 280 nm (for the antibody) and the characteristic wavelength of the drug. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can resolve the different DAR species and provide a precise measurement of the average DAR.
-
-
Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC-HPLC): To determine the percentage of monomer, aggregates, and fragments.
-
SDS-PAGE (reduced and non-reduced): To visualize the integrity of the antibody and confirm conjugation.
-
-
In Vitro Cell Cytotoxicity Assay:
-
To determine the potency (e.g., IC50) of the ADC on a target antigen-expressing cancer cell line.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for ADC synthesis and characterization.
ADC Mechanism of Action and Signaling Pathway
Caption: ADC mechanism of action leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
- 6. MC-Val-Cit-PAB-PNP, ADC linker, 159857-81-5 | BroadPharm [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. biotium.com [biotium.com]
- 11. interchim.fr [interchim.fr]
- 12. selleckchem.com [selleckchem.com]
Application Notes and Protocols for ADC Synthesis Using MC-Val-D-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicities. This document provides a detailed, step-by-step guide for the synthesis, purification, and characterization of an ADC utilizing the cleavable linker, Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyl-p-Nitrophenyl Carbonate (MC-Val-D-Cit-PAB-PNP).
The this compound linker is a sophisticated system designed for stability in circulation and selective cleavage within the tumor microenvironment.[1][2] It comprises several key functional units:
-
Maleimidocaproyl (MC): A thiol-reactive group for covalent attachment to the antibody.[3][4]
-
Valine-Citrulline (Val-Cit): A dipeptide motif specifically cleaved by Cathepsin B, an enzyme often overexpressed in the lysosomes of tumor cells.[5][][7]
-
p-Aminobenzyl Carbamate (B1207046) (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the active payload.[][9]
-
p-Nitrophenyl (PNP) Carbonate: An activated carbonate for conjugation to an amine-containing cytotoxic payload.[3][4]
This guide will cover the entire workflow, from the synthesis of the drug-linker conjugate to the final characterization of the ADC, providing detailed experimental protocols and data presentation in tabular format for easy comparison.
I. Synthesis of the Drug-Linker Conjugate
This section outlines the chemical synthesis of the complete drug-linker construct by conjugating the this compound linker to an amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE).
Experimental Protocol: Drug-Linker Conjugation
-
Dissolution: Dissolve the amine-containing cytotoxic payload (e.g., MMAE) and this compound in a suitable anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[10]
-
Reaction: The reaction is typically carried out in the presence of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to facilitate the carbamate bond formation. The reaction mixture is stirred at room temperature.
-
Monitoring: The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC) to ensure completion.
-
Purification: Upon completion, the drug-linker conjugate (e.g., MC-Val-Cit-PAB-MMAE) is purified by preparative reverse-phase HPLC.
-
Lyophilization: The purified product is lyophilized to obtain a solid powder.
Data Presentation: Drug-Linker Synthesis Parameters
| Parameter | Condition | Reference |
| Solvent | Anhydrous DMF or DMSO | [10] |
| Base | DIPEA | N/A |
| Temperature | Room Temperature | N/A |
| Monitoring | HPLC | [11] |
| Purification | Preparative RP-HPLC | [11] |
II. ADC Synthesis: Conjugation of Drug-Linker to Antibody
This section details the process of conjugating the maleimide-activated drug-linker to the monoclonal antibody. This process involves the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation.
Experimental Workflow: ADC Synthesis
Experimental Protocol: Antibody Reduction and Conjugation
-
Antibody Preparation: Prepare the antibody solution in a suitable buffer, such as Phosphate-Buffered Saline (PBS) with EDTA.[11] The antibody concentration should typically be in the range of 1-10 mg/mL.[12]
-
Reduction of Disulfide Bonds:
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT), to the antibody solution. A molar excess of the reducing agent is used to achieve the desired degree of reduction.[12][13]
-
Incubate the reaction mixture at 37°C for 1-2 hours.[13]
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated drug-linker (e.g., MC-Val-Cit-PAB-MMAE) in an organic co-solvent like DMSO.[10]
-
Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target Drug-to-Antibody Ratio (DAR).[11]
-
Gently mix the reaction and incubate at a specific temperature (e.g., 4°C or room temperature) for a set time (e.g., 1-4 hours). The reaction should be performed in the dark to protect light-sensitive components.
-
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine or cysteine to cap any unreacted maleimide (B117702) groups.[11]
Data Presentation: Antibody Reduction and Conjugation Parameters
| Parameter | Condition | Reference |
| Antibody Concentration | 1-10 mg/mL | [12] |
| Reducing Agent | TCEP or DTT | [12][13] |
| Reduction Incubation | 37°C for 1-2 hours | [13] |
| Drug-Linker Solvent | DMSO | [10] |
| Conjugation Incubation | 4°C or Room Temperature for 1-4 hours | |
| Quenching Agent | N-acetylcysteine or Cysteine | [11] |
III. Purification of the Antibody-Drug Conjugate
Purification of the ADC is crucial to remove unconjugated antibody, free drug-linker, and aggregates, and to isolate the ADC with the desired DAR.[14][15] Common purification techniques include Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC).[16][17]
Experimental Protocol: ADC Purification
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. This technique is effective for removing unconjugated drug-linker and other small molecule impurities.[16]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Since the hydrophobicity of the ADC increases with the number of conjugated drug molecules, HIC is a powerful tool for separating different DAR species.[18][19]
-
Mobile Phase: A high-salt buffer is used for binding, and a decreasing salt gradient is used for elution. Ammonium sulfate (B86663) and sodium chloride are commonly used salts.[17][20]
-
Gradient: A linear or step gradient can be used to elute the different DAR species.[20]
-
Data Presentation: ADC Purification Parameters
| Technique | Principle | Purpose | Key Parameters | Reference |
| SEC | Separation by size | Removal of unconjugated drug-linker and small molecules | Column type, mobile phase composition, flow rate | [16] |
| HIC | Separation by hydrophobicity | Separation of different DAR species, removal of unconjugated antibody and aggregates | Resin type, salt type and concentration, gradient profile | [17][18][19][20] |
IV. Characterization of the Antibody-Drug Conjugate
Thorough characterization of the ADC is essential to ensure its quality, consistency, and efficacy.[21][22][23][24] Key parameters to be evaluated include the Drug-to-Antibody Ratio (DAR), drug distribution, purity, and potency.
Experimental Protocol: ADC Characterization
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: A simple and rapid method to determine the average DAR by measuring the absorbance at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug.[][26]
-
Hydrophobic Interaction Chromatography (HIC): As mentioned in the purification section, HIC can be used to determine the distribution of different DAR species (DAR0, DAR2, DAR4, etc.).[18][27] The weighted average DAR can be calculated from the peak areas of the different species.[][27]
-
Mass Spectrometry (MS): Intact mass analysis by LC-MS can provide accurate mass measurements of the different DAR species, allowing for precise DAR calculation.[28][29][30]
-
-
Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC is the standard method to assess the level of aggregation and fragmentation in the ADC sample.[16]
-
-
Potency Assay:
-
Cell-Based Cytotoxicity Assays: These assays are crucial to determine the in vitro potency of the ADC. A cell line expressing the target antigen is treated with the ADC, and cell viability is measured to determine the IC50 value.[26]
-
Data Presentation: ADC Characterization Methods
| Parameter | Method | Principle | Information Obtained | Reference |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy | Absorbance measurement | Average DAR | [][26] |
| HIC-HPLC | Separation by hydrophobicity | DAR distribution, average DAR | [18][27] | |
| Mass Spectrometry | Mass-to-charge ratio measurement | Precise mass of each DAR species, average DAR | [28][29][30] | |
| Purity and Aggregates | SEC-HPLC | Separation by size | Percentage of monomer, aggregates, and fragments | [16] |
| Potency | Cell-Based Cytotoxicity Assay | Measurement of cell viability | IC50 value | [26] |
V. Mechanism of Action and Signaling Pathway
The efficacy of an ADC with a cleavable linker like this compound relies on its targeted delivery to cancer cells and the subsequent intracellular release of the cytotoxic payload.
Signaling Pathway: From ADC Internalization to Apoptosis
-
Binding and Internalization: The ADC circulates in the bloodstream until the monoclonal antibody recognizes and binds to a specific antigen on the surface of a cancer cell.[] This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an endosome.
-
Lysosomal Trafficking and Cleavage: The endosome containing the ADC fuses with a lysosome. The acidic environment of the lysosome and the presence of proteases, such as Cathepsin B, lead to the cleavage of the Val-Cit dipeptide linker.[5][][9][31]
-
Payload Release: Cleavage of the Val-Cit linker initiates the self-immolation of the PAB spacer, resulting in the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[]
-
Induction of Apoptosis: The released payload (e.g., MMAE) can then bind to its intracellular target (e.g., tubulin), disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase, and ultimately inducing apoptosis (programmed cell death).
Conclusion
The synthesis of ADCs using the this compound linker is a multi-step process that requires careful optimization and characterization. This guide provides a comprehensive overview of the key steps involved, from drug-linker synthesis to the final characterization of the ADC. By following these detailed protocols and utilizing the appropriate analytical techniques, researchers can confidently produce and evaluate ADCs for their therapeutic potential. The successful development of these complex biotherapeutics holds great promise for the future of targeted cancer therapy.
References
- 1. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MC-Val-Cit-PAB-PNP, ADC linker, 159857-81-5 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 7. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biotium.com [biotium.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. agilent.com [agilent.com]
- 20. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 21. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 22. pharmafocusamerica.com [pharmafocusamerica.com]
- 23. bioagilytix.com [bioagilytix.com]
- 24. Antibody Drug Conjugates (ADCs) Analytical Considerations For QC Release Stability Testing Characterization And Comparability [bioprocessonline.com]
- 26. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 27. agilent.com [agilent.com]
- 28. sciex.com [sciex.com]
- 29. lcms.cz [lcms.cz]
- 30. agilent.com [agilent.com]
- 31. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific ADC Development using MC-Val-D-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. The MC-Val-D-Cit-PAB-PNP linker is a sophisticated, cleavable linker system designed for the site-specific development of ADCs with controlled payload release.
This document provides detailed application notes and protocols for the use of the this compound linker in the development of site-specific ADCs. It covers the principles of the linker's components, protocols for conjugation and in vitro characterization, and representative data for interpretation.
Components of the this compound Linker:
-
MC (Maleimidocaproyl): A thiol-reactive group that enables covalent conjugation to cysteine residues on the antibody. For site-specific conjugation, engineered cysteines (THIOMABs) or reduced interchain disulfides can be utilized.
-
Val-D-Cit (Valine-D-Citrulline): A dipeptide substrate for the lysosomal protease Cathepsin B.[1][2][] Cathepsin B is often overexpressed in the tumor microenvironment, providing a mechanism for tumor-specific cleavage.[][4] The use of D-Citrulline is a deviation from the more common L-Citrulline; while specific comparative data is limited, the stereochemistry of the P1 residue can influence the rate of enzymatic cleavage.
-
PAB (p-aminobenzylcarbamate): A self-immolative spacer.[2][5] Following the enzymatic cleavage of the Val-D-Cit dipeptide, the PAB moiety spontaneously undergoes a 1,6-elimination to release the unmodified cytotoxic payload.[6]
-
PNP (p-nitrophenyl carbonate): An activated carbonate that serves as a good leaving group, facilitating the efficient conjugation of the linker to an amine-containing cytotoxic payload.[1][]
Mechanism of Action: ADC Internalization and Payload Release
The therapeutic action of an ADC utilizing the this compound linker is a multi-step process initiated by the specific binding of the antibody to its target antigen on the surface of a cancer cell.
Experimental Protocols
I. Site-Specific Antibody Conjugation Protocol
This protocol describes the conjugation of the MC-Val-D-Cit-PAB-payload construct to an antibody with engineered surface cysteines (site-specific conjugation).
Materials:
-
Monoclonal antibody (mAb) with engineered cysteine(s) in a suitable buffer (e.g., PBS, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
MC-Val-D-Cit-PAB-payload solution (10 mM in DMSO)
-
Conjugation buffer: Phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.4
-
Quenching solution: N-acetylcysteine (10 mM in water)
-
Desalting columns (e.g., Sephadex G-25)
-
UV-Vis spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Antibody Reduction:
-
Adjust the mAb concentration to 5-10 mg/mL in conjugation buffer.
-
Add a 10-fold molar excess of TCEP solution to the mAb solution.
-
Incubate at 37°C for 1-2 hours to reduce the engineered cysteine residues.
-
Remove excess TCEP using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation Reaction:
-
Immediately after desalting, determine the reduced mAb concentration by measuring absorbance at 280 nm.
-
Add a 5- to 10-fold molar excess of the MC-Val-D-Cit-PAB-payload solution to the reduced mAb. The final DMSO concentration should be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation, protected from light.
-
-
Quenching:
-
Add a 2-fold molar excess of quenching solution (relative to the drug-linker) to cap any unreacted maleimide (B117702) groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification and Characterization:
-
Purify the ADC from unconjugated drug-linker and other small molecules using a desalting column equilibrated with a formulation buffer (e.g., PBS, pH 7.2).
-
Determine the final ADC concentration and Drug-to-Antibody Ratio (DAR) using UV-Vis spectrophotometry and/or HIC analysis.
-
Data Presentation: Representative Conjugation Results
| Parameter | Result | Method |
| Antibody Concentration | 4.8 mg/mL | A280 Spectrophotometry |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-HPLC |
| Monomer Purity | >98% | Size Exclusion Chromatography (SEC) |
| Free Drug Level | <1% | Reversed-Phase HPLC (RP-HPLC) |
II. In Vitro Cathepsin B-Mediated Drug Release Assay
This assay evaluates the rate of payload release from the ADC in the presence of Cathepsin B.
Experimental Workflow:
Materials:
-
Purified ADC
-
Recombinant human Cathepsin B
-
Cathepsin B assay buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
Quenching solution: Acetonitrile with 0.1% trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the ADC to a final concentration of 100 µg/mL in pre-warmed Cathepsin B assay buffer.
-
Prepare a negative control sample with the ADC in assay buffer without Cathepsin B.
-
Initiate the reaction by adding Cathepsin B to a final concentration of 1 µM.
-
-
Incubation and Sampling:
-
Incubate the reaction mixtures at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Sample Processing and Analysis:
-
Immediately quench the reaction by adding 3 volumes of cold quenching solution to the aliquot.
-
Centrifuge the samples to precipitate the antibody and enzyme.
-
Analyze the supernatant for the released payload using RP-HPLC.
-
Quantify the released payload by integrating the peak area and comparing it to a standard curve of the free payload.
-
Data Presentation: Representative Time-Course of Payload Release
| Time (hours) | % Payload Release (with Cathepsin B) | % Payload Release (without Cathepsin B) |
| 0 | 0 | 0 |
| 1 | 15.2 | <1 |
| 2 | 35.8 | <1 |
| 4 | 68.5 | <1 |
| 8 | 89.1 | <2 |
| 24 | >95 | <2 |
III. In Vitro Cytotoxicity Assay
This protocol determines the potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.[8][9][10]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
Free cytotoxic payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
-
Data Presentation: Representative Cytotoxicity Data (IC50 values)
| Compound | Antigen-Positive Cell Line (e.g., SK-BR-3) IC50 (nM) | Antigen-Negative Cell Line (e.g., MDA-MB-468) IC50 (nM) |
| ADC | 1.5 | >1000 |
| Unconjugated Antibody | >1000 | >1000 |
| Free Payload | 0.1 | 0.1 |
Conclusion
The this compound linker system offers a robust platform for the development of site-specific ADCs. The protocols outlined in these application notes provide a comprehensive framework for the conjugation, characterization, and in vitro evaluation of ADCs utilizing this advanced linker technology. Careful optimization of each experimental step is crucial for the successful development of a safe and effective ADC therapeutic.
References
- 1. MC-Val-Cit-PAB-PNP, ADC linker, 159857-81-5 | BroadPharm [broadpharm.com]
- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vitro Cleavage Assays of MC-Val-D-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MC-Val-D-Cit-PAB-PNP linker is a critical component in the development of Antibody-Drug Conjugates (ADCs). It is a protease-cleavable linker designed to be stable in systemic circulation and to release its cytotoxic payload upon internalization into target tumor cells.[][] The linker's design incorporates a valine-citrulline (Val-Cit) dipeptide sequence, which is a substrate for lysosomal proteases, particularly Cathepsin B, an enzyme often upregulated in the tumor microenvironment.[][3][4] Upon cleavage of the amide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PAB) spacer by Cathepsin B, a self-immolative cascade is initiated, leading to the release of the conjugated drug.[5][6][7] The para-nitrophenyl (B135317) (PNP) group serves as a leaving group in the synthesis of the linker-drug conjugate.[6] In vitro cleavage assays are essential for characterizing the release kinetics of the payload and for evaluating the stability and specificity of the linker.
This document provides detailed protocols for conducting in vitro cleavage assays of this compound, along with data presentation guidelines and visualizations of the experimental workflow and cleavage mechanism. While the protocols are based on the well-studied L-citrulline variant, they are directly applicable to the D-citrulline version, although cleavage kinetics may differ.
Principle of the Assay
The in vitro cleavage assay for this compound relies on the enzymatic activity of Cathepsin B to cleave the Val-D-Cit dipeptide. The progress of the reaction can be monitored by measuring the disappearance of the substrate or the appearance of the cleaved product over time. Common analytical techniques for this purpose include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which can separate and quantify the different chemical species in the reaction mixture.[4][8]
Data Presentation
Quantitative data from the in vitro cleavage assays should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Materials and Reagents for In Vitro Cleavage Assay
| Reagent/Material | Supplier | Catalog No. | Storage |
| This compound | MedchemExpress | HY-130090 | -20°C or -80°C[9] |
| Recombinant Human Cathepsin B | R&D Systems | 953-CY | -80°C |
| Dithiothreitol (DTT) | Sigma-Aldrich | D0632 | Room Temperature |
| MES Buffer | Sigma-Aldrich | M3671 | Room Temperature |
| DMSO, Anhydrous | Sigma-Aldrich | 276855 | Room Temperature |
| Acetonitrile (B52724) (ACN), HPLC Grade | Fisher Scientific | A998 | Room Temperature |
| Formic Acid, LC-MS Grade | Thermo Fisher | 85178 | Room Temperature |
| 96-well microplate | Corning | 3585 | Room Temperature |
Table 2: Experimental Parameters for Cathepsin B Cleavage Assay
| Parameter | Value | Notes |
| Substrate Concentration | 1 µM | A typical starting concentration.[4] |
| Enzyme Concentration | 20 nM | A typical starting concentration.[4] |
| Assay Buffer | 10 mM MES, pH 6.0 | Mimics the acidic environment of the lysosome. |
| Reducing Agent | 0.04 mM DTT | Required for Cathepsin B activity.[8] |
| Incubation Temperature | 37°C | Physiological temperature. |
| Time Points | 0, 1, 2, 4, 8 hours | Or as required to determine kinetics.[8] |
| Quenching Solution | Acetonitrile with internal standard | To stop the reaction and precipitate the enzyme.[8] |
Experimental Protocols
Protocol 1: In Vitro Cleavage Assay using HPLC
This protocol outlines the procedure for assessing the cleavage of this compound by Cathepsin B and quantifying the substrate and product using HPLC.
Materials:
-
This compound
-
Recombinant Human Cathepsin B
-
Assay Buffer: 10 mM MES, pH 6.0, containing 0.04 mM DTT[8]
-
Quenching Solution: Acetonitrile with a suitable internal standard
-
DMSO
-
Microcentrifuge tubes
-
Incubator at 37°C
-
HPLC system with a C18 column
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the Assay Buffer (10 mM MES, pH 6.0) and add DTT to a final concentration of 0.04 mM just before use.[8]
-
Activate Cathepsin B according to the manufacturer's instructions. Dilute the enzyme to the desired working concentration in the Assay Buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the this compound stock solution with Assay Buffer to a final concentration of 1 µM.[4]
-
Initiate the cleavage reaction by adding the activated Cathepsin B solution to the substrate mixture to a final concentration of 20 nM.[4]
-
Incubate the reaction mixture at 37°C.[4]
-
-
Time Points and Quenching:
-
Sample Preparation for HPLC:
-
Centrifuge the quenched samples to precipitate the enzyme.[8]
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the samples onto a C18 HPLC column.
-
Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the uncleaved substrate from the cleaved products.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Quantify the peak areas of the substrate and product to determine the extent of cleavage over time.
-
Protocol 2: Plasma Stability Assay
This protocol is a control experiment to assess the stability of the this compound linker in plasma.
Materials:
-
This compound
-
Human plasma
-
Assay Buffer (as in Protocol 1)
-
Quenching Solution (as in Protocol 1)
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Incubate the this compound (at a final concentration of 1 µM) in human plasma at 37°C for an extended period (e.g., up to 7 days).[8]
-
At various time points, take aliquots of the plasma sample.[8]
-
Process the plasma samples to extract the linker and any potential cleavage products. This may involve protein precipitation with acetonitrile.
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of intact linker remaining.[8]
Mandatory Visualization
Caption: Experimental workflow for the in vitro cleavage assay of this compound.
Caption: Mechanism of payload release via Cathepsin B cleavage of the Val-Cit linker.
References
- 3. MC-Val-Cit-PAB-PNP - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 6. Mc-Val-Cit-PABC-PNP Enzyme Cleavable Linker for ADC - Creative Biolabs [creative-biolabs.com]
- 7. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Note: Comprehensive Analytical Characterization of MC-Val-D-Cit-PAB-PNP Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small molecules.[1][2] The Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyloxycarbonyl-p-Nitrophenyl Carbonate (MC-Val-D-Cit-PAB-PNP) linker system is a widely utilized cleavable linker in ADC development.[3][4] Its design allows for stable conjugation of the payload to the antibody in systemic circulation, followed by targeted release within cancer cells via enzymatic cleavage of the Val-Cit dipeptide by lysosomal proteases like Cathepsin B.[5][6][7]
The complex and heterogeneous nature of ADCs necessitates a robust suite of analytical techniques to ensure their quality, efficacy, and safety.[1][8][9] Critical quality attributes (CQAs) that must be thoroughly characterized include the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, aggregation levels, charge heterogeneity, and the stability of the linker-drug construct.[1][10][11]
This document provides detailed protocols and application notes for the essential analytical techniques required to characterize ADCs utilizing the this compound linker, ensuring consistent product quality from development to manufacturing.[1][12]
Overall ADC Characterization Workflow
A multi-faceted analytical approach is required to address the inherent complexity of ADCs. The following workflow outlines the key characterization steps, employing orthogonal methods to build a comprehensive understanding of the molecule.
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
The average DAR is a critical parameter that directly influences the ADC's potency and therapeutic index.[1] Hydrophobic Interaction Chromatography (HIC) is the gold-standard method for determining the drug load distribution under native conditions, while Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides an orthogonal method, often after reduction of the ADC.[13][14][15]
Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their surface hydrophobicity.[16] Since the conjugated payload is typically hydrophobic, ADC species with different numbers of drugs (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs) can be resolved.[13][14] The separation is performed under non-denaturing conditions, preserving the ADC's native structure.[14][17][18]
Experimental Protocol:
-
Mobile Phase A (High Salt): 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[19]
-
Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm, or equivalent.[15]
-
Flow Rate: 0.8 mL/min.[15]
-
Column Temperature: 25°C.[15]
-
Gradient:
-
0-2 min: 100% A
-
2-20 min: 0-100% B (linear gradient)
-
20-25 min: 100% B (wash)
-
25-30 min: 100% A (re-equilibration)
-
-
Detection: UV at 280 nm (for protein) and at the payload's absorbance maximum.
-
Sample Preparation: Dilute ADC to 1 mg/mL in Mobile Phase A.
-
Injection Volume: 10-20 µL.
Data Analysis:
-
Integrate the peak areas for each drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the relative percentage of each species.
-
The average DAR is calculated using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
Quantitative Data Summary:
| Drug-Loaded Species | Retention Time (min) | Relative Peak Area (%) |
| DAR 0 (Unconjugated mAb) | 8.5 | 5.2 |
| DAR 2 | 12.1 | 25.8 |
| DAR 4 | 15.3 | 48.5 |
| DAR 6 | 17.9 | 18.1 |
| DAR 8 | 19.5 | 2.4 |
| Average DAR | 3.9 |
Reversed-Phase HPLC (RP-HPLC)
Principle: RP-HPLC offers an orthogonal method for DAR determination, particularly for cysteine-linked ADCs.[13] The ADC is first reduced to separate the light chains (LC) and heavy chains (HC). The resulting subunits are then separated based on hydrophobicity.[13][20]
Experimental Protocol:
-
Sample Reduction:
-
Dilute the ADC to 5 mg/mL in a Tris buffer at pH ~8.
-
Add Dithiothreitol (DTT) to a final concentration of 40 mM.
-
Incubate at 37°C for 15-30 minutes to reduce interchain disulfide bonds.[20]
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (B52724).
-
Column: Agilent ZORBAX RRHD SB300-C8, 2.1 x 100 mm, 1.8 µm, or equivalent.[20]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 75°C.
-
Gradient: 25-50% B over 20 minutes.
-
Detection: UV at 280 nm.
Data Analysis:
-
Identify and integrate peaks corresponding to unconjugated Light Chain (LC), conjugated Light Chain (LC-D), unconjugated Heavy Chain (HC), and conjugated Heavy Chain (HC-D).[21]
-
Calculate the average DAR using a formula that accounts for the number of drugs on each chain.[20]
Quantitative Data Summary:
| Chain Species | Retention Time (min) | Relative Peak Area (%) |
| Light Chain (LC) | 10.2 | 10.5 |
| Light Chain + 1 Drug (LC-D1) | 12.5 | 39.5 |
| Heavy Chain (HC) | 15.8 | 4.8 |
| Heavy Chain + 1 Drug (HC-D1) | 17.1 | 20.2 |
| Heavy Chain + 2 Drugs (HC-D2) | 18.3 | 20.5 |
| Heavy Chain + 3 Drugs (HC-D3) | 19.4 | 4.5 |
| Average DAR | 3.8 |
Aggregation and Fragment Analysis
Aggregation is a critical quality attribute as it can lead to loss of efficacy and increased immunogenicity.[22][23][24] Size Exclusion Chromatography (SEC) is the standard method used to separate and quantify monomers, aggregates, and fragments based on their hydrodynamic size.[23][24]
Experimental Protocol:
-
Mobile Phase: 150 mM Sodium Phosphate, pH 6.8.
-
Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm, or equivalent.[22][25]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute ADC to 1 mg/mL in the mobile phase.
-
Injection Volume: 20 µL.
Data Analysis:
-
Integrate the peaks corresponding to high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
Quantitative Data Summary:
| Species | Retention Time (min) | Relative Peak Area (%) | Specification |
| Aggregates (HMW) | 7.1 | 1.2 | ≤ 2.0% |
| Monomer | 8.1 | 98.5 | ≥ 97.0% |
| Fragments (LMW) | 9.5 | 0.3 | ≤ 1.0% |
Charge Variant Analysis
Charge heterogeneity in ADCs arises from modifications on the antibody (e.g., deamidation, C-terminal lysine (B10760008) clipping) and from the conjugation of the charged linker-drug.[26][27] Imaged Capillary Isoelectric Focusing (iCIEF) is a high-resolution technique that separates proteins based on their isoelectric point (pI).[27][28]
Experimental Protocol:
-
Anolyte: 80 mM Phosphoric Acid.[29]
-
Catholyte: 100 mM Sodium Hydroxide.[29]
-
Sample Mix:
-
Capillary: Fluorocarbon-coated capillary.[29]
-
Focusing:
-
Detection: Whole capillary UV imaging at 280 nm.[29]
Data Analysis:
-
The electropherogram is analyzed to determine the pI and relative percentage of the main peak and acidic and basic variants.
-
The pI values are calculated using the bracketing pI markers.
Quantitative Data Summary:
| Charge Variant | Apparent pI | Relative Peak Area (%) |
| Acidic Variants | < 8.9 | 15.6 |
| Main Peak | 9.2 | 75.1 |
| Basic Variants | > 9.4 | 9.3 |
Intact and Subunit Mass Analysis
Mass spectrometry (MS) is indispensable for confirming the identity, mass, and integrity of the ADC.[30] It is used to analyze the intact ADC, as well as its subunits after reduction or digestion, to confirm successful conjugation and identify any modifications.[30][31] Native MS can be used to analyze the intact ADC under non-denaturing conditions, preserving non-covalent interactions.[32][33]
Experimental Protocol (Intact Mass):
-
LC System: UPLC/HPLC system.
-
Column: Reversed-Phase column suitable for proteins (e.g., C4).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient appropriate for eluting the intact ADC.
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF).
-
Ionization: Electrospray Ionization (ESI).
-
Sample Preparation: Desalt the ADC sample using a desalting column or buffer exchange into a volatile buffer like ammonium acetate.
Data Analysis:
-
The raw mass spectrum, which contains a series of multiply charged ions, is deconvoluted to obtain the zero-charge mass of the protein.
-
The masses of the different drug-loaded species are determined and compared to their theoretical masses.
-
The relative abundance of each species can be used to calculate the average DAR.
Quantitative Data Summary:
| Drug-Loaded Species | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |
| DAR 0 | 148,150.0 | 148,151.2 | 1.2 |
| DAR 2 | 149,874.4 | 149,875.9 | 1.5 |
| DAR 4 | 151,598.8 | 151,600.5 | 1.7 |
| DAR 6 | 153,323.2 | 153,325.1 | 1.9 |
| DAR 8 | 155,047.6 | 155,049.8 | 2.2 |
In Vitro Stability Assessment
The stability of the MC-Val-Cit-PAB linker is crucial to prevent premature release of the cytotoxic payload in circulation, which can cause off-target toxicity.[34][35] Plasma stability assays are performed to evaluate this attribute.
Experimental Protocol (Plasma Stability):
-
Incubation:
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).[36]
-
Sample Quenching: Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate plasma proteins.[36]
-
Sample Preparation:
-
Analysis:
-
Quantify the amount of released payload using LC-MS/MS.[36]
-
Analyze the remaining intact ADC in the plasma pellet using affinity capture followed by HIC or LC-MS to determine the change in average DAR over time.
-
Data Analysis:
-
Plot the average DAR or the percentage of intact ADC remaining over time to determine the stability profile and half-life of the ADC in plasma.
Quantitative Data Summary:
| Incubation Time (hours) | Average DAR (by HIC) | Released Payload (ng/mL) |
| 0 | 3.90 | < 1.0 |
| 24 | 3.85 | 5.2 |
| 48 | 3.81 | 9.8 |
| 96 | 3.72 | 18.5 |
| 168 | 3.60 | 31.2 |
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MC-Val-Cit-PAB-PNP - Creative Biolabs [creative-biolabs.com]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. caymanchem.com [caymanchem.com]
- 8. bioagilytix.com [bioagilytix.com]
- 9. technosaurus.co.jp [technosaurus.co.jp]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. veranova.com [veranova.com]
- 12. labiotech.eu [labiotech.eu]
- 13. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 18. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. agilent.com [agilent.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. hpst.cz [hpst.cz]
- 23. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 24. lcms.cz [lcms.cz]
- 25. agilent.com [agilent.com]
- 26. lcms.cz [lcms.cz]
- 27. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 28. Imaged capillary isoelectric focusing method development for charge variants of high DAR ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Mass spectrometry characterization of antibodies at the intact and subunit levels: from targeted to large-scale analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. agilent.com [agilent.com]
- 32. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 33. learning.sepscience.com [learning.sepscience.com]
- 34. benchchem.com [benchchem.com]
- 35. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. benchchem.com [benchchem.com]
Application Notes and Protocols for Coupling MMAE to Antibodies using MC-Val-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. This document provides detailed application notes and protocols for the conjugation of the highly potent antimitotic agent, monomethyl auristatin E (MMAE), to antibodies using the maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate-p-nitrophenylcarbonate (MC-Val-Cit-PAB-PNP) linker.
The MC-Val-Cit-PAB linker is a cleavable linker system designed for stability in systemic circulation and efficient release of the cytotoxic payload within the target cancer cell.[1][2][3][4][5] The valine-citrulline dipeptide motif is specifically cleaved by the lysosomal protease cathepsin B, which is often upregulated in tumor cells.[2][6][7] Following enzymatic cleavage, the self-immolative p-aminobenzylcarbamate (PAB) spacer spontaneously releases the active MMAE drug.[1][2] MMAE then exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[6][8][9][10]
This guide details the experimental workflow, from antibody preparation and conjugation to the purification and characterization of the resulting ADC, including methods for determining the drug-to-antibody ratio (DAR) and assessing in vitro cytotoxicity.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the preparation and characterization of an MMAE-ADC. Actual results may vary depending on the specific antibody and experimental conditions.
Table 1: Antibody Reduction and Conjugation Parameters
| Parameter | Typical Value/Range | Purpose |
| Antibody Concentration | 1 - 10 mg/mL[11] | Optimal for efficient reaction kinetics. |
| Reducing Agent (TCEP) Molar Excess | 2 - 10 fold over antibody | To reduce interchain disulfide bonds, creating free thiols for conjugation.[12] |
| Reduction Incubation Time | 1 - 2 hours[13] | To ensure sufficient reduction of disulfide bonds. |
| Reduction Temperature | 37°C[3][13] | To facilitate the reduction reaction. |
| Drug-Linker (MC-Val-Cit-PAB-MMAE) Molar Excess | 5 - 15 fold over antibody | To drive the conjugation reaction and achieve the desired DAR.[11] |
| Conjugation Incubation Time | 1 - 2 hours[13][14] | To allow for efficient conjugation of the drug-linker to the antibody. |
| Conjugation Temperature | Room Temperature[3][13][14] | Optimal temperature for the maleimide-thiol reaction. |
| Quenching Reagent (N-acetylcysteine) Molar Excess | 2 - 5 fold over drug-linker | To cap any unreacted maleimide (B117702) groups and stop the reaction.[3][14] |
Table 2: ADC Characterization Data
| Parameter | Typical Result | Method of Determination |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5[15][16] | Hydrophobic Interaction Chromatography (HIC)[17], UV-Vis Spectroscopy[18] |
| Monomer Purity | > 95% | Size Exclusion Chromatography (SEC)[15] |
| Free Drug Level | < 1% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[17] |
| In vitro IC50 (Antigen-positive cells) | 0.95 - 3.3 nM[19] | Cell Viability Assay (e.g., MTT, CellTiter-Glo)[20][21] |
| In vitro IC50 (Antigen-negative cells) | > 1 µM | Cell Viability Assay (e.g., MTT, CellTiter-Glo)[20][21] |
Experimental Protocols
I. Antibody Preparation and Reduction
This protocol describes the partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups for conjugation.
Materials:
-
Purified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.4
-
Desalting columns (e.g., Sephadex G-25)[11]
Procedure:
-
Buffer Exchange: If the antibody is not in the Reaction Buffer, perform a buffer exchange using a desalting column equilibrated with Reaction Buffer.
-
Antibody Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL with Reaction Buffer.
-
TCEP Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in Reaction Buffer.
-
Reduction Reaction: Add the required volume of TCEP stock solution to the antibody solution to achieve the desired molar excess (e.g., 5-fold molar excess of TCEP to antibody).
-
Incubation: Gently mix and incubate the reaction at 37°C for 1-2 hours.[13]
-
Removal of Reducing Agent: Immediately after incubation, remove excess TCEP by buffer exchange using a desalting column equilibrated with Reaction Buffer. This step is critical to prevent interference with the subsequent conjugation reaction.[3]
II. Drug-Linker Activation and Conjugation
This protocol describes the activation of the MC-Val-Cit-PAB-PNP linker and its conjugation to the reduced antibody. Note: The MC-Val-Cit-PAB-PNP linker is first reacted with MMAE to form MC-Val-Cit-PAB-MMAE. This pre-formed drug-linker conjugate, which contains a maleimide group, is then used for conjugation to the antibody.[22][23] For the purpose of this protocol, we will assume the use of pre-synthesized MC-Val-Cit-PAB-MMAE.
Materials:
-
Reduced antibody from Step I
-
MC-Val-Cit-PAB-MMAE (dissolved in a compatible organic solvent like DMSO)
-
Reaction Buffer (as in Step I)
-
Quenching Solution: N-acetylcysteine in Reaction Buffer
Procedure:
-
Drug-Linker Preparation: Prepare a stock solution of MC-Val-Cit-PAB-MMAE in DMSO (e.g., 10 mM).
-
Conjugation Reaction: Add the calculated volume of the MC-Val-Cit-PAB-MMAE stock solution to the reduced antibody solution to achieve the desired molar ratio (e.g., 8-fold molar excess of drug-linker to antibody). The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v).
-
Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle agitation. Protect the reaction from light.[3][13]
-
Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 2-5 mM N-acetylcysteine. Incubate for 20 minutes at room temperature to quench any unreacted maleimide groups.[14]
III. ADC Purification
This protocol describes the purification of the ADC from unreacted drug-linker and other small molecules.
Materials:
-
Crude ADC reaction mixture from Step II
-
Purification Buffer: PBS, pH 7.4
-
Size Exclusion Chromatography (SEC) column or Tangential Flow Filtration (TFF) system[][25]
Procedure:
-
Purification Method Selection: Choose a suitable purification method based on the scale of the reaction. SEC is suitable for lab-scale purification, while TFF is more appropriate for larger scales.[][25]
-
SEC Purification:
-
Equilibrate the SEC column with Purification Buffer.
-
Load the crude ADC reaction mixture onto the column.
-
Elute the ADC with Purification Buffer, collecting fractions corresponding to the high molecular weight ADC peak.
-
-
TFF Purification:
-
Set up the TFF system with an appropriate molecular weight cut-off membrane (e.g., 30 kDa).
-
Perform diafiltration against the Purification Buffer to remove low molecular weight impurities.
-
-
Buffer Exchange: During purification, ensure the final ADC is in a suitable storage buffer (e.g., PBS, pH 7.4).
-
Concentration: Concentrate the purified ADC to the desired concentration using a suitable method (e.g., centrifugal concentrators for small scale, TFF for large scale).
IV. ADC Characterization
This section outlines key analytical methods to characterize the purified ADC.
The DAR is a critical quality attribute that influences the ADC's efficacy and safety.[18]
Method 1: Hydrophobic Interaction Chromatography (HIC) HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[17]
Materials:
-
Purified ADC
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a decreasing salt gradient (from 100% A to 100% B).
-
Monitor the absorbance at 280 nm.
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ [(Peak Area of DARn) x n] / Σ (Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for each peak.[17]
Method 2: UV-Vis Spectroscopy This method relies on the differential UV absorbance of the antibody and the drug-linker at specific wavelengths.
Procedure:
-
Measure the absorbance of the ADC solution at 280 nm and the wavelength of maximum absorbance for MMAE (typically around 248 nm).
-
Calculate the concentrations of the antibody and the drug using their respective extinction coefficients.
-
The DAR is the molar ratio of the drug to the antibody.
Method: Size Exclusion Chromatography (SEC) SEC separates molecules based on their size, allowing for the quantification of monomer, aggregates, and fragments.
Procedure:
-
Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).
-
Inject the ADC sample.
-
Monitor the elution profile at 280 nm.
-
Calculate the percentage of the monomer peak area relative to the total peak area.
This assay determines the potency of the ADC on antigen-positive and antigen-negative cell lines.[20][21][26]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
Purified ADC and unconjugated antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium. Add the dilutions to the respective wells. Include untreated cells as a control.[26]
-
Incubation: Incubate the plates for a predetermined period (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.
-
Cell Viability Measurement: Add the cell viability reagent to each well and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control for each concentration. Plot the dose-response curves and determine the IC50 values (the concentration of ADC that inhibits cell growth by 50%).[26]
Visualizations
Caption: Experimental workflow for the synthesis and characterization of an MMAE-ADC.
Caption: Mechanism of action for an MMAE-ADC with a cleavable linker.
References
- 1. MC-Val-Cit-PAB-Gly-NHS ester, ADC linker | BroadPharm [broadpharm.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 7. cellmosaic.com [cellmosaic.com]
- 8. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. benchchem.com [benchchem.com]
- 12. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bicellscientific.com [bicellscientific.com]
- 14. benchchem.com [benchchem.com]
- 15. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 22. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 23. EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents [patents.google.com]
- 25. Antibody Drug Conjugate Manufacturing: Purification [sigmaaldrich.com]
- 26. benchchem.com [benchchem.com]
Application Notes and Protocols for MC-Val-D-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper storage, handling, and utilization of Maleimidocaproyl-Valine-D-Citrulline-p-Aminobenzyl-p-Nitrophenyl Carbonate (MC-Val-D-Cit-PAB-PNP), a crucial linker in the development of Antibody-Drug Conjugates (ADCs).
Product Information
Chemical Name: Maleimidocaproyl-Valine-D-Citrulline-p-Aminobenzyl-p-Nitrophenyl Carbonate
Common Synonyms: this compound, Mc-D-Val-Cit-PAB-PNP
Molecular Formula: C₃₅H₄₃N₇O₁₁
CAS Number: 1350456-66-4
Application: A cleavable linker used in the synthesis of ADCs. The maleimide (B117702) group conjugates to thiol groups on antibodies, while the p-nitrophenyl (PNP) carbonate group reacts with amine-containing payloads. The valine-citrulline (Val-Cit) dipeptide is designed for specific cleavage by Cathepsin B, an enzyme often overexpressed in the lysosomal compartment of tumor cells, leading to targeted drug release.[1][][3][4]
Storage and Handling
Proper storage and handling are critical to maintain the integrity and reactivity of this compound.
2.1. Storage Conditions
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | Long-term (months to years) | Store in a cool, dry place.[3] |
| 2-8°C | Short-term (days to weeks) | ||
| Stock Solution in Anhydrous Solvent (e.g., DMSO) | -80°C | Up to 6 months | Protect from light.[1][5][][7] Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Protect from light.[1][5][][7] Aliquot to avoid repeated freeze-thaw cycles. |
2.2. Shipping and Stability
The solid form of this compound is typically shipped at ambient temperature and is stable for at least four years when stored at -20°C.[7] Stock solutions are less stable and should be used within the recommended timeframes to ensure optimal performance.
2.3. Handling Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust or aerosols.
-
Hygroscopic Nature: The compound may be sensitive to moisture. Handle in a dry environment and store in a desiccator if necessary.
-
Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[8]
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the synthesis of ADCs. Optimization may be required for specific antibodies and payloads.
3.1. Preparation of Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Dissolve the compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). The solubility is approximately 20 mg/mL in DMSO and 25 mg/mL in DMF.[9]
-
For aqueous reactions, a stock solution in DMSO can be prepared and then diluted into the aqueous reaction buffer. Note that the aqueous solution is not stable and should be used the same day.[9]
3.2. General Workflow for ADC Synthesis
The synthesis of an ADC using this compound is a two-step process: first, the linker is conjugated to the payload, and then the linker-payload conjugate is attached to the antibody. Alternatively, the linker can be first attached to the antibody followed by reaction with the payload. The following represents a common workflow.
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
3.3. Protocol for Linker-Payload Conjugation
This protocol describes the reaction of the p-nitrophenyl carbonate group of the linker with an amine-containing payload.
-
Dissolve the amine-containing payload in an appropriate anhydrous organic solvent (e.g., DMF).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the payload solution.
-
Add the this compound stock solution to the payload solution. The molar ratio of linker to payload should be optimized, but a slight excess of the linker is often used.
-
Allow the reaction to proceed at room temperature with stirring. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or LC-MS).
-
Once the reaction is complete, the linker-payload conjugate can be purified by preparative HPLC.
3.4. Protocol for Antibody Reduction and Conjugation
This protocol outlines the reduction of antibody disulfide bonds to generate free thiol groups for conjugation with the maleimide group of the linker-payload conjugate.
-
Antibody Preparation: Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.0-7.5.
-
Reduction: Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. The concentration of the reducing agent will determine the number of disulfide bonds reduced and should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Removal of Reducing Agent: Remove the excess reducing agent using a desalting column or tangential flow filtration (TFF), exchanging the buffer to a conjugation buffer (e.g., PBS, pH 7.2).
-
Conjugation: Immediately add the purified linker-payload conjugate to the reduced antibody solution. The molar excess of the linker-payload conjugate relative to the antibody will influence the final DAR.
-
Incubate the conjugation reaction at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light.
-
Quenching: Quench any unreacted maleimide groups by adding a thiol-containing reagent, such as N-acetylcysteine.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or other suitable chromatographic methods to remove unconjugated linker-payload and other impurities.
-
Characterization: Characterize the purified ADC for protein concentration, DAR, and aggregation.
Mechanism of Action: Payload Release
The targeted release of the cytotoxic payload is a key feature of ADCs constructed with this compound.
Caption: Mechanism of ADC internalization and payload release.
Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized through endocytosis.[5] It is then trafficked to the lysosome, where the acidic environment and the presence of proteases, such as Cathepsin B, facilitate the cleavage of the Val-Cit dipeptide linker.[][8] This cleavage initiates a self-immolative cascade of the PAB spacer, leading to the release of the active cytotoxic payload inside the target cell, thereby minimizing systemic toxicity.[10]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water. Get medical attention.
-
Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician.[8]
For research use only. Not for use in diagnostic procedures.
References
- 1. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols: Solubility of MC-Val-D-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC-Val-D-Cit-PAB-PNP is a crucial bifunctional linker used in the development of Antibody-Drug Conjugates (ADCs). It incorporates a maleimide (B117702) group for conjugation to thiol-containing residues on antibodies, a cathepsin B-cleavable Valine-Citrulline (Val-Cit) dipeptide, a self-immolative para-aminobenzyl alcohol (PAB) spacer, and a p-nitrophenyl (PNP) activated carbonate for drug attachment.[1] The solubility of this linker is a critical parameter for its handling, storage, and use in the synthesis of ADCs. These application notes provide a comprehensive overview of the solubility of this compound in various solvents, along with detailed protocols for its dissolution and solubility determination.
Physicochemical Properties
-
Molecular Formula: C₃₅H₄₃N₇O₁₁
-
Molecular Weight: 737.76 g/mol
-
Appearance: White to off-white solid
Solubility Data
The solubility of this compound is a key consideration for its application in ADC development. The following table summarizes the available quantitative and qualitative solubility data in commonly used laboratory solvents.
| Solvent | Solubility | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | 100 mg/mL (135.55 mM) | Ultrasonic treatment may be required for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as the compound is sensitive to moisture.[][3][4] |
| Water | Insoluble | - | The hydrophobic nature of the molecule limits its solubility in aqueous solutions.[3] |
| Ethanol | Insoluble | - | The compound does not readily dissolve in ethanol.[3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the compound into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are typically stable for up to 6 months at -80°C and 1 month at -20°C.[]
Protocol 2: General Method for Solubility Determination
This protocol outlines a general procedure to determine the solubility of this compound in a specific solvent.
Materials:
-
This compound powder
-
Solvent of interest (e.g., DMSO, DMF, etc.)
-
Saturated solution preparation tubes (e.g., screw-cap vials)
-
Shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Add an excess amount of this compound powder to a known volume of the solvent in a screw-cap vial. The exact amount should be more than what is expected to dissolve to ensure a saturated solution.
-
Tightly cap the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method or by measuring its absorbance with a UV-Vis spectrophotometer at its maximum absorbance wavelength. A standard calibration curve should be prepared for accurate quantification.
-
Calculate the original concentration in the saturated supernatant to determine the solubility in the chosen solvent, typically expressed in mg/mL or mM.
Visualization of Workflow and Mechanism
Antibody-Drug Conjugate (ADC) Synthesis Workflow
The following diagram illustrates the general workflow for synthesizing an ADC using the this compound linker.
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Mechanism of Action: Cleavage of MC-Val-D-Cit-PAB Linker
This diagram depicts the intracellular cleavage of the Val-Cit linker by cathepsin B, leading to the release of the cytotoxic drug.
Caption: Intracellular processing and drug release from a Val-Cit linker-based ADC.
Conclusion
Understanding the solubility of this compound is fundamental for its effective use in the development of ADCs. The high solubility in DMSO allows for the preparation of concentrated stock solutions, which is advantageous for conjugation reactions. The provided protocols offer guidance for the proper handling and characterization of this important linker, facilitating the reproducible synthesis of ADCs for research and therapeutic applications.
References
Troubleshooting & Optimization
Navigating ADC Stability: A Technical Support Guide to Preventing Aggregation with MC-Val-D-Cit-PAB-PNP
FOR IMMEDIATE RELEASE
SOUTH SAN FRANCISCO, CA – December 2, 2025 – To address a critical challenge in the development of Antibody-Drug Conjugates (ADCs), this technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing and troubleshooting aggregation of ADCs utilizing the MC-Val-D-Cit-PAB-PNP linker. Aggregation of ADCs is a common hurdle that can significantly impact product stability, efficacy, and safety.[1][2][3] This guide offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful development of stable and effective ADC therapeutics.
The this compound linker, while widely used for its cleavable dipeptide motif and self-immolative spacer, contributes to the hydrophobicity of the ADC, a primary driver of aggregation.[4][5] This increased hydrophobicity, especially at higher drug-to-antibody ratios (DAR), can lead to the formation of high molecular weight species (HMWS), compromising the therapeutic potential of the ADC.[1][6]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation for ADCs with the this compound linker?
A1: The primary drivers of aggregation for these ADCs are:
-
Increased Hydrophobicity: The MC-Val-D-Cit-PAB linker, combined with a hydrophobic payload, significantly increases the overall hydrophobicity of the antibody, promoting self-association to minimize exposure to the aqueous environment.[4][6][7] The p-aminobenzylcarbamate (PAB) moiety within the linker itself contributes to this hydrophobicity.[4]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated linker-payloads per antibody directly correlates with increased hydrophobicity and a greater propensity for aggregation.[1][6] ADCs with high DARs (e.g., DAR8) are particularly susceptible.[6][8]
-
Conjugation Process Conditions: The use of organic co-solvents (e.g., DMSO) to dissolve the hydrophobic linker-payload can induce conformational changes in the antibody, exposing hydrophobic patches and promoting aggregation.[1][7] Unfavorable pH and temperature during conjugation can also lead to protein unfolding and aggregation.[7]
-
Formulation and Storage: Suboptimal buffer conditions (pH, ionic strength), the absence of stabilizing excipients, freeze-thaw cycles, and mechanical stress can all contribute to ADC aggregation over time.[1]
Q2: How does the Drug-to-Antibody Ratio (DAR) influence aggregation?
A2: The DAR is a critical parameter influencing ADC aggregation. As the DAR increases, the overall hydrophobicity of the ADC molecule rises, leading to a greater tendency for intermolecular interactions and the formation of aggregates.[1][6] Studies have shown a direct correlation between higher DAR values and an increased percentage of high molecular weight species (HMWS).[6][9] It is crucial to optimize the conjugation process to achieve a DAR that provides sufficient potency while maintaining acceptable levels of aggregation and favorable pharmacokinetic properties.
Q3: What role do organic co-solvents play in aggregation during conjugation?
A3: Organic co-solvents like DMSO are often necessary to dissolve the hydrophobic this compound linker-payload. However, their introduction into the aqueous antibody solution can lead to localized high concentrations that can denature the antibody, exposing hydrophobic residues and triggering aggregation.[7][10] It is recommended to add the dissolved linker-payload solution slowly and with gentle mixing to the antibody solution to minimize this effect. The final concentration of the organic solvent should typically be kept below 10%.[11]
Q4: What are the key formulation strategies to prevent long-term aggregation?
A4: A well-designed formulation is critical for the long-term stability of ADCs. Key strategies include:
-
pH and Buffer Selection: Maintaining the pH within a stable range for the antibody is crucial. Histidine and citrate (B86180) buffers are commonly used for ADCs.[12]
-
Use of Stabilizing Excipients:
-
Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) can prevent surface-induced aggregation and shield hydrophobic patches on the ADC.[12]
-
Sugars: Sugars like sucrose (B13894) and trehalose (B1683222) act as cryoprotectants and lyoprotectants, stabilizing the ADC during freezing and lyophilization.[12]
-
Amino Acids: Arginine and proline can increase solubility and prevent aggregation.[13]
-
-
Optimization of Ionic Strength: The salt concentration of the buffer can impact protein stability and should be optimized.[12]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common aggregation issues encountered during ADC development.
Problem 1: Significant Aggregation Observed Immediately After Conjugation
This is a frequent issue stemming from the conjugation process itself. The following workflow can help pinpoint and address the root cause.
Caption: Troubleshooting workflow for immediate post-conjugation aggregation.
Problem 2: Gradual Aggregation Observed During Storage
This indicates issues with the formulation or storage conditions.
Caption: Troubleshooting workflow for storage-induced aggregation.
Quantitative Data Summary
The following tables provide a summary of representative quantitative data on the impact of DAR and formulation on ADC aggregation.
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on Aggregation of a Trastuzumab-MC-Val-Cit-PAB-MMAE ADC
| DAR Species | % High Molecular Weight Species (HMWS) at 50°C after 9 hours |
| DAR2 | ~0% |
| DAR4 | 32% |
| DAR6 | >76% |
Source: Adapted from reference[6]
Table 2: Impact of a Hydrophilic Payload (MMAU) vs. a Hydrophobic Payload (MMAE) on Aggregation of a DAR 8 Trastuzumab ADC
| ADC Payload | Storage Condition | % High Molecular Weight Species (HMWS) |
| MMAE (hydrophobic) | 2 days at +4°C | Moderately aggregated |
| MMAE (hydrophobic) | 2 days at +40°C | >95% aggregated |
| MMAU (hydrophilic) | 2 days at +4°C | Not aggregated |
| MMAU (hydrophilic) | 2 days at +40°C | 2% aggregated |
Source: Adapted from reference[14]
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis
This protocol outlines a general method for quantifying high molecular weight species (aggregates) in an ADC sample.
1. System and Materials:
-
HPLC System: A biocompatible HPLC or UHPLC system with a UV detector.
-
Column: A size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl or equivalent).[15]
-
Mobile Phase: A key parameter for hydrophobic ADCs. A common starting point is 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, pH 6.5 with 15% (v/v) isopropanol.[15] The organic modifier helps to reduce hydrophobic interactions between the ADC and the stationary phase.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
2. Chromatographic Method:
-
Flow Rate: 0.35 mL/min.[15]
-
Injection Volume: 10 µL.[15]
-
Detection: Monitor absorbance at 280 nm.
-
Run Time: Typically 15-20 minutes, sufficient to elute the monomer and any fragments.
3. Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
High molecular weight species (aggregates) will elute first, followed by the main monomer peak, and then any low molecular weight species (fragments).
-
Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. adcreview.com [adcreview.com]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmtech.com [pharmtech.com]
- 8. benchchem.com [benchchem.com]
- 9. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pharmtech.com [pharmtech.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) to Reduce Hydrophobicity of Antibody-Drug Conjugates (ADCs)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs). The focus is on optimizing the drug-to-antibody ratio (DAR) to mitigate issues arising from increased hydrophobicity.
Troubleshooting Guide
This section addresses specific problems that may be encountered during ADC development and provides actionable solutions.
My ADC is showing high levels of aggregation. How can I reduce it?
High levels of aggregation in ADC preparations are often a consequence of increased hydrophobicity, which can be directly influenced by a high DAR and the nature of the payload.[1][2] Aggregation can lead to reduced efficacy, increased immunogenicity, and poor manufacturing viability.[1]
Troubleshooting Steps:
-
Characterize the Aggregation: The first step is to quantify the extent of aggregation.
-
Optimize the Drug-to-Antibody Ratio (DAR): A high DAR, especially with hydrophobic payloads, is a major contributor to aggregation.[3][4]
-
Reduce the Molar Excess of Drug-Linker: During the conjugation reaction, decreasing the molar ratio of the drug-linker to the antibody can lead to a lower average DAR and subsequently reduce aggregation.[3]
-
Purification to Isolate Lower DAR Species: If the conjugation method results in a heterogeneous mixture, techniques like Hydrophobic Interaction Chromatography (HIC) can be used to isolate ADC species with a lower, more favorable DAR.[5]
-
-
Employ Hydrophilic Linkers: The linker chemistry plays a crucial role in the overall hydrophobicity of the ADC.
-
Incorporate Polyethylene Glycol (PEG) Moieties: PEGylation of the linker can effectively shield the hydrophobic payload, reducing aggregation and improving pharmacokinetics.[6][7]
-
Utilize Charged or Hydrophilic Linkers: Incorporating negatively charged groups (e.g., sulfonates) or other hydrophilic components into the linker can counteract the hydrophobicity of the drug.[2]
-
-
Consider Site-Specific Conjugation: The site of conjugation on the antibody can impact the overall properties of the ADC.
-
Engineered Cysteine or Amino Acid Sites: Site-specific conjugation allows for precise control over the location and number of conjugated drugs, leading to a more homogeneous product with potentially improved properties.[8]
-
-
Optimize Formulation Conditions: The buffer composition can significantly impact ADC stability.
-
pH and Buffer Screening: Evaluate a range of pH values and buffer systems to identify conditions that minimize aggregation. Avoid formulating near the isoelectric point (pI) of the ADC.[1]
-
Inclusion of Excipients: Screen for stabilizing excipients, such as sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20/80), that can reduce protein-protein interactions.
-
I'm observing a poor pharmacokinetic (PK) profile for my ADC, characterized by rapid clearance. Could hydrophobicity be the cause?
Yes, increased hydrophobicity is a well-documented cause of accelerated ADC clearance from circulation.[9][10] Highly hydrophobic ADCs are more prone to non-specific uptake by the mononuclear phagocyte system (MPS), leading to reduced exposure and potentially lower in vivo efficacy.[11]
Troubleshooting Steps:
-
Assess ADC Hydrophobicity: Use Hydrophobic Interaction Chromatography (HIC) to qualitatively and quantitatively assess the hydrophobicity profile of your ADC. A later retention time on a HIC column generally indicates greater hydrophobicity.[12][13]
-
Correlate DAR with Clearance: If you have ADC preparations with different average DARs, analyze their PK profiles. A positive correlation between increasing DAR and faster clearance strongly suggests a hydrophobicity-driven effect.[2][11]
-
Implement Strategies to Reduce Hydrophobicity:
-
Lower the DAR: As a primary strategy, aim for a lower average DAR (typically in the range of 2 to 4) to reduce overall hydrophobicity.[14]
-
Introduce Hydrophilic Moieties: Incorporate hydrophilic linkers, such as those containing PEG, to mask the hydrophobic payload.[6][15]
-
Payload Modification: If possible, explore more hydrophilic analogs of your cytotoxic payload.[6]
-
-
Evaluate Site-Specific Conjugation: Creating a homogeneous ADC through site-specific conjugation can lead to more predictable and favorable PK profiles compared to heterogeneous mixtures.
Frequently Asked Questions (FAQs)
What is the ideal Drug-to-Antibody Ratio (DAR) to aim for?
While there is no single "ideal" DAR for all ADCs, a general consensus in the field is that a DAR of 2 to 4 is often optimal for many traditional ADCs.[3][14] However, the ideal DAR is a balance between efficacy and safety and must be determined empirically for each specific antibody, linker, and payload combination.[3]
| DAR Range | Potential Advantages | Potential Disadvantages |
| Low (e.g., 2) | Better pharmacokinetics, wider therapeutic window, lower aggregation.[14][16] | May have lower potency, especially for targets with low expression. |
| Moderate (e.g., 4) | Often a good balance between potency and developability. | Can still present hydrophobicity challenges with certain payloads. |
| High (e.g., 8+) | Higher in vitro potency.[5][9] | Increased hydrophobicity, leading to rapid clearance, aggregation, and potential off-target toxicity.[2][11] |
Recent advances with hydrophilic linkers and site-specific conjugation technologies are enabling the development of ADCs with higher DARs (e.g., 8 or more) that maintain favorable physicochemical and pharmacokinetic properties.[11][17]
What are the most common analytical techniques to characterize ADC hydrophobicity and DAR?
The primary method for characterizing both hydrophobicity and the distribution of DAR species is Hydrophobic Interaction Chromatography (HIC) .[12][13][18]
-
Principle: HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions.[12][18]
-
Application for ADCs: In a typical HIC separation of an ADC, the unconjugated antibody (DAR 0) elutes first, followed by species with increasing DARs (DAR 2, DAR 4, etc.), which are progressively more hydrophobic.[3] The retention time is a direct indicator of the relative hydrophobicity.[12]
Other important techniques include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can also be used to determine DAR, often after fragmentation of the ADC.[19]
-
Mass Spectrometry (MS): Provides precise mass information to identify different DAR species, often coupled with HIC or RP-HPLC.[19][20]
-
UV-Vis Spectroscopy: A simpler method to determine the average DAR by measuring the absorbance of the ADC at two different wavelengths (one for the antibody and one for the payload).[3][19]
How does the conjugation strategy influence the DAR and hydrophobicity?
The conjugation strategy is a critical determinant of the final ADC's properties, including the distribution of DAR species and overall hydrophobicity.[3]
| Conjugation Strategy | Description | Impact on DAR and Hydrophobicity |
| Lysine-based | Conjugation to surface-exposed lysine (B10760008) residues. | Results in a heterogeneous mixture of ADCs with a broad distribution of DARs, making it difficult to control hydrophobicity.[3] |
| Cysteine-based (traditional) | Reduction of interchain disulfide bonds followed by conjugation. | Produces a more defined range of DAR species (typically 0, 2, 4, 6, 8), but still a mixture.[3] |
| Site-specific | Engineering of specific conjugation sites (e.g., non-natural amino acids, specific cysteine residues).[8] | Allows for precise control over the DAR, leading to a highly homogeneous ADC product with uniform hydrophobicity.[15] |
Experimental Protocols
Protocol 1: Determination of DAR Species and Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a general method for analyzing ADCs using HIC.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., Butyl or Phenyl-based)
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7)[12]
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7)[3]
-
ADC sample
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a constant flow rate until a stable baseline is achieved.[3]
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Injection: Inject a known amount of the prepared ADC sample onto the column.[3]
-
Chromatographic Separation: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).[3] The decreasing salt concentration causes the ADC species to elute in order of increasing hydrophobicity.
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different DAR species (the earliest major peak is typically DAR 0).
-
Integrate the area of each peak to determine the relative abundance of each species.[3]
-
The retention time of each peak provides a relative measure of its hydrophobicity.
-
Visualizations
Caption: Relationship between DAR, hydrophobicity, and ADC properties.
Caption: Workflow for optimizing ADCs to reduce hydrophobicity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 9. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index | CoLab [colab.ws]
- 11. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. benchchem.com [benchchem.com]
- 15. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting MC-Val-D-Cit-PAB-PNP Conjugation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address low conjugation efficiency when using the MC-Val-D-Cit-PAB-PNP linker for antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its role in ADCs?
This compound is a cleavable linker used in the synthesis of antibody-drug conjugates.[1][2] It is composed of several key components:
-
MC (Maleimidocaproyl): This group reacts specifically with thiol (sulfhydryl) groups, typically on cysteine residues of an antibody.[3]
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is designed to be cleaved by Cathepsin B, an enzyme that is highly expressed in the lysosomes of cancer cells.[4][5][6] This enzymatic cleavage ensures the targeted release of the cytotoxic payload inside the tumor cell.[6]
-
PAB (p-aminobenzyl alcohol): This is a self-immolative spacer that, after Val-Cit cleavage, releases the attached drug.[5]
-
PNP (p-nitrophenyl carbonate): This is a highly activated leaving group that facilitates the reaction with an amine group on the cytotoxic payload to form a stable carbamate (B1207046) bond.[3]
Essentially, it acts as a bridge, connecting a monoclonal antibody to a potent cytotoxic drug, and is engineered for stability in circulation and selective release at the target site.[7]
Q2: What is the fundamental conjugation mechanism?
The conjugation process typically involves two main stages:
-
Antibody Modification: For cysteine-based conjugation, the interchain disulfide bonds of the antibody are partially or fully reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free cysteine thiol groups (-SH).[8][9]
-
Linker-Payload Reaction: The maleimide (B117702) group on the MC-Val-Cit-PAB linker (which is pre-attached to the payload) then reacts with these free thiol groups on the antibody to form a stable covalent bond.[3][10]
Q3: How is conjugation efficiency measured?
The primary metric for conjugation efficiency is the Drug-to-Antibody Ratio (DAR) . This value represents the average number of drug molecules conjugated to a single antibody molecule.[11] A successful conjugation aims for a specific, optimized DAR, as it directly impacts the ADC's efficacy and safety.[11][12] Common analytical techniques to determine DAR include:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is the most widely used method for analyzing DAR distribution.[13][14]
-
Reversed-Phase HPLC (RP-HPLC): Can be used to separate and quantify light and heavy chains with different drug loads after the ADC is reduced.[11][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides precise molecular weight information of the ADC, allowing for accurate DAR determination.[14][15]
Troubleshooting Low Conjugation Efficiency
Low or inconsistent DAR is a common challenge in ADC development. The following guide addresses potential causes and provides actionable solutions.
Issue 1: Problems with Starting Materials
Q: My antibody is pure, but the conjugation efficiency is still low. What could be the issue?
A: Even with high purity, several antibody-related factors can hinder conjugation.
-
Low Concentration: For efficient conjugation, an antibody concentration of at least 0.5 mg/mL is recommended.[15] If your antibody solution is too dilute, consider concentrating it.
-
Interfering Buffer Components: Buffers containing primary amines (like Tris) or thiol-containing substances can compete with the conjugation reaction. It is crucial to perform a buffer exchange into a suitable reaction buffer (e.g., PBS) before starting.[15]
-
Antibody Glycosylation: Variations in glycosylation patterns can sometimes sterically hinder access to conjugation sites. This is a more complex issue that may require re-engineering of the antibody.
Q: I suspect an issue with my MC-Val-Cit-PAB-PNP linker-payload. What should I check?
A: The stability and solubility of the linker-payload are critical.
-
Solubility Issues: The MC-Val-Cit-PAB-PNP linker and many cytotoxic payloads are hydrophobic. They often have poor solubility in aqueous buffers and require dissolution in an organic co-solvent like DMSO first.[16][17] Ensure the linker-payload is fully dissolved before adding it to the aqueous antibody solution. Precipitation of the linker-payload upon addition to the reaction buffer is a common cause of low efficiency.
-
Hydrolysis/Degradation: The maleimide group is susceptible to hydrolysis, especially at higher pH. The activated PNP-carbonate can also hydrolyze. Always use freshly prepared solutions and store stock solutions under appropriate conditions (e.g., at -20°C or -80°C, protected from light and moisture) to prevent degradation.[1][18]
Issue 2: Suboptimal Reaction Conditions
Q: How does pH affect the conjugation reaction?
A: The pH of the reaction buffer is a critical parameter that influences the reactivity of both the antibody thiols and the maleimide linker.
-
Thiol Reactivity: The thiol groups on cysteine residues need to be in their nucleophilic thiolate form (S-) to react with the maleimide. This is favored at a pH slightly above the pKa of the cysteine thiol (around 8.0-8.5).
-
Maleimide Stability: However, maleimide groups are more prone to hydrolysis at higher pH.
-
Optimal pH: Therefore, a compromise is necessary. A pH range of 6.5 to 7.5 is generally recommended to balance thiol reactivity with maleimide stability for ADC conjugation.
Q: I am not achieving the target DAR. Could my molar ratio be wrong?
A: Yes, the molar ratio of the linker-payload to the antibody is a key parameter to control the final DAR.
-
Low Ratio: Too few equivalents of the linker-payload will result in a low DAR.
-
High Ratio: An excessive amount can lead to aggregation and may not necessarily increase the DAR, while making purification more difficult.
-
Optimization: It is essential to perform optimization experiments using a range of molar ratios (e.g., 3:1, 5:1, 8:1 of linker-payload to antibody) to determine the optimal ratio for your specific antibody and payload.
Q: My antibody reduction step seems inefficient. How can I improve it?
A: Inefficient reduction of interchain disulfide bonds will result in fewer available thiol groups for conjugation.
-
Reducing Agent Concentration: The concentration of the reducing agent (DTT or TCEP) directly impacts the number of reduced disulfides. Higher concentrations lead to more free thiols.[8] This must be carefully optimized to achieve the desired number of reactive cysteines without denaturing the antibody.
-
Reaction Time and Temperature: The reduction reaction is time and temperature-dependent. A typical condition is incubation at 37°C for 30-60 minutes.[8] Ensure these parameters are consistent.
-
Removal of Reducing Agent: After reduction, the reducing agent must be completely removed (e.g., via a desalting column) before adding the maleimide-linker-payload, as it will compete for reaction with the maleimide.[7]
Data & Troubleshooting Summary
Table 1: Recommended Parameters for Cysteine-Based Conjugation
| Parameter | Recommended Range/Value | Rationale & Notes |
| Antibody Concentration | ≥ 0.5 mg/mL | Ensures efficient reaction kinetics.[15] |
| Reaction Buffer | Phosphate-Buffered Saline (PBS) | Avoid buffers with primary amines or thiols.[15] |
| Reaction pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability. |
| Linker-Payload Solvent | DMSO (fresh, anhydrous) | Overcomes hydrophobicity of the linker-payload.[16][17] |
| Molar Ratio (Linker:Ab) | 3:1 to 10:1 | Must be empirically optimized for the target DAR. |
| Reduction Temperature | 37 °C | Influences the rate and extent of disulfide reduction.[8] |
| Reduction Time | 30 - 60 minutes | Needs to be optimized alongside reducing agent concentration.[8] |
| Conjugation Time | 1 - 4 hours | Typically performed at room temperature.[15] |
Table 2: Troubleshooting Guide for Low DAR
| Observation | Potential Cause | Recommended Solution |
| Low DAR, high % of unconjugated Ab | Inefficient antibody reduction | Increase concentration of reducing agent (DTT/TCEP) or extend reduction time/temperature. Verify removal of reducing agent post-reduction. |
| Linker-payload precipitated from solution | Ensure complete dissolution in organic co-solvent (e.g., DMSO) before adding to the antibody. Reduce the percentage of organic solvent if possible. | |
| Hydrolysis of maleimide group | Use freshly prepared linker-payload solution. Ensure reaction pH is not > 7.5. | |
| Insufficient molar ratio of linker-payload | Increase the molar excess of the linker-payload in the reaction. | |
| High DAR heterogeneity | Inconsistent reduction | Precisely control reduction time, temperature, and reagent concentration.[8] |
| Antibody aggregation | Analyze ADC by Size Exclusion Chromatography (SEC). Reduce molar ratio of linker-payload or concentration of organic co-solvent. | |
| No conjugation observed | Interfering substances in antibody buffer | Perform buffer exchange to a suitable reaction buffer like PBS.[15] |
| Degraded linker-payload | Use a new batch of linker-payload and verify its quality. Store stock solutions properly.[18] | |
| Incorrect pH | Verify the pH of the reaction buffer is within the optimal 6.5-7.5 range. |
Experimental Protocols
Protocol 1: Partial Reduction of Antibody Interchain Disulfides
This protocol is a general guideline and should be optimized for each specific antibody.
-
Buffer Exchange: If the antibody is not in a suitable buffer, perform a buffer exchange into a reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2) using a desalting column.[7]
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.
-
Add Reducing Agent: Add a freshly prepared solution of TCEP or DTT to the antibody solution to a final concentration that needs to be optimized (e.g., starting with a 2-5 molar excess over antibody).
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle mixing.
-
Removal of Reducing Agent: Immediately remove the excess reducing agent using a desalting column equilibrated with the reaction buffer. The reduced antibody is now ready for conjugation.
Protocol 2: Conjugation of Payload to Reduced Antibody
-
Prepare Linker-Payload: Dissolve the this compound-payload in a minimal amount of high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Add to Antibody: Add the desired molar equivalent of the linker-payload stock solution to the freshly reduced and purified antibody from Protocol 1. The final concentration of the organic co-solvent (DMSO) should ideally be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction at room temperature (or 4°C to slow hydrolysis) for 2-4 hours with gentle mixing, protected from light.[7]
-
Quench Reaction (Optional): To stop the reaction and cap any unreacted thiols, add an excess of a quenching agent like N-acetylcysteine.[7]
-
Purification: Purify the resulting ADC from unconjugated linker-payload and other small molecules using a desalting column, SEC, or other appropriate chromatographic methods.
Visualizations
Workflow for ADC Conjugation and Troubleshooting
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. MC-Val-Cit-PAB-PNP, ADC linker, 159857-81-5 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmafocusamerica.com [pharmafocusamerica.com]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
Technical Support Center: Strategies to Improve the Stability of MC-Val-D-Cit-PAB-PNP Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Maleimidocaproyl-Valine-D-Citrulline-p-aminobenzyl-p-nitrophenyl carbonate (MC-Val-D-Cit-PAB-PNP) linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary points of instability in an this compound linker?
The this compound linker, while widely used, has three main points of potential instability:
-
Maleimide-Thiol Adduct: The succinimidyl thioether bond, formed between the maleimide (B117702) (MC) group and a cysteine on the antibody, is susceptible to a retro-Michael reaction.[1] This can lead to deconjugation, especially in the presence of thiol-containing molecules like albumin or glutathione (B108866) in plasma.[2][3]
-
Val-Cit Dipeptide: This peptide sequence is designed for cleavage by lysosomal proteases like Cathepsin B inside the target cell.[4][5] However, it can be prematurely cleaved in circulation by other enzymes, leading to off-target drug release.[6] A key enzyme responsible for this instability in mouse models is carboxylesterase 1c (Ces1c).[7][8] Human neutrophil elastase has also been shown to cleave this linker.[8]
-
Self-Immolative Spacer (PAB): The p-aminobenzyl (PAB) spacer is generally stable and efficiently releases the payload after enzymatic cleavage of the Val-Cit moiety.[9] However, its performance is contingent on the successful and specific cleavage of the preceding peptide.
Caption: Key components of the this compound linker and its primary instability points.
Q2: How does linker instability manifest in experimental data?
Linker instability can be observed in several ways:
-
In Vitro Plasma Stability Assays: A time-dependent decrease in the concentration of the intact ADC and a corresponding increase in the free payload concentration when incubated in plasma.[10]
-
LC-MS Analysis: When analyzing the ADC over time, mass spectrometry will show a decrease in the average drug-to-antibody ratio (DAR) and the appearance of unconjugated antibody species.[1]
-
In Vivo Studies: In animal models, particularly mice, linker instability leads to a short ADC half-life, reduced therapeutic efficacy, and increased off-target toxicity due to premature drug release.[11][12]
Q3: Why is there a significant difference in Val-Cit linker stability between mouse and human plasma?
The Val-Cit dipeptide is notably unstable in mouse plasma due to the high activity of a carboxylesterase known as Ces1c, which efficiently hydrolyzes the linker.[7][11] This enzyme is not present or has significantly lower activity in human plasma, where the Val-Cit linker is generally much more stable.[12] This discrepancy is a critical consideration for preclinical ADC development and can make mouse models poor predictors of human pharmacokinetics for these specific linkers.[11]
Troubleshooting Guides
Issue 1: Premature Payload Release Observed in Mouse Plasma Stability Assays
-
Symptom: Rapid decrease in intact ADC concentration (e.g., half-life of < 2 days) and a corresponding increase in free payload when incubated in mouse plasma.
-
Possible Cause: The Val-Cit linker is highly susceptible to cleavage by the mouse carboxylesterase Ces1c.[8]
-
Solutions & Troubleshooting Steps:
-
Confirm Ces1c Sensitivity: If possible, run the stability assay in plasma from Ces1c knockout mice to confirm the enzyme's role.[8]
-
Modify the Peptide Linker: The most effective strategy is to modify the peptide sequence to block Ces1c activity while retaining Cathepsin B sensitivity.
-
Add a P3 Amino Acid: Introduce a hydrophilic amino acid, such as glutamic acid, to create a Glu-Val-Cit (EVCit) linker. This modification has been shown to dramatically increase the half-life in mouse models (from ~2 days to ~12 days) without impairing lysosomal cleavage.[11][12]
-
Substitute Amino Acids: Replacing valine with other amino acids like alanine (B10760859) (Val-Ala) has been explored, though it may offer less stability improvement compared to EVCit.[7] Triglycyl peptide linkers have also shown high stability in mouse plasma.[7]
-
-
Issue 2: Loss of Payload or Decreased DAR During Conjugation or Storage
-
Symptom: The final purified ADC has a lower-than-expected DAR, or the DAR decreases over time when the ADC is stored in solution.
-
Possible Cause: The thioether bond formed by the maleimide conjugation is undergoing a retro-Michael reaction, leading to deconjugation of the linker-payload from the antibody.[1] This reaction is reversible and is promoted by the presence of free thiols.
-
Solutions & Troubleshooting Steps:
-
Induce Hydrolysis: After the conjugation reaction, incubate the ADC at a slightly basic pH (e.g., pH 7.5-8.5) for a few hours. This promotes the hydrolysis of the succinimide (B58015) ring to form a stable, ring-opened succinamic acid derivative, which is resistant to the retro-Michael reaction.[1][13]
-
Use Stabilized Maleimides: Employ next-generation maleimides designed for greater stability. N-aryl maleimides or those with basic groups can accelerate the stabilizing hydrolysis step.[2]
-
Consider Transcyclization: If conjugating to an N-terminal cysteine, a transcyclization reaction can occur, forming a highly stable thiazine (B8601807) structure.[14][15] This may require extended incubation time in a buffered solution.[3]
-
Caption: A logical workflow for troubleshooting common ADC linker instability issues.
Data Summary: Impact of Linker Modification on Stability
The following table summarizes reported plasma half-lives for various linker modifications, demonstrating the significant impact of chemical strategy on stability.
| Linker Type | Modification | Species | Half-Life (t₁/₂) | Reference(s) |
| Peptide-Based | Val-Cit (Standard) | Mouse | ~2 days | [11] |
| Glu-Val-Cit (EVCit) | Mouse | ~12 days | [11] | |
| Silyl Ether Linker | Human | > 7 days | [7] | |
| Carbonate Linker | Human | ~36 hours | [7] | |
| Hydrazine Linker | Human | ~2 days | [7] | |
| Maleimide-Based | Thiosuccinimide Adduct | In vitro (Thiol challenge) | Variable (Prone to exchange) | [1][13] |
| Hydrolyzed Adduct | In vitro (Thiol challenge) | Highly Stable | [13] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Objective: To assess the stability of an ADC and quantify payload release in plasma from different species.[10]
-
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system for analysis
-
-
Methodology:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma from each species. Prepare a parallel control sample in PBS.[10]
-
Time Points: Incubate all samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.[10]
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation.[10]
-
Sample Analysis (LC-MS):
-
Intact ADC Quantification: Analyze the samples using an appropriate LC-MS method for intact protein analysis to determine the concentration of the ADC with the payload still attached.
-
Free Payload Quantification: Precipitate proteins from the plasma samples (e.g., with acetonitrile) to extract the free payload. Analyze the supernatant by LC-MS to quantify the amount of released drug.[10]
-
-
Data Analysis: Calculate the percentage of intact ADC remaining and the concentration of free payload at each time point to determine the linker's stability and half-life.
-
Protocol 2: Maleimide-Thiol Adduct Stabilization via Hydrolysis
-
Objective: To increase the stability of the maleimide-cysteine linkage by promoting the hydrolysis of the succinimide ring.[13]
-
Materials:
-
Purified ADC in a suitable buffer (e.g., PBS, pH 7.4)
-
pH adjustment buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Desalting column or tangential flow filtration (TFF) system
-
-
Methodology:
-
Conjugation: Perform the maleimide-thiol conjugation reaction under standard conditions (typically pH 6.5-7.5).
-
pH Adjustment: After the conjugation is complete, adjust the pH of the ADC solution to 8.0-8.5.
-
Incubation: Incubate the ADC solution at room temperature or 37°C for 2-4 hours. The exact time may need optimization depending on the specific maleimide used. Ring-opening rates are accelerated by electron-withdrawing N-substituents on the maleimide.[13]
-
Buffer Exchange: After incubation, return the ADC to a stable formulation buffer (e.g., pH 5.0-6.5) using a desalting column or TFF.
-
Validation: Confirm the stability of the hydrolyzed ADC by performing a thiol-challenge assay (e.g., incubation with 10 mM glutathione) and analyzing the mixture by LC-MS at various time points to check for deconjugation.[1]
-
Protocol 3: Lysosomal Cleavage Assay
-
Objective: To confirm that linker modifications designed to improve plasma stability do not negatively impact the intended cleavage by lysosomal proteases.[8]
-
Materials:
-
ADC construct
-
Rat or human liver lysosomal fractions
-
Cathepsin B inhibitor (optional, for specificity control)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)
-
Incubator at 37°C
-
LC-MS system for analysis
-
-
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the ADC (e.g., final concentration ~10 µM) in the assay buffer.
-
Enzyme Addition: Add the lysosomal fraction to the reaction mixture. For a negative control, pre-incubate the lysosomal fraction with a Cathepsin B inhibitor before adding it to a separate ADC sample.
-
Incubation: Incubate all samples at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Analysis: Analyze the aliquots by LC-MS to quantify the release of the free payload.
-
Data Interpretation: A successful linker will show significant payload release in the presence of active lysosomes, which is inhibited in the control sample containing the Cathepsin B inhibitor. This confirms the desired mechanism of action is intact.
-
Caption: The intended intracellular enzymatic cleavage and self-immolation cascade of the linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. MC-Val-Cit-PAB-PNP, ADC linker, 159857-81-5 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. communities.springernature.com [communities.springernature.com]
- 12. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. prolynxinc.com [prolynxinc.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Addressing Premature Linker Cleavage in Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the stability of antibody-drug conjugate (ADC) linkers in plasma. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy, making linker stability a critical determinant of an ADC's therapeutic index.[1][2]
Frequently Asked Questions (FAQs)
1. What are the primary factors influencing the stability of ADC linkers in circulation?
The stability of an ADC linker in the bloodstream is a critical determinant of its efficacy and safety.[3][] Several key factors influence this stability:
-
Linker Chemistry: The chemical nature of the linker is paramount.[3] Linkers are broadly categorized as cleavable or non-cleavable.[3][5] Cleavable linkers are designed to release the payload under specific conditions, such as the acidic environment of lysosomes or the presence of certain enzymes.[3][6] However, they can be susceptible to premature cleavage in the plasma.[3] Non-cleavable linkers are generally more stable in circulation and release the payload upon degradation of the antibody backbone within the target cell.[3][7]
-
Conjugation Site: The location of linker-drug attachment on the antibody can significantly impact stability.[3] Conjugation to more solvent-accessible sites can lead to increased payload loss, particularly for maleimide-based linkers.[3][8][9]
-
Physiological Environment: The in vivo environment, including plasma pH, the presence of enzymes, and reducing agents like glutathione (B108866), can all contribute to linker cleavage.[3]
-
Payload Hydrophobicity: Highly hydrophobic payloads can lead to ADC aggregation, which can affect stability and pharmacokinetic properties.[3][]
2. What are the consequences of premature linker cleavage?
Premature release of the cytotoxic payload in systemic circulation can have two major negative consequences:
-
Off-Target Toxicity: The free payload can damage healthy tissues, leading to adverse side effects for the patient.[1][3][] This is a major limitation on the dosing and safety of ADCs.[]
-
Reduced Therapeutic Efficacy: If the payload is released before the ADC reaches the target tumor cells, the effective concentration of the drug at the site of action is diminished, leading to a weaker therapeutic effect.[1][3][]
3. Which types of cleavable linkers are most susceptible to premature cleavage in plasma?
Different cleavable linkers have varying stability profiles in plasma:
-
Hydrazone Linkers: These are pH-sensitive and designed to be stable at physiological pH (~7.4) and cleave in the acidic environment of endosomes and lysosomes.[1][11] However, some studies have shown that hydrolysis can occur in plasma, leading to premature drug release.[1][7]
-
Disulfide Linkers: These linkers are designed to be cleaved by the high concentration of glutathione (GSH) inside cells.[6] While the concentration of reducing agents in plasma is lower, some premature cleavage can still occur.[6][11] The stability can be tuned by introducing steric hindrance around the disulfide bond.[6]
-
Peptide Linkers: These are cleaved by specific proteases, such as cathepsins, which are more abundant in the lysosomal compartments of tumor cells.[1][6] However, some of these proteases can be present in plasma, leading to off-target cleavage.[8][12] For example, the commonly used valine-citrulline (Val-Cit) linker can be susceptible to cleavage by human neutrophil elastase.[12][13]
-
β-glucuronide Linkers: These are cleaved by the lysosomal enzyme β-glucuronidase.[1] They are generally considered to be highly stable in plasma.[11][14]
4. How can linker stability be improved?
Several strategies can be employed to enhance linker stability:
-
Optimize Linker Chemistry: Select a linker type with inherently higher plasma stability, such as a non-cleavable linker or a more stable cleavable linker like a β-glucuronide linker.[3][] For peptide linkers, modifying the peptide sequence can make them less susceptible to plasma proteases.[3]
-
Site-Specific Conjugation: Utilize antibody engineering to attach the linker-drug to more protected, less solvent-exposed sites on the antibody.[3][12]
-
Introduce Hydrophilic Spacers: Incorporating elements like polyethylene (B3416737) glycol (PEG) into the linker can help to shield the hydrophobic payload and reduce aggregation, which can indirectly improve stability.[3][]
-
Tandem-Cleavage Linkers: This novel approach involves a dual-release mechanism where a protective group must be cleaved before the primary linker is exposed to cleavage, offering enhanced plasma stability.[12][15]
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of ADC linker stability.
Issue 1: Premature Payload Release Observed in In Vitro Plasma Stability Assay
| Potential Cause | Recommended Solution |
| Inherent Linker Instability | 1. Re-evaluate Linker Chemistry: Consider using a more stable linker, such as a non-cleavable linker or a cleavable linker with an optimized cleavage site.[3][] 2. Modify the Linker: For maleimide-based linkers, investigate methods to stabilize the conjugate, such as hydrolysis of the succinimide (B58015) ring.[3] For peptide linkers, alter the amino acid sequence to reduce susceptibility to plasma proteases.[12] |
| Inappropriate Conjugation Site | 1. Explore Site-Specific Conjugation: Utilize antibody engineering techniques to introduce conjugation sites in more protected regions of the antibody.[3][12] |
| Assay Artifacts | 1. Optimize Assay Conditions: Ensure the pH and temperature of the incubation are physiological (pH 7.4, 37°C).[3] 2. Include Appropriate Controls: Run control experiments with the ADC in buffer alone to distinguish between plasma-mediated and inherent instability.[3] Use a control ADC with a known stable linker if available.[1] |
Issue 2: ADC Aggregation Observed During Stability Studies
| Potential Cause | Recommended Solution |
| High Payload Hydrophobicity | 1. Incorporate Hydrophilic Moieties: Introduce hydrophilic spacers, such as PEG, into the linker to increase the overall hydrophilicity of the ADC.[3][][] 2. Select a More Hydrophilic Payload: If possible, consider alternative payloads with better solubility characteristics. |
| High Drug-to-Antibody Ratio (DAR) | 1. Optimize Conjugation Chemistry: Adjust the conjugation reaction conditions to achieve a lower, more homogeneous DAR. High-DAR ADCs can be more prone to aggregation.[3] |
| Inappropriate Buffer Conditions | 1. Buffer Optimization: Screen different buffer formulations, pH, and excipients to identify conditions that minimize aggregation. |
Quantitative Data Summary
The stability of an ADC linker is often quantified by its half-life (t₁/₂) in plasma. The following table summarizes reported plasma half-lives for various linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.[1]
| Linker Type | Cleavage Mechanism | Reported Plasma Half-Life (t₁/₂) | References |
| Hydrazone | pH-sensitive (acid-cleavable) | ~2-3 days | [5] |
| Disulfide | Reduction-sensitive | Variable (tunable with steric hindrance) | [][11] |
| Peptide (e.g., Val-Cit) | Protease-sensitive | Generally stable in human plasma, but can be unstable in mouse plasma | [8][12][13] |
| β-glucuronide | Enzyme-sensitive (β-glucuronidase) | Highly stable | [1][11][14] |
| Non-cleavable (e.g., SMCC) | Antibody degradation | Very high stability | [7][] |
Experimental Protocols
1. In Vitro ADC Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.[1]
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)[1]
-
Phosphate-buffered saline (PBS)
-
Human or other species-specific plasma
-
Protein A or G magnetic beads
-
LC-MS system
Protocol:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).[3]
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.[3]
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to stop any further degradation.[3]
-
ADC Capture: Thaw the samples and isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A or G magnetic beads).[6][16]
-
Sample Analysis:
-
To measure intact ADC: Analyze the captured ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage or payload loss.[1]
-
To measure released payload: Extract the free payload from the plasma samples (the supernatant after ADC capture) and quantify using LC-MS.[1]
-
2. In Vivo Pharmacokinetic (PK) Study
Objective: To assess the in vivo stability and clearance of an ADC.
Protocol:
-
Animal Model: Select an appropriate animal model (e.g., mouse, rat).
-
ADC Administration: Administer the ADC to the animals via an appropriate route (e.g., intravenous injection).
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Plasma Preparation: Process the blood samples to separate the plasma.[3]
-
Sample Analysis: Analyze the plasma samples to determine the concentrations of:
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key PK parameters, such as clearance, volume of distribution, and half-life, for each of the analytes. This will provide insights into the in vivo stability of the ADC.[3]
Visualizations
Caption: Figure 1. ADC Linker Cleavage Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 11. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Ces1c and ADC Linker Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of antibody-drug conjugates (ADCs), specifically focusing on the impact of Carboxylesterase 1c (Ces1c) on the MC-Val-Cit-PAB-PNP linker system.
Frequently Asked Questions (FAQs)
Q1: What is Ces1c and why is it a concern for the stability of my Val-Cit linker-based ADC?
A1: Carboxylesterase 1c (Ces1c) is a serine hydrolase found in the plasma of rodents, particularly mice and rats.[1][2] It is not present in human or monkey plasma.[1][3] This enzyme is a primary cause of ADC instability in preclinical rodent models because it can prematurely cleave the widely used valine-citrulline (Val-Cit) dipeptide linker.[4][5] This premature cleavage in the bloodstream leads to off-target release of the cytotoxic payload, which can reduce the ADC's efficacy and alter its pharmacokinetic (PK) profile, complicating the translation of preclinical data to human studies.[1][2]
Q2: My ADC is unstable in mouse plasma but appears stable in human plasma. Is Ces1c the likely cause?
A2: Yes, this is a classic indicator of Ces1c-mediated instability. The Val-Cit-PABC linker system is known to be stable in human and monkey plasma but is susceptible to cleavage by the rodent-specific Ces1c enzyme.[1][6] If you observe rapid payload deconjugation in mouse or rat plasma assays while stability is maintained in human plasma, Ces1c is the most probable cause.[1]
Q3: Where exactly does Ces1c cleave the MC-Val-Cit-PAB-PNP linker?
A3: Ces1c hydrolyzes an amide bond within the linker. Specifically, studies have identified the cleavage site as being within the valine-citrulline-p-aminobenzylcarbamate (VC-PABC) moiety.[1][2] One identified cleavage event occurs on a carbamate (B1207046) moiety in the linker, which differs from the intended intracellular cleavage site processed by Cathepsin B.[1] This extracellular cleavage results in the release of the payload and leaves a "stub" of the linker still attached to the antibody.[7]
Q4: Does the conjugation site on the antibody affect the linker's susceptibility to Ces1c?
A4: Absolutely. The specific site of conjugation on the antibody plays a significant role in the linker's stability against Ces1c.[1][8] Linkers conjugated to more solvent-exposed or accessible sites on the antibody are more vulnerable to enzymatic cleavage.[7][8] Conversely, conjugation at more hindered or protected sites can shield the linker from Ces1c, thereby increasing its stability in mouse plasma.[8]
Q5: Are there alternative linker designs that are resistant to Ces1c cleavage?
A5: Yes, significant efforts have been made to engineer linkers that are stable in mouse models. Strategies include:
-
Linker Modification: Introducing chemical modifications near the Val-Cit motif can hinder Ces1c binding without affecting cleavage by intracellular Cathepsin B.[2][7]
-
Exo-Linkers: These novel linkers reposition the cleavable peptide sequence to an "exo" position on the PAB spacer and incorporate hydrophilic amino acids like glutamic acid.[5][9][10] This design has been shown to confer resistance to Ces1c and improve the overall physicochemical properties of the ADC.[9][10]
-
Alternative Peptide Sequences: Replacing the Val-Cit sequence with other dipeptides, such as valine-alanine (Val-Ala), has been explored to improve stability.[4]
Q6: How can I experimentally confirm that Ces1c is causing the observed instability of my ADC?
A6: To confirm the role of Ces1c, you can perform the following experiments:
-
Use Ces1c Knockout Mice/Plasma: The most definitive method is to compare your ADC's stability and PK profile in wild-type mice versus Ces1c knockout (Ces1c-/-) mice.[1][4] A stable PK profile in knockout mice strongly implicates Ces1c.[1]
-
Spiking Experiments: Incubate your ADC in human plasma (where it should be stable) that has been spiked with recombinant Ces1c (rCES1c).[1] A rapid decrease in intact ADC concentration would confirm Ces1c's activity.
-
Inhibitor Studies: Use a general carboxylesterase inhibitor, such as bis(p-nitrophenyl) phosphate (B84403) (BNPP), in your mouse plasma stability assay.[11] Inhibition of payload release in the presence of BNPP points to carboxylesterase activity.
Q7: What are the main consequences of premature payload release for my preclinical research?
A7: Premature payload release in circulation has several undesirable consequences:
-
Reduced Efficacy: Less intact ADC reaches the tumor site, leading to a potential underestimation of the drug's therapeutic potential.[2]
-
Altered Pharmacokinetics: The ADC's PK profile can be significantly shortened, leading to faster clearance and reduced tumor exposure.[12]
-
Off-Target Toxicity: The systemically released, highly potent payload can cause toxicity to healthy tissues, complicating safety assessments.[2][10]
-
Poor Translational Value: Data from mouse models may not accurately predict the ADC's behavior in humans, where Ces1c is absent.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of ADC linker stability.
| Issue | Potential Cause | Troubleshooting & Optimization Steps |
| 1. Premature payload release observed in in vitro mouse plasma stability assay. | Ces1c-Mediated Cleavage | Validate Ces1c Involvement: • Repeat the assay using plasma from Ces1c knockout mice and look for enhanced stability.[1] • Compare stability in mouse, rat, monkey, and human plasma. Instability should be specific to rodent plasma.[1] • Perform the assay in the presence of a carboxylesterase inhibitor like BNPP to see if degradation is prevented.[11] |
| Assay Artifacts | Optimize Assay Conditions: • Ensure the pH and temperature of the incubation are physiological (pH 7.4, 37°C).[12] • Include a control where the ADC is incubated in buffer (e.g., PBS) alone to distinguish between plasma-mediated and inherent chemical instability.[12] | |
| 2. Poor in vivo pharmacokinetic (PK) profile (e.g., rapid clearance) in mice. | Ces1c-Mediated In Vivo Cleavage | Perform Comparative PK Studies: • Conduct the PK study in parallel with wild-type and Ces1c knockout mice. A significantly longer half-life in knockout mice confirms Ces1c's impact.[1][3] • Analyze Multiple Analytes: Use analytical methods (e.g., ELISA, LC-MS) to measure concentrations of: 1. Total Antibody 2. Intact (payload-conjugated) ADC 3. Free Payload A divergence between total antibody and intact ADC curves over time indicates linker instability.[12][13] |
| 3. Discrepancy between high in vitro potency and low in vivo efficacy in mouse models. | Premature Payload Release Reduces Tumor Delivery | Re-evaluate Preclinical Model: • Consider using a Ces1c knockout mouse model for xenograft studies to better reflect the human PK profile and get a more accurate prediction of clinical efficacy.[1] Consider Linker Re-engineering: • If possible, test an ADC variant with a Ces1c-resistant linker (e.g., an "exo-linker") to see if in vivo efficacy improves.[5][9] |
Data Presentation
Table 1: Comparative Stability of a Val-Cit Linker ADC Across Species
This table summarizes the species-dependent stability of ADCs containing a Val-Cit linker, highlighting the specific instability issue in rodents.
| Species | Plasma Enzyme | Relative Stability of Val-Cit Linker | Key Finding |
| Mouse | Ces1c Present | Unstable | Rapid cleavage of the linker is commonly observed.[1][14] |
| Rat | Ces1c Present | Unstable | Linker cleavage occurs, similar to mouse plasma.[1] |
| Cynomolgus Monkey | Ces1c Absent | Stable | The linker remains intact, reflecting the human scenario.[1] |
| Human | Ces1c Absent | Stable | The Val-Cit linker is designed for stability in human circulation.[1][14] |
Table 2: Impact of Linker Modification on Stability in Mouse Serum
This table presents data on how linker modifications can mitigate Ces1c-mediated hydrolysis.
| Linker Type | Modification | % Drug Release in Mouse Serum (24h) | Reference |
| Standard Val-Cit | None | High (Often >80-90%) | [15] |
| m-Amide Linker | Transposition of conjugation handle | ~50% | [15] |
| Glutamic Acid Addition | Addition of glutamic acid to linker | ~31% | [15] |
| Combined m-Amide + Glutamic Acid | Both modifications combined | ~7% | [15] |
| Exo-Linker (EVC) | Repositioning of EVC peptide | <5% (after 4 days) | [10] |
Experimental Protocols
Protocol 1: General In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species.
Materials:
-
Test ADC (e.g., MC-Val-Cit-PAB-PNP construct)
-
Control ADC (with a known stable linker, if available)
-
Plasma (e.g., Mouse, Rat, Human) stored at -80°C
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Incubator at 37°C
-
Sample tubes
-
Analytical system (e.g., LC-MS for free payload, ELISA or HIC for intact ADC)
Methodology:
-
Preparation: Thaw plasma on ice. Pre-warm an aliquot of plasma and PBS to 37°C.
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the pre-warmed plasma. As a control, prepare a parallel sample in PBS.[12]
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 96 hours), collect aliquots from each sample.[1][12]
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation and await analysis.[12]
-
Sample Analysis: Analyze the samples to determine the concentration of the intact ADC or the amount of released payload.
-
Hydrophobic Interaction Chromatography (HIC): Can be used to monitor the decrease in the average Drug-to-Antibody Ratio (DAR) over time.[7]
-
LC-MS/MS: A highly sensitive method to quantify the concentration of the free payload that has been released into the plasma.[13]
-
ELISA: Can be designed to specifically detect either the total antibody or the conjugated (intact) ADC.[14]
-
Protocol 2: In Vivo Pharmacokinetic (PK) Stability Assessment
Objective: To evaluate the in vivo stability and clearance of an ADC in a rodent model.
Materials:
-
Test ADC
-
Animal model (e.g., wild-type and Ces1c-/- mice)
-
Dosing equipment
-
Blood collection supplies (e.g., anticoagulant tubes)
-
Centrifuge for plasma separation
Methodology:
-
Animal Dosing: Administer the ADC to the animals (e.g., via intravenous injection) at a specified dose.
-
Sample Collection: Collect blood samples at predetermined time points post-administration (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, etc.).[14]
-
Plasma Preparation: Process the blood samples immediately to separate the plasma. Store plasma at -80°C until analysis.[12]
-
Sample Analysis: Use validated analytical methods to measure the concentrations of three key analytes in the plasma samples:[12][13]
-
Total Antibody: Measures all antibody molecules, whether conjugated or not. Typically done via a generic anti-human IgG ELISA.
-
Intact ADC (Conjugated Drug): Measures only the ADC molecules that still have the payload attached. This can be done with a specific ELISA that requires both the antibody and the payload for signal generation, or by affinity capture followed by LC-MS.
-
Free Payload: Measures the concentration of the payload that has been cleaved from the antibody. This is typically quantified using a sensitive LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Plot the concentration-time data for each analyte. Calculate key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC). A significant divergence between the PK profiles of the total antibody and the intact ADC indicates in vivo instability.[12]
Visualizations: Pathways and Workflows
Diagram 1: Intended vs. Unintended ADC Linker Cleavage
Caption: Compares intended intracellular vs. unintended extracellular ADC cleavage.
Diagram 2: Experimental Workflow for Investigating Linker Instability
Caption: Decision workflow for diagnosing Ces1c-mediated ADC instability.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Unraveling the Interaction between Carboxylesterase 1c and the Antibody-Drug Conjugate SYD985: Improved Translational PK/PD by Using Ces1c Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination for a hydrolytically unstable amide derivative and agonist of the TGR5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ADC Analysis – Frequently Asked Questions - KCAS Bio [kcasbio.com]
- 14. benchchem.com [benchchem.com]
- 15. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues of Hydrophobic Drug-Linker Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the development of hydrophobic drug-linker complexes, particularly in the context of Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section is designed to help you troubleshoot specific issues you may encounter during your experiments.
Problem 1: My purified ADC is precipitating out of solution after conjugation or during storage.
This is a common issue arising from the increased hydrophobicity of the final ADC construct compared to the parent antibody.
Possible Causes & Solutions
| Possible Cause | Explanation | Suggested Solutions |
| High Drug-to-Antibody Ratio (DAR) | Increasing the number of hydrophobic drug-linker molecules per antibody significantly increases the overall hydrophobicity of the ADC, leading to aggregation and precipitation.[][2][3] | Optimize DAR: Aim for a lower DAR. It is estimated that a DAR above 4 can significantly diminish solubility.[2] Consider using site-specific conjugation technologies to produce ADCs with a defined and lower DAR. |
| Hydrophobic Nature of Payload and/or Linker | The intrinsic properties of the cytotoxic drug and the linker chemistry are primary determinants of ADC solubility.[][2] Highly hydrophobic components will promote aggregation.[4] | Introduce Hydrophilicity: • Use Hydrophilic Linkers: Incorporate polyethylene (B3416737) glycol (PEG) chains or charged groups (e.g., sulfonates) into the linker design to increase water solubility.[2][5][6][7] • Modify the Payload: Introduce hydrophilic substituents to the drug molecule, provided it does not impact its potency.[] |
| Inappropriate Formulation Buffer | The pH, ionic strength, and excipients in your buffer can significantly impact ADC stability and solubility.[2][4] Unfavorable buffer conditions can promote aggregation.[4] | Formulation Optimization: • pH Adjustment: Determine the optimal pH for your ADC's stability, as deviations can lead to aggregation.[2] • Excipient Screening: Add stabilizers such as polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., trehalose), or amino acids (e.g., arginine, proline) to prevent aggregation.[][2] |
| Solvent Effects from Conjugation | Organic co-solvents used to dissolve the hydrophobic drug-linker during conjugation can denature the antibody and lead to aggregation if not efficiently removed.[4] | Refine Conjugation & Purification: • Minimize the amount of organic co-solvent used. • Ensure rapid and efficient removal of the co-solvent after conjugation through methods like dialysis, diafiltration, or size-exclusion chromatography. |
Experimental Workflow for Troubleshooting Precipitation
References
- 2. ADC Solubility: Key Factors and Optimization Strategies [evidentic.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. purepeg.com [purepeg.com]
Validation & Comparative
A Comparative Guide to MC-Val-Cit-PAB and Val-Ala Linkers for Antibody-Drug Conjugate (ADC) Stability and Efficacy
The selection of a linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index, directly influencing its stability in circulation and the efficiency of payload release within target tumor cells. Among the most utilized classes of cleavable linkers are those based on dipeptides, with Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala) being two of the most prominent examples. This guide provides an objective comparison of the MC-Val-Cit-PAB platform and the Val-Ala linker, supported by experimental data, to aid researchers, scientists, and drug development professionals in the rational design of next-generation ADCs.
Linker Structure and Cleavage Mechanism
Both Val-Cit and Val-Ala are dipeptide linkers designed for cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2] This targeted cleavage mechanism ensures that the cytotoxic payload is released preferentially within the cancer cell, minimizing systemic toxicity.[1]
The MC-Val-Cit-PAB-PNP linker system is a multi-component structure:
-
MC (Maleimidocaproyl): A commonly used conjugation group that forms a stable thioether bond with cysteine residues on the antibody.
-
Val-Cit (Valine-Citrulline): The dipeptide sequence recognized and cleaved by Cathepsin B.[3]
-
PAB (p-aminobenzyl carbamate): A self-immolative spacer.[3] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB group spontaneously undergoes a 1,6-elimination reaction to release the unmodified, active payload.[4]
-
PNP (p-nitrophenyl): Typically a leaving group used during the synthesis of the linker-payload complex and is not present in the final conjugated ADC.
The Val-Ala linker operates on a similar principle but utilizes a Valine-Alanine dipeptide sequence. It is also frequently paired with a PAB self-immolative spacer to ensure efficient, traceless release of the payload.[5]
The cleavage mechanism for both linkers begins after the ADC binds to its target antigen on a cancer cell surface and is internalized into the lysosome.
Comparative Data: Stability and Physicochemical Properties
A key differentiator between the two linkers is their physicochemical profile, particularly hydrophobicity. The choice of dipeptide can significantly impact the tendency of an ADC to aggregate, especially when conjugating hydrophobic payloads or aiming for a high drug-to-antibody ratio (DAR).
Val-Ala is generally considered less hydrophobic than Val-Cit.[5] This characteristic can be highly advantageous, as excessive hydrophobicity in an ADC is linked to faster clearance, potential for aggregation, and manufacturing challenges.[6]
| Parameter | MC-Val-Cit-PAB | Val-Ala-PAB | Key Insights & References |
| Hydrophobicity | Higher | Lower | Val-Ala's lower hydrophobicity can reduce the propensity for ADC aggregation.[2] |
| Aggregation (High DAR) | Prone to aggregation. An anti-Her2 ADC with high DAR showed 1.80% aggregation.[5] Another study reported 21.5% aggregation for a DAR4 ADC.[] | Less prone to aggregation. Allows for DAR up to 7.4 with <10% aggregation.[5] An anti-Her2 ADC with high DAR showed no obvious increase in aggregation.[5] Another study reported 13.9% aggregation for a DAR4 ADC.[] | Val-Ala is often preferred for hydrophobic payloads (e.g., PBD dimers) or when high DAR is required.[5] |
| Plasma Stability | Generally stable in human plasma but susceptible to cleavage by carboxylesterase 1C (Ces1C) in rodent plasma, complicating preclinical evaluation.[8] | Also generally stable in human plasma with similar susceptibility in rodent plasma.[2] One study showed both Val-Cit and Val-Ala linkers were rapidly hydrolyzed (<1 hr) in mouse plasma, unlike more stable linker designs.[5] | The species-specific instability is a critical consideration for preclinical models. Both linkers are considered adequately stable in human circulation for clinical efficacy. |
Comparative Data: Efficacy
Both linkers have been used to create highly potent ADCs. While direct, side-by-side efficacy data from a single study is limited in publicly available literature, existing reports indicate that both linkers facilitate efficient payload release and potent cytotoxicity. The ultimate efficacy is highly dependent on the antibody, payload, target antigen density, and cell line.
| Parameter | MC-Val-Cit-PAB | Val-Ala-PAB | Key Insights & References |
| Cathepsin B Cleavage | Efficient | Efficient | Studies report similar Cathepsin B release efficiency between the two linkers. |
| In Vitro Cytotoxicity (IC₅₀) | Potent. A β-galactosidase-cleavable ADC (IC₅₀ 8.8 pM) was shown to be more potent than its Val-Cit counterpart (IC₅₀ 14.3 pM) against SKBR3 cells.[5] | Potent. A sulfatase-cleavable ADC (IC₅₀ 61 pM) showed higher cytotoxicity than a Val-Ala ADC (IC₅₀ 92 pM) in one study.[5] | Both linkers produce ADCs with potent, typically picomolar, cytotoxicity. The choice of payload and antibody are the dominant factors for in vitro potency. Direct comparison suggests performance can be similar. |
| In Vivo Efficacy | Clinically validated in approved ADCs (e.g., Adcetris®, Polivy®). | Clinically validated in approved ADCs (e.g., Loncastuximab tesirine).[5] | Both linkers have demonstrated significant anti-tumor activity in xenograft models and have been successfully translated to clinical use.[5] |
Experimental Protocols
Reproducible and robust assays are essential for evaluating and comparing ADC candidates. Below are generalized protocols for key experiments.
Objective: To assess the stability of the ADC and the premature release of its payload in plasma from relevant species (e.g., human, mouse).
-
Preparation: Dilute the ADC test article to a final concentration (e.g., 100 µg/mL) in plasma (human, cynomolgus, mouse, rat) and a control buffer (e.g., PBS).
-
Incubation: Incubate all samples in a temperature-controlled environment at 37°C.
-
Time Points: Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately freeze samples at -80°C to halt degradation.
-
Sample Analysis (DAR Loss): The amount of intact, conjugated antibody can be measured. Thaw samples and analyze using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates payload loss.
-
Sample Analysis (Free Payload): To quantify the released payload, precipitate plasma proteins from the aliquots (e.g., with acetonitrile). Centrifuge to pellet the protein, and analyze the supernatant using LC-MS/MS to quantify the concentration of free payload.
-
Data Analysis: Plot the average DAR or percentage of intact ADC against time to determine the stability profile and calculate the ADC's half-life in plasma.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the ADC against antigen-positive and antigen-negative cancer cell lines.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting isotype control ADC, and the free payload in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the media containing the various concentrations of the test articles. Incubate the plates for a period of 72 to 120 hours at 37°C in a CO₂ incubator.
-
Viability Assessment: After the incubation period, measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or SRB).
-
Data Analysis: Normalize the viability data to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic regression model to determine the IC₅₀ value.
Objective: To evaluate the anti-tumor activity of the ADC in a relevant animal model.
-
Model Establishment: Implant human tumor cells (e.g., 5 x 10⁶ cells) subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID or Athymic Nude).
-
Tumor Growth: Monitor tumor growth regularly using calipers. When tumors reach a specified average volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=6-8 per group).
-
Treatment Groups: Typical groups include: Vehicle control, non-targeting isotype control ADC, unconjugated antibody, and one or more dose levels of the therapeutic ADC (e.g., 1, 3, 10 mg/kg).
-
Administration: Administer the treatments intravenously (IV) according to the planned schedule (e.g., a single dose or weekly doses).
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Monitor the overall health of the animals.
-
Endpoint: The study can be concluded when tumors in the vehicle group reach a predetermined maximum size, or after a fixed duration.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate metrics such as Tumor Growth Inhibition (TGI) percentage and assess for any statistically significant differences between groups.
Conclusion and Recommendations
The choice between an MC-Val-Cit-PAB and a Val-Ala linker is a nuanced decision that requires careful consideration of the specific ADC components and project goals.
-
The MC-Val-Cit-PAB linker is the cornerstone of several pioneering and successful ADCs. Its behavior is well-documented, providing a wealth of historical data and a well-understood clinical profile. It remains a robust and validated choice, particularly for ADCs with moderate DAR and less hydrophobic payloads.
-
The Val-Ala linker offers a significant advantage in terms of its lower hydrophobicity.[5] This property can mitigate aggregation issues, especially when working with highly lipophilic payloads or aiming for high DARs to maximize potency.[5] This can lead to improved manufacturing feasibility, better pharmacokinetic properties, and potentially a more favorable safety profile.[1]
Recommendation: For novel ADC constructs, particularly those with challenging hydrophobic payloads or requiring high drug loading for desired efficacy, the Val-Ala linker presents a compelling alternative that may prevent development challenges associated with aggregation and poor stability. However, for projects where leveraging the extensive clinical and regulatory experience of the Val-Cit platform is a priority, it remains an excellent and reliable option. Ultimately, the optimal choice should be determined by empirical testing of both linker types with the specific antibody and payload of interest to maximize the therapeutic potential of the ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 8. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
A Head-to-Head Comparison: Exo-Cleavable Linkers Surpass Traditional Val-Cit Linkers in Antibody-Drug Conjugate Performance
For researchers, scientists, and drug development professionals at the forefront of oncology, the linker connecting an antibody to a cytotoxic payload in an Antibody-Drug Conjugate (ADC) is a critical determinant of therapeutic success. While the valine-citrulline (Val-Cit) linker has been a cornerstone in ADC development, emerging exo-cleavable linker technology presents significant advantages, promising enhanced stability, improved efficacy, and a wider therapeutic window. This guide provides an objective, data-driven comparison of these two linker technologies.
The strategic design of an ADC hinges on a linker that remains stable in systemic circulation but efficiently releases its potent payload within the target tumor cell.[1] The traditional Val-Cit linker, cleaved by lysosomal proteases like Cathepsin B, has been instrumental in the success of several approved ADCs.[2][3] However, it is not without its limitations, including hydrophobicity-induced aggregation and susceptibility to premature cleavage by enzymes outside the target cell, such as carboxylesterases and human neutrophil elastase.[4][5]
Exo-cleavable linkers represent a novel architectural approach, repositioning the cleavable peptide sequence to an "exo" or outer orientation on the p-aminobenzylcarbamate (PAB) moiety.[4][6] This structural modification, often coupled with the incorporation of hydrophilic amino acids like glutamic acid, is designed to overcome the inherent drawbacks of the linear Val-Cit platform.[4][7]
At a Glance: Key Performance Advantages of Exo-Cleavable Linkers
| Feature | Exo-Cleavable Linkers | Traditional Val-Cit Linkers |
| In Vivo Stability | Enhanced; minimal premature payload release.[2] | Susceptible to premature cleavage by carboxylesterases (in mice) and human neutrophil elastase.[4][5] |
| Aggregation | Significantly reduced, even with high drug-to-antibody ratios (DAR).[4][6] | Prone to aggregation, particularly with hydrophobic payloads and higher DARs.[4][5] |
| Drug-to-Antibody Ratio (DAR) | Enables higher DARs (e.g., 8 or more) without compromising stability.[8] | Typically limited to lower DARs (3-4) to avoid aggregation.[4][5] |
| Hydrophilicity | Increased, leading to improved pharmacokinetics.[6] | Inherently hydrophobic, which can negatively impact ADC properties.[5] |
| Therapeutic Efficacy | Potentially improved due to higher payload delivery and stability.[5] | Efficacy can be compromised by premature payload release and lower DARs. |
| Safety Profile | Potentially improved due to reduced off-target toxicity from premature payload release. | Off-target toxicity can be a concern due to non-specific linker cleavage. |
Delving into the Mechanisms: A Tale of Two Linkers
The distinct performance characteristics of exo-cleavable and Val-Cit linkers stem from their fundamental structural differences and how they interact with the biological environment.
The Val-Cit Linker: A Protease-Triggered Cascade
The Val-Cit linker's mechanism relies on the high concentration of proteases, particularly Cathepsin B, within the lysosomes of cancer cells.[3]
Caption: Intracellular cleavage pathway of a traditional Val-Cit linker.
The Exo-Cleavable Linker: Enhanced Stability by Design
By repositioning the peptide sequence, the exo-cleavable linker shields the cleavable site from non-specific enzymatic attack in the bloodstream, while remaining susceptible to lysosomal proteases upon internalization.[4]
Caption: Enhanced stability and cleavage of an exo-cleavable linker.
Experimental Evidence: A Clear Win for Exo-Cleavable Linkers
Comparative studies have provided compelling quantitative data supporting the superiority of exo-cleavable linkers over their traditional Val-Cit counterparts.
Reduced Aggregation with High DAR
A key advantage of exo-cleavable linkers is their ability to support higher drug-to-antibody ratios without the aggregation issues that plague Val-Cit linkers.[4] This is often attributed to the incorporation of hydrophilic moieties that mask the hydrophobicity of the payload.[4][6]
| ADC Construct | Linker Type | DAR | Aggregation (%) |
| Trastuzumab-exo-EVC-pyrene | Exo-cleavable | 8 | No significant aggregation |
| Trastuzumab-exo-EEVC-pyrene | Exo-cleavable | 8 | No significant aggregation |
| Trastuzumab-VC-pyrene | Val-Cit | 8 | Pronounced aggregation |
| Trastuzumab-linear-EVC-pyrene | Linear Peptide | 8 | Pronounced aggregation |
| Data summarized from in vitro studies.[4] |
Superior In Vivo Stability
Pharmacokinetic studies in animal models have demonstrated the enhanced stability of exo-cleavable linkers in circulation.
| ADC Construct | Linker Type | Timepoint | % Intact ADC (Remaining Payload) |
| Exo-Linker ADC | Exo-cleavable | Day 7 | High |
| Val-Cit Linker ADC | Val-Cit | Day 7 | Significant payload loss observed |
| Qualitative summary from in vivo rat pharmacokinetic studies.[2][3] |
Experimental Protocols in Detail
Reproducible and rigorous experimental design is paramount in evaluating ADC performance. Below are detailed methodologies for key comparative assays.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC linker in plasma over time.
Caption: Workflow for an in vitro plasma stability assay.
Protocol:
-
Incubation: Incubate the ADC at a final concentration of 10 µM in human or mouse plasma at 37°C.
-
Sampling: Collect aliquots at specified time points (e.g., 0, 6, 24, 48, and 72 hours).
-
Sample Preparation: Precipitate plasma proteins using a suitable method (e.g., addition of acetonitrile) and extract the ADC and any released payload.
-
LC-MS/MS Analysis: Analyze the processed samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the intact ADC and the free payload.
-
Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability of the linker.
Size-Exclusion Chromatography (SEC) for Aggregation Analysis
SEC is employed to separate and quantify monomers, aggregates, and fragments of the ADC based on their size.
Protocol:
-
System Preparation: Equilibrate a size-exclusion chromatography column (e.g., Agilent AdvanceBio SEC) with an appropriate mobile phase (e.g., 50 mM sodium phosphate, 200 mM NaCl, pH 7.0).
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection and Separation: Inject the sample onto the column and perform the chromatographic separation.
-
Detection: Monitor the column eluent at 280 nm to detect the protein components.
-
Data Analysis: Integrate the peak areas corresponding to the monomer and high-molecular-weight species (aggregates) to calculate the percentage of aggregation.
In Vivo Efficacy Study in Xenograft Models
This study evaluates the anti-tumor activity of the ADC in a living organism.
Protocol:
-
Model Establishment: Implant human cancer cells (e.g., NCI-N87 for HER2-positive cancers) subcutaneously into immunocompromised mice. Allow tumors to grow to a specified volume (e.g., 100-200 mm³).
-
Treatment Groups: Randomize the tumor-bearing mice into different treatment groups (e.g., vehicle control, Val-Cit ADC, exo-cleavable ADC).
-
Dosing: Administer the ADCs intravenously at specified doses and schedules.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly). Monitor the overall health of the animals.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size or if signs of toxicity are observed.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis is performed to determine the significance of the observed differences.
Conclusion: A Clear Path Forward for ADC Development
The evidence strongly indicates that exo-cleavable linkers offer substantial improvements over the traditional Val-Cit platform. Their enhanced stability, reduced propensity for aggregation, and ability to support higher drug-to-antibody ratios collectively contribute to a more favorable pharmacokinetic profile and the potential for greater therapeutic efficacy and safety. For researchers and drug developers aiming to create the next generation of highly effective and well-tolerated ADCs, the adoption of exo-cleavable linker technology represents a clear and promising path forward.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. researchgate.net [researchgate.net]
Assessing the Bystander Effect of Antibody-Drug Conjugates with MC-Val-D-Cit-PAB-PNP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficacy of an antibody-drug conjugate (ADC) in treating heterogeneous tumors is significantly enhanced by a phenomenon known as the bystander effect. This guide provides a comprehensive comparison of the bystander effect mediated by ADCs utilizing the cleavable MC-Val-D-Cit-PAB-PNP linker system. We will delve into its performance against alternative linker technologies, supported by experimental data, detailed methodologies for key assays, and visualizations of the underlying mechanisms and workflows.
The this compound linker is a well-established, protease-sensitive linker designed for controlled intracellular drug release. Its core components include a maleimidocaproyl (MC) spacer for conjugation to the antibody, a valine-citrulline (Val-Cit) dipeptide cleavable by lysosomal proteases like cathepsin B, and a self-immolative para-aminobenzyl carbamate (B1207046) (PAB) spacer.[1][2] The p-nitrophenyl (PNP) group is often utilized as a leaving group during the synthesis of the linker-drug conjugate. Upon internalization of the ADC into an antigen-positive (Ag+) tumor cell and subsequent trafficking to the lysosome, the Val-Cit dipeptide is cleaved, initiating the release of the cytotoxic payload. If the payload is membrane-permeable, it can diffuse out of the target cell and kill adjacent antigen-negative (Ag-) cells, thereby mediating the bystander effect.[1][3]
Comparative Performance of ADC Linkers
The ability of an ADC to induce a bystander effect is fundamentally dictated by the linker's cleavability and the physicochemical properties of the released payload. Here, we compare the performance of ADCs with the Val-Cit linker to those with non-cleavable linkers and alternative payloads.
Data Presentation
Table 1: In Vitro Cytotoxicity of ADCs with Cleavable vs. Non-Cleavable Linkers
| ADC Configuration | Target Antigen | Linker Type | Payload | Bystander Effect Potential | Reference |
| Trastuzumab-vc-MMAE | HER2 | Cleavable (Val-Cit) | MMAE | High | [4][5] |
| Trastuzumab-MCC-DM1 (T-DM1) | HER2 | Non-Cleavable (SMCC) | DM1 | Low to None | [4][6] |
| Brentuximab Vedotin (cAC10-vcMMAE) | CD30 | Cleavable (Val-Cit) | MMAE | High | [5][7] |
| cAC10-mcMMAF | CD30 | Cleavable (Val-Cit) | MMAF | Low | [5] |
Table 2: Quantitative Analysis of Bystander Effect in a Co-Culture Model
This table presents data from a study quantifying the bystander effect of Trastuzumab-vc-MMAE (T-vc-MMAE) on HER2-negative (Ag-) GFP-MCF7 cells when co-cultured with various HER2-positive (Ag+) cell lines. The "Bystander Effect Coefficient (φBE)" represents the percentage decrease in the viability of Ag- cells due to the bystander effect.[5][8]
| HER2-Positive (Ag+) Cell Line | HER2 Expression Level | Bystander Effect Coefficient (φBE) |
| MCF7 (unlabeled) | Low | 1% |
| MDA-MB-453 | Moderate | 3.6% |
| SKBR3 | High | 12% |
| N87 | High | 16% |
| BT474 | High | 41% |
Data adapted from a study on the quantitative characterization of the in vitro bystander effect of ADCs.[5][8]
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding and replicating bystander effect assays.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of the bystander effect of different ADCs.
In Vitro Co-Culture Bystander Effect Assay
This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.[9][10][11]
1. Cell Line Selection and Preparation:
-
Antigen-Positive (Ag+) Cell Line: Select a cell line with high expression of the target antigen (e.g., SK-BR-3 or N87 for HER2-targeted ADCs).[12]
-
Antigen-Negative (Ag-) Cell Line: Choose a cell line that lacks the target antigen but is sensitive to the ADC's payload. This cell line should be stably transfected with a fluorescent protein (e.g., GFP or RFP) for easy identification and quantification.[5][9]
2. Co-Culture Seeding:
-
In a 96-well plate, seed the Ag+ and fluorescently labeled Ag- cells together.
-
Vary the ratio of Ag+ to Ag- cells (e.g., 1:1, 1:3, 3:1, and monocultures of each cell line as controls) to assess the impact of the target cell proportion on the bystander effect.[4][12] A typical total cell density is 10,000 cells per well.[4]
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.[13]
3. ADC Treatment:
-
Prepare serial dilutions of the ADC. The concentration range should be chosen to be highly cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.[5][9] This is typically determined from prior single-cell line cytotoxicity assays.
-
Add the ADC to the co-culture and control wells. Include an isotype control ADC and a vehicle control.
4. Incubation:
-
Incubate the plate for a period sufficient to observe cytotoxicity, typically 72 to 96 hours.[4]
5. Data Acquisition and Analysis:
-
Flow Cytometry:
-
Harvest the cells from each well using trypsin.
-
Analyze the cell suspension using a flow cytometer.
-
Gate on the fluorescently labeled (e.g., GFP-positive) Ag- cell population.
-
Within the Ag- population, use a viability dye (e.g., Propidium Iodide or DAPI) to quantify the percentage of dead cells.[4]
-
-
Fluorescence Microscopy/High-Content Imaging:
-
Image the wells at various time points to visualize and count the number of viable fluorescent Ag- cells.
-
-
Data Analysis:
-
Compare the viability of the Ag- cells in the co-culture setting to their viability in the monoculture control. A statistically significant decrease in the viability of Ag- cells in the presence of ADC-treated Ag+ cells indicates a bystander effect.[10]
-
Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by soluble factors released from the ADC-treated Ag+ cells.[6][14]
1. Preparation of Conditioned Medium:
-
Seed the Ag+ cells in a culture flask and grow to 70-80% confluency.
-
Treat the cells with a cytotoxic concentration of the ADC for 48-72 hours. Include a vehicle-treated control flask.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge the supernatant to remove detached cells and debris, and then filter it through a 0.22 µm filter.[6]
2. Treatment of Bystander Cells:
-
Seed the Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the conditioned medium from both ADC-treated and vehicle-treated Ag+ cells.
-
Incubate the Ag- cells for 48-72 hours.
3. Data Analysis:
-
Assess the viability of the Ag- cells using a standard assay such as MTT or CellTiter-Glo®.
-
A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to those treated with medium from vehicle-treated cells, suggests that the bystander effect is mediated by secreted, stable cytotoxic molecules.[6]
Conclusion
The this compound linker, in conjunction with a membrane-permeable payload like MMAE, is a potent enabler of the bystander effect. This characteristic is crucial for the efficacy of ADCs in the context of heterogeneous tumors, where not all cancer cells express the target antigen. The provided comparative data and detailed experimental protocols offer a robust framework for researchers and drug developers to assess and compare the bystander killing capacity of different ADC constructs, ultimately guiding the design of more effective cancer therapeutics.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. agilent.com [agilent.com]
A Comparative Guide to ADC Homogeneity: Characterizing MC-Val-D-Cit-PAB-PNP and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The homogeneity of antibody-drug conjugates (ADCs) is a critical quality attribute that profoundly influences their therapeutic index. A heterogeneous ADC population, with variability in the drug-to-antibody ratio (DAR), can lead to unpredictable efficacy and safety profiles. This guide provides a comprehensive comparison of analytical methodologies for characterizing ADC homogeneity, with a focus on the widely used MC-Val-D-Cit-PAB-PNP linker and its alternatives. Experimental data and detailed protocols are presented to assist researchers in selecting the optimal characterization strategy for their ADC candidates.
The Central Role of the Linker in ADC Homogeneity
The linker, which connects the monoclonal antibody to the cytotoxic payload, is a key determinant of ADC stability and its release mechanism. The this compound linker is a well-established enzymatically cleavable linker designed for selective release of the payload within the tumor microenvironment. Its Valine-Citrulline (Val-Cit) dipeptide is a substrate for lysosomal proteases, primarily Cathepsin B, which are often overexpressed in cancer cells. This targeted cleavage minimizes systemic toxicity.
However, the choice of linker also impacts the physicochemical properties of the ADC, including its hydrophobicity. Hydrophobic payloads and linkers can increase the propensity for aggregation, particularly at higher DARs, which can negatively affect pharmacokinetics and safety. Therefore, a thorough characterization of ADC homogeneity is paramount.
Comparative Analysis of Analytical Techniques for ADC Homogeneity
Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two gold-standard orthogonal methods for assessing ADC homogeneity, primarily by determining the DAR distribution.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their surface hydrophobicity under non-denaturing conditions. | DAR distribution, relative abundance of each DAR species (DAR0, DAR2, DAR4, etc.). | - "Gold standard" for DAR analysis of cysteine-linked ADCs.[1][2] - Non-denaturing conditions preserve the native ADC structure. - Provides quantitative information on the distribution of different drug-loaded species.[3] | - Lower resolution compared to RP-HPLC. - Typically incompatible with direct MS analysis due to non-volatile salts. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates components by liquid chromatography and detects them by mass spectrometry. | Average DAR, mass of light and heavy chains with conjugated drug, confirmation of conjugation sites. | - Provides precise mass information, confirming the identity of different species.[4][5][6] - Can be used to analyze intact, reduced, or fragmented ADCs. - Higher sensitivity and specificity. | - Denaturing conditions in RP-LC-MS can disrupt non-covalent interactions in some ADCs. - Quantification can be influenced by differences in ionization efficiency between species. |
Comparison of this compound with Alternative Linkers
The choice of linker significantly influences the homogeneity and overall performance of an ADC. Here, we compare the this compound linker with other commonly used cleavable and non-cleavable linkers.
| Linker Type | Example | Cleavage Mechanism | Advantages | Disadvantages | Impact on Homogeneity |
| Enzymatically Cleavable (Dipeptide) | This compound | Cleavage by lysosomal proteases (e.g., Cathepsin B) at the Val-Cit bond.[7] | - Well-established with clinical validation. - Targeted release in the tumor microenvironment.[8] | - Can be hydrophobic, leading to aggregation at high DARs.[9] - Potential for premature cleavage by other proteases. | Heterogeneity is primarily driven by the stochastic nature of the conjugation process. |
| Enzymatically Cleavable (Dipeptide) | Val-Ala-PAB | Cleavage by lysosomal proteases. | - Less hydrophobic than Val-Cit, reducing aggregation.[8][9] - May allow for higher DARs with hydrophobic payloads.[9] | - Potentially slower cleavage rate compared to Val-Cit.[8] | Can lead to more homogeneous preparations, especially with hydrophobic payloads. |
| Enzymatically Cleavable (Glucuronide) | Glucuronide-linker | Cleavage by β-glucuronidase, an enzyme overexpressed in some tumors. | - Hydrophilic, reducing aggregation.[10] - High plasma stability. | - Efficacy is dependent on sufficient β-glucuronidase levels in the tumor. | The hydrophilic nature can improve homogeneity by minimizing aggregation. |
| Non-Cleavable | SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | No specific cleavage site; payload is released upon lysosomal degradation of the antibody. | - High plasma stability, leading to a favorable safety profile.[10] | - The released payload is an amino acid-linker-drug complex, which may have reduced cell permeability, limiting the bystander effect. | Generally produces a heterogeneous mixture due to conjugation to multiple lysine (B10760008) residues. |
Experimental Protocols
Protocol 1: Determination of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify the different drug-loaded species of a cysteine-linked ADC.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate, 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, containing 25% Isopropanol
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the relative percentage of each species to determine the DAR distribution. The average DAR can be calculated using the weighted average of the peak areas.[3]
Protocol 2: Determination of Average DAR by LC-MS
Objective: To determine the average DAR by analyzing the masses of the intact or reduced ADC.
Materials:
-
Reversed-phase (RP) or Size-Exclusion (SEC) column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Reducing agent (e.g., Dithiothreitol - DTT) for reduced analysis
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure for Reduced LC-MS:
-
Reduce the ADC sample with DTT (e.g., 10 mM at 37°C for 30 minutes) to separate the light and heavy chains.
-
Inject the reduced sample onto the RP-LC column.
-
Separate the chains using a gradient of Mobile Phase B.
-
Analyze the eluting peaks by MS to identify the unconjugated and conjugated light and heavy chains based on their mass.
-
Calculate the average DAR based on the relative abundance and drug load of each chain.
Procedure for Intact LC-MS (Native):
-
Use an SEC column with a volatile mobile phase such as ammonium acetate.
-
Inject the intact ADC sample.
-
Analyze the eluting peak by native MS.
-
Deconvolute the resulting mass spectrum to determine the masses of the different DAR species and their relative abundances.
Visualizing ADC Mechanisms and Workflows
To better illustrate the complex processes involved in ADC characterization and function, the following diagrams are provided.
Conclusion
The characterization of ADC homogeneity is a multifaceted process that requires a combination of orthogonal analytical techniques. The this compound linker, while widely adopted, presents certain challenges related to hydrophobicity that can be addressed through the selection of alternative linkers like Val-Ala or glucuronide-based systems. HIC remains the cornerstone for DAR distribution analysis, providing crucial information on the heterogeneity of the ADC population. LC-MS serves as a powerful complementary technique for confirming the average DAR and providing detailed mass information. By carefully selecting the appropriate linker and employing robust analytical methods, researchers can develop more homogeneous and effective ADCs with improved therapeutic outcomes.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MC-Val-D-Cit-PAB-PNP: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of MC-Val-D-Cit-PAB-PNP, a cleavable peptide linker utilized in the synthesis of antibody-drug conjugates (ADCs), is a critical aspect of laboratory safety and environmental responsibility.[1][2] While a Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, the compound contains a p-nitrophenol (PNP) group, which is a component of other hazardous materials.[3] Therefore, a cautious approach to disposal, aligning with protocols for cytotoxic and hazardous waste, is recommended to ensure the safety of laboratory personnel and the environment.
Immediate Safety Precautions
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier.[3] Standard personal protective equipment (PPE), including a laboratory coat, chemical-resistant gloves, and safety glasses or goggles, should be worn at all times to prevent skin and eye contact.[3] Work should be conducted in a well-ventilated area, and the formation of dust and aerosols should be avoided.[3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 1350456-66-4 |
| Molecular Formula | C35H43N7O11 |
| Storage Temperature | -20°C to -80°C |
Source: MedChemExpress, BroadPharm[1][4]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound and materials contaminated with it. This procedure is based on best practices for handling cytotoxic and hazardous chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated items such as weighing paper, pipette tips, and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Chemical Waste" and the name of the compound.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and leak-proof hazardous waste container for liquid chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
2. Decontamination of Work Surfaces:
-
Following any handling of this compound, thoroughly decontaminate all work surfaces.
-
Use a suitable deactivating solution or a detergent solution followed by a rinse with 70% ethanol (B145695) or another appropriate disinfectant.
-
All cleaning materials, such as wipes and paper towels, must be disposed of as hazardous solid waste.
3. Container Management:
-
Ensure all hazardous waste containers are kept securely closed except when adding waste.
-
Store waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials.[5]
4. Final Disposal:
-
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound or its containers in the regular trash or down the drain.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment. Always prioritize safety and consult institutional guidelines for hazardous waste management.
References
Essential Safety and Operational Guide for Handling MC-Val-D-Cit-PAB-PNP
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate, essential safety and logistical information for handling the antibody-drug conjugate (ADC) linker, MC-Val-D-Cit-PAB-PNP. Adherence to these procedures is critical to ensure personal safety and maintain experimental integrity.
Hazard Assessment and Precautionary Approach
While a Safety Data Sheet (SDS) from one supplier suggests this compound is not a hazardous substance, its integral role in the synthesis of ADCs—which often carry highly potent cytotoxic payloads—necessitates a cautious approach.[1] It is prudent to handle this compound as you would a potent or cytotoxic agent, minimizing exposure through engineering controls, personal protective equipment, and rigorous operational protocols. Occupational exposure to cytotoxic drugs can occur through skin contact, inhalation, and ingestion.[2]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary line of defense against exposure.[3] The following table outlines the recommended PPE for various tasks involving this compound.
| Task | Required Personal Protective Equipment |
| Unpacking and Storage | Double gloves (chemotherapy-rated), protective gown.[3] |
| Weighing and Aliquoting | Double gloves (chemotherapy-rated), disposable gown, safety glasses or face shield, surgical mask.[2][4] |
| Solution Preparation | Double gloves (chemotherapy-rated), disposable gown, safety glasses or face shield, surgical mask.[2][4] |
| Waste Disposal | Double gloves (chemotherapy-rated), disposable gown, safety glasses.[2] |
| Spill Cleanup | Industrial thickness gloves (>0.45mm), disposable gown, safety glasses or face shield, N95 respirator.[2][5] |
Note: Gloves should be specifically tested for use with chemotherapy drugs.[6] No glove material is completely impermeable, so it is crucial to change gloves immediately upon suspected contamination.[5]
Operational Procedures
-
Upon receipt, inspect the external packaging for any signs of damage or leakage.
-
When unpacking, wear a protective gown and double gloves.[3]
-
Store this compound at -20°C in a desiccated, light-protected environment.[][] Some suppliers recommend storage at 2-8°C. Always follow the storage temperature specified by the supplier.
-
For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[9][10]
| Storage Condition | Temperature | Duration |
| Solid Compound | -20°C or 2-8°C | Refer to supplier |
| Stock Solution | -80°C | Up to 6 months |
| Stock Solution | -20°C | Up to 1 month |
-
All handling of this compound powder and solutions should be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[6]
-
Use dedicated equipment (e.g., spatulas, weighing paper, glassware) for handling this compound.
-
Decontaminate surfaces and equipment by scrubbing with alcohol after use.[1]
-
Avoid the formation of dust and aerosols.[1]
In the event of a spill, prompt and safe cleanup is essential.
-
Secure the Area: Immediately alert others and restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including industrial-thickness gloves, a disposable gown, safety glasses, and an N95 respirator.[2][4][5]
-
Containment: Use a cytotoxic spill kit to absorb the spilled material.
-
Cleanup: Carefully collect all contaminated materials.
-
Decontamination: Clean the spill area with an appropriate decontaminating solution.
-
Disposal: Dispose of all cleanup materials as cytotoxic waste.[4]
Disposal Plan
All materials contaminated with this compound must be disposed of as cytotoxic waste.
-
Solid Waste: Contaminated gloves, gowns, weighing paper, and other disposable items should be placed in a designated, sealed cytotoxic waste container.
-
Liquid Waste: Unused solutions should be collected in a clearly labeled, sealed waste container. Do not pour down the drain.[1]
-
Sharps: Needles, syringes, and other sharps must be disposed of in a puncture-resistant cytotoxic sharps container.
Follow all local, state, and federal regulations for the disposal of cytotoxic waste.
Experimental Workflow Diagram
The following diagram outlines the key procedural steps for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ipservices.care [ipservices.care]
- 5. england.nhs.uk [england.nhs.uk]
- 6. gerpac.eu [gerpac.eu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
